Product packaging for Imidazolidin-4-one hydrochloride(Cat. No.:CAS No. 1373253-20-3)

Imidazolidin-4-one hydrochloride

Cat. No.: B582231
CAS No.: 1373253-20-3
M. Wt: 122.552
InChI Key: DCQHTUPOWLBQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazolidin-4-one hydrochloride is a useful research compound. Its molecular formula is C3H7ClN2O and its molecular weight is 122.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClN2O B582231 Imidazolidin-4-one hydrochloride CAS No. 1373253-20-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazolidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQHTUPOWLBQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719256
Record name Imidazolidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-20-3
Record name 4-Imidazolidinone, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazolidin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Imidazolidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fundamental chemical and physical properties of imidazolidin-4-one hydrochloride. It includes key quantitative data, detailed experimental protocols for property determination, and a summary of its synthesis and biological significance, designed to support research and development activities.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound that serves as a foundational structure in medicinal chemistry.[1] Its basic properties are summarized below.

PropertyValueSource(s)
CAS Number 1373253-20-3[2]
Molecular Formula C₃H₇ClN₂O[3]
Molecular Weight 122.55 g/mol [4]
Appearance White to Yellow Solid
Melting Point 143°C (decomposition)
Purity Typically ≥95%
Storage Temperature Room temperature
IUPAC Name 4-imidazolidinone hydrochloride

Synthesis and Chemical Reactivity

The imidazolidin-4-one scaffold is a valuable building block in synthetic chemistry. Derivatives are commonly synthesized through the condensation of α-amino amides with various aldehydes or ketones.[1][5] A notable catalyst for this reaction is thiamin hydrochloride (Vitamin B1), which offers an efficient and environmentally friendly pathway.[5]

A key chemical property of this scaffold is its susceptibility to hydrolysis. Under certain conditions, the ring can be cleaved to release the constituent amino acid amide and carbonyl compound.[6] This characteristic has been exploited in the development of "pro-fragrances," where the imidazolidin-4-one structure acts as a carrier for the controlled release of volatile aldehydes and ketones.[7]

G cluster_reactants Reactants amino_amide α-Amino Amide catalyst Thiamin HCl (VB1) in EtOH, 70°C amino_amide->catalyst carbonyl Aldehyde or Ketone carbonyl->catalyst product Imidazolidin-4-one Derivative catalyst->product Condensation

General Synthesis of Imidazolidin-4-one Derivatives.

Biological Significance and Applications

The imidazolidin-4-one moiety is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Derivatives of this core structure have demonstrated a wide range of biological activities.

  • Antibacterial Agents : Certain bis-cyclic imidazolidin-4-one derivatives have been developed as potent, broad-spectrum antibacterial agents that mimic host defense peptides.[8] These compounds can combat multidrug-resistant bacteria by disrupting their cellular membranes.[8]

  • Anticancer Activity : Novel imidazolidin-4-one derivatives have been shown to induce apoptosis (programmed cell death) in colorectal cancer cell lines.[9] The mechanism involves the generation of reactive oxygen species (ROS), which in turn activates cellular pathways leading to cancer cell death.[9]

  • Antimalarial Properties : Peptidomimetic derivatives incorporating the imidazolidin-4-one ring have shown activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[10]

  • Other Activities : The scaffold is also found in compounds investigated for inhibiting p53-MDM2 activity and 5-lipoxygenase activating protein (FLAP) activity.[5]

G compound Imidazolidin-4-one Derivative (e.g., Compound 9r) ros ↑ Reactive Oxygen Species (ROS) compound->ros jnk JNK Pathway Activation ros->jnk mito Mitochondrial Pathway (↑ Bax/Bcl-2 ratio) ros->mito apoptosis Apoptosis in Colorectal Cancer Cells jnk->apoptosis mito->apoptosis

Anticancer Mechanism in Colorectal Cancer Cells.

Experimental Protocols

The following sections detail standard methodologies for the characterization of this compound.

The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation : A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement : The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Data Recording : The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. Given that the compound decomposes, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.[11]

A qualitative assessment of solubility can be performed in various solvents.

  • Procedure : To approximately 1 mL of a chosen solvent (e.g., water, ethanol, dichloromethane) in a test tube, add a small, measured amount (e.g., 10 mg) of this compound.

  • Observation : The mixture is agitated using a vortex mixer for 30-60 seconds.

  • Analysis : The sample is visually inspected for the dissolution of the solid. The process can be repeated with increasing amounts of solute to estimate solubility. The hydrochloride salt form is expected to be soluble in polar protic solvents like water and alcohols.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition : The sample is placed in an NMR spectrometer (e.g., 400 MHz or higher). Standard 1D ¹H and ¹³C spectra are acquired. Two-dimensional experiments like COSY and HSQC can be performed for more detailed structural assignment.[12][13]

  • Data Analysis : The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon environments within the molecule, consistent with the imidazolidin-4-one structure.[12]

G start Start: Dry Sample prep Dissolve in Deuterated Solvent (e.g., D₂O) start->prep acquire Acquire Data in NMR Spectrometer (1H, 13C, etc.) prep->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) process->analyze end End: Structural Confirmation analyze->end

Workflow for NMR Spectroscopic Analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling : Use in a well-ventilated area or under a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[14][15]

  • Storage : Keep container tightly closed in a dry and well-ventilated place.[14]

References

An In-depth Technical Guide to Imidazolidin-4-one Hydrochloride: Structure, Bonding, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imidazolidin-4-one, a saturated five-membered heterocyclic lactam, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its structural similarity to widely used motifs like pyrrolidinone and hydantoin makes it a valuable building block for developing novel therapeutic agents and organocatalysts.[1] This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and physicochemical properties of its hydrochloride salt. Furthermore, it details standardized experimental protocols for its synthesis and characterization, supported by workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Chemical Structure and Bonding

Imidazolidin-4-one hydrochloride is the salt form of the parent heterocycle, imidazolidin-4-one. The core structure consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4.

  • Core Ring Structure: The imidazolidine ring is saturated, meaning it contains no double bonds within the ring itself. The carbon atoms are sp³ hybridized, leading to a non-planar, puckered conformation. The nitrogen atoms are also sp³ hybridized.

  • Carbonyl Group: The C4 carbon is sp² hybridized due to the double bond with the oxygen atom, resulting in a planar geometry around this functional group. This carbonyl group is a key feature, contributing to the molecule's polarity and reactivity.

  • Bonding: The ring is held together by covalent single bonds (C-C, C-N). The carbonyl group consists of one sigma (σ) and one pi (π) bond. The nitrogen atoms possess lone pairs of electrons, making them potential hydrogen bond acceptors. The N-H protons are acidic and can act as hydrogen bond donors.[2][3]

  • Hydrochloride Salt: The hydrochloride (HCl) form results from the protonation of one of the basic nitrogen atoms in the ring by hydrochloric acid. This protonation increases the compound's polarity and often enhances its solubility in aqueous media and its stability as a solid. The positive charge is delocalized between the two nitrogen atoms.

The IUPAC name for the parent compound is imidazolidin-4-one, and for the salt, it is imidazolidin-4-one;hydrochloride.[2]

Physicochemical Properties

The properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.

PropertyValueReference
Molecular Formula C₃H₇ClN₂O[2][4][5]
Molecular Weight 122.55 g/mol [2][5]
CAS Number 1373253-20-3[2][4]
Physical Form White to Yellow Solid
Melting Point ~143 °C (decomposes)[6]
Purity Typically ≥95%[4][7]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 2[2]
Storage Temperature Room temperature[4]
SMILES C1C(=O)NCN1.Cl[2]

Synthesis and Experimental Protocols

The synthesis of the imidazolidin-4-one core generally involves the cyclization of suitable precursors. One of the principal routes involves the reaction between an aldehyde or ketone and an aminoacetamide derivative.[1] Another common approach involves the cyclization of Schiff bases with an amino acid.[8][9]

Logical Workflow for Imidazolidin-4-one Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an imidazolidin-4-one derivative from a Schiff base and an amino acid, a common method cited in the literature.

G General Synthesis Workflow for Imidazolidin-4-one Derivatives cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis SchiffBase Schiff Base (Aldehyde + Amine) Reaction Cyclization Reaction - Solvent (e.g., Ethanol) - Catalyst (e.g., ZnCl₂) - Heat (Conventional/Microwave) SchiffBase->Reaction AminoAcid Amino Acid (e.g., Glycine, Alanine) AminoAcid->Reaction Workup Workup - Cooling - Precipitation/Extraction - Filtration Reaction->Workup Reaction Mixture Purification Purification (e.g., Recrystallization) Workup->Purification Crude Product Product Pure Imidazolidin-4-one Product Purification->Product

Caption: Generalized workflow for the synthesis of imidazolidin-4-one derivatives.

Experimental Protocol: Synthesis of Substituted Imidazolidin-4-ones

This protocol is a generalized procedure based on methodologies reported for the synthesis of various imidazolidin-4-one derivatives.[8][9]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting Schiff base (10 mmol) in an appropriate solvent, such as absolute ethanol or dry benzene (50 mL).

  • Addition of Reagents: To the stirring solution, add the selected amino acid (e.g., glycine or alanine, 10 mmol) and a catalytic amount of anhydrous zinc chloride.

  • Reaction: Heat the reaction mixture to reflux. For thermally sensitive compounds, microwave irradiation (e.g., 425 W for 5-10 minutes) can be employed as an alternative to conventional heating to potentially shorten reaction times.[8]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethanol:toluene 2:3 v/v).[8]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Purification: Wash the collected crude product with cold water and dry it. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imidazolidin-4-one derivative.

Structural Analysis and Characterization

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. ¹H NMR provides information about the number and environment of protons, showing characteristic signals for the methylene (-CH₂-) and amine (N-H) protons in the ring. ¹³C NMR identifies the different carbon environments, including a distinct downfield signal for the carbonyl carbon.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch is typically observed, along with bands for N-H stretching.[9]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the standard workflow for characterizing a newly synthesized compound like this compound.

G Workflow for Structural Characterization cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_interp Data Interpretation Sample Synthesized Product (Imidazolidin-4-one HCl) Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Prepare Dilute Solution for Infusion/Injection Sample->Prep_MS NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Interp Correlate Spectra - Chemical Shifts - Functional Group Frequencies - Molecular Ion Peak NMR->Interp IR->Interp MS->Interp Conclusion Structure Confirmed/ Elucidated Interp->Conclusion

Caption: Standard workflow for the spectroscopic analysis of a synthesized chemical compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential in chemical and pharmaceutical research. A thorough understanding of its structure, bonding, and physicochemical properties is fundamental for its application. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and reliably characterize this valuable chemical entity, paving the way for its use in the development of new catalysts, materials, and therapeutic agents.

References

Imidazolidin-4-one hydrochloride synthesis from amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Imidazolidin-4-one Hydrochloride from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a constrained dipeptide isostere, it serves as a valuable tool for creating peptidomimetics with improved metabolic stability and conformational rigidity. Derivatives of this core structure have demonstrated a wide range of biological activities and are utilized as chiral auxiliaries and organocatalysts in asymmetric synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to imidazolidin-4-one hydrochlorides starting from readily available amino acids, with a focus on detailed experimental protocols and comparative data.

Core Synthetic Strategy: Condensation of α-Amino Amides with Carbonyl Compounds

The most direct and widely employed method for the synthesis of imidazolidin-4-ones is the condensation reaction between an α-amino acid amide and a carbonyl compound (an aldehyde or a ketone).[1][2] The reaction typically proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and dehydration to form the stable five-membered ring. The α-amino acid amides are often used as their hydrochloride salts, which are commercially available or easily prepared, enhancing their stability and handling.[2]

The general workflow for this synthesis is depicted below. It involves the reaction of an amino acid amide hydrochloride with an aldehyde or ketone, often in the presence of a base to neutralize the hydrochloride and facilitate the reaction.

G General Synthesis Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_product Product start1 Amino Acid Amide Hydrochloride process Reflux or Microwave Irradiation start1->process start2 Aldehyde or Ketone start2->process reagent1 Solvent (e.g., Methanol, Ethanol) reagent1->process reagent2 Base (optional) (e.g., Triethylamine) reagent2->process product Imidazolidin-4-one (often as a mix of diastereomers) process->product

Caption: General workflow for one-pot imidazolidin-4-one synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Amino Acid Amide Hydrochlorides

This protocol describes a general one-pot procedure for synthesizing various imidazolidin-4-one derivatives by reacting commercially available amino acid amide hydrochlorides with carbonyl compounds.[2][3]

Methodology:

  • To a solution of the appropriate amino acid amide hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the selected aldehyde or ketone (1.0-1.1 eq).

  • Add a base, such as triethylamine (TEA) (1.1 eq), to the mixture. The reaction can also be carried out in the absence of a base, although yields may vary.[3]

  • The reaction mixture is then heated to reflux for a specified period (typically 4-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to afford the desired imidazolidin-4-one, often as a mixture of diastereomers.

Quantitative Data Summary:

EntryAmino Acid Amide HClCarbonyl CompoundSolventBaseTime (h)Yield (%)
1Glycinamide(-)-MenthoneMeOHTEAReflux-
2L-Alaninamide3,5,5-trimethylhexanalMeOHTEAReflux-
3PhenylalaninamideCyclopentanoneMeOHTEAReflux-
4Prolinamide2-HeptanoneMeOHTEAReflux-

Note: Specific yields were not detailed in the provided abstracts but the method is described as effective for preparing these derivatives.[2][3]

Protocol 2: Microwave-Assisted Synthesis from Tyrosine

Microwave irradiation offers a modern, efficient alternative for the synthesis of trisubstituted imidazolidin-4-ones, significantly reducing reaction times. This protocol involves the reaction of an imine (pre-formed from an aldehyde and an aniline) with the amino acid tyrosine.[4]

Methodology:

  • Imine Synthesis: An appropriate aniline is condensed with a substituted aldehyde in ethanol under microwave irradiation to form the corresponding imine.

  • Cyclization: The resulting imine (1.0 eq) is then reacted with tyrosine (1.0 eq) in a microwave reactor.

  • The reaction is carried out for a short duration (e.g., minutes) at a specified temperature and power.

  • After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Quantitative Data Summary:

EntryImine Precursor (Aniline)Amino AcidConditionsResult
1p-bromoanilineTyrosineMicrowave, Ethanol2,3,5-trisubstituted-imidazolidin-4-one
2p-chloroanilineTyrosineMicrowave, Ethanol2,3,5-trisubstituted-imidazolidin-4-one
3p-nitroanilineTyrosineMicrowave, Ethanol2,3,5-trisubstituted-imidazolidin-4-one
4p-methoxyanilineTyrosineMicrowave, Ethanol2,3,5-trisubstituted-imidazolidin-4-one with good antibacterial activity[4]
Protocol 3: Solid-Phase Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones

Solid-phase synthesis is a powerful technique for generating libraries of compounds for high-throughput screening. This method utilizes a resin-bound amino acid as the starting point.[1][5]

Methodology:

  • Loading: An N-protected amino acid is loaded onto a suitable solid support (e.g., Wang resin).

  • Reductive Amination: The resin-bound amino acid is subjected to reductive amination with a primary amine and an aldehyde to form a secondary amine on the resin.

  • Cyclization: The resin-bound intermediate is then cyclized with another aldehyde, often under microwave-assisted conditions, to form the imidazolidin-4-one ring.[5]

  • Cleavage: The final product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA) or hydrofluoric acid (HF).[1]

  • The cleaved product is then isolated and purified.

G Solid-Phase Synthesis Workflow Resin Solid Support (Resin) AA 1. Load N-protected Amino Acid Resin->AA ResinAA Resin-Bound Amino Acid AA->ResinAA ReductiveAmination 2. Reductive Amination (Aldehyde 1) ResinAA->ReductiveAmination ResinIntermediate Resin-Bound Intermediate ReductiveAmination->ResinIntermediate Cyclization 3. Cyclization (Aldehyde 2) ResinIntermediate->Cyclization ResinProduct Resin-Bound Imidazolidin-4-one Cyclization->ResinProduct Cleavage 4. Cleavage (e.g., TFA, HF) ResinProduct->Cleavage FinalProduct Purified 1,2,5-Trisubstituted Imidazolidin-4-one Cleavage->FinalProduct

Caption: Workflow for the solid-phase synthesis of imidazolidin-4-ones.

Key Transformations and Relationships

The synthesis of imidazolidin-4-ones from amino acids involves a series of fundamental chemical transformations. The amino acid itself is first converted to its corresponding amide, which then serves as the direct precursor for the cyclization reaction. This relationship is critical for planning a synthetic route starting from the basic amino acid building blocks.

G Key Synthetic Transformations AminoAcid α-Amino Acid Amidation Amidation Reaction (e.g., DCC/NH4OH or Esterification followed by Ammonolysis) AminoAcid->Amidation Step 1 AminoAmide α-Amino Acid Amide (or Hydrochloride Salt) Amidation->AminoAmide Cyclization Condensation & Intramolecular Cyclization (with Aldehyde/Ketone) AminoAmide->Cyclization Step 2 Product Imidazolidin-4-one Cyclization->Product

Caption: Logical relationship from amino acid to imidazolidin-4-one.

Conclusion

The synthesis of imidazolidin-4-one hydrochlorides from amino acids is a well-established and versatile process, crucial for the development of novel therapeutics and chemical tools. The primary route via condensation of α-amino acid amides with carbonyl compounds offers a robust and straightforward approach, adaptable to both solution-phase and solid-phase methodologies. Modern techniques such as microwave-assisted synthesis provide rapid access to these scaffolds. The choice of synthetic strategy ultimately depends on the desired substitution pattern, scale, and application, with ample opportunities for generating diverse molecular libraries for drug discovery and development.

References

An In-depth Technical Guide to Imidazolidin-4-one Hydrochloride Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-4-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of imidazolidin-4-one hydrochloride derivatives and their analogues. Detailed experimental protocols for their synthesis, characterization, and biological evaluation are presented to facilitate further research and development in this promising area. Furthermore, key signaling pathways modulated by these compounds are illustrated, offering insights into their mechanisms of action.

Introduction

Imidazolidin-4-ones are five-membered heterocyclic lactams that have garnered significant attention in drug discovery due to their versatile biological profile.[1] Derivatives of this scaffold have been reported to possess anticancer, anticoagulant, antibacterial, antimalarial, and enzyme inhibitory properties.[2][3] Their structural similarity to other biologically active motifs, such as hydantoins and pyrrolidinones, makes them an attractive starting point for the design of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers engaged in the exploration of imidazolidin-4-one chemistry and biology.

Synthetic Methodologies

The synthesis of imidazolidin-4-one derivatives can be achieved through several routes, with the most common being the condensation of an α-amino amide or its hydrochloride salt with a carbonyl compound.[4] Variations of this approach, including one-pot, multicomponent, and solid-phase synthesis, have been developed to generate libraries of diverse analogues.[1][5]

General One-Pot Synthesis of 2,5-Disubstituted Imidazolidin-4-ones

This protocol describes a general one-pot procedure for the synthesis of imidazolidin-4-one derivatives from an amino acid amide hydrochloride and an aldehyde or ketone.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of the amino acid amide hydrochloride (1.0 eq) in methanol, add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

  • Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol, methanol).[4][7]

Ugi Four-Component Reaction for Library Synthesis

The Ugi four-component condensation is a powerful tool for generating diverse libraries of imidazolidin-4-one-related structures in a single step.[8][9]

Experimental Protocol:

  • Reaction Mixture: Combine an aldehyde (1.0 eq), an amine (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) in methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.[10]

  • Post-Ugi Modification: The resulting Ugi product can then undergo a subsequent intramolecular cyclization to form the imidazolidin-4-one ring, often requiring a separate step with acid or base catalysis.[11]

  • Purification: The final products are purified by column chromatography.[9]

Synthesis of 2-Thioxoimidazolidin-4-ones

Thio-analogues of imidazolidin-4-ones often exhibit interesting biological activities. A general synthesis involves the cyclization of thiosemicarbazones.

Experimental Protocol:

  • Thiosemicarbazone Formation: React an aromatic aldehyde or ketone with thiosemicarbazide in the presence of a catalytic amount of acid to form the corresponding thiosemicarbazone.

  • Cyclization: Cyclize the thiosemicarbazone with a reagent such as ethyl chloroacetate in the presence of a base like fused sodium acetate to yield the 2-thioxoimidazolidin-4-one derivative.

  • Purification: The product is typically purified by recrystallization.

Characterization

The synthesized compounds are characterized using standard spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S stretching vibrations.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the molecule.[3][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Biological Activities and Data Presentation

Imidazolidin-4-one derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Compound IDCancer Cell LineIC50 (µM)Reference
9r HCT1165.2[2]
9r SW6208.7[2]
3e MCF-7LD50: 20.4 µg/mL[12]

Table 1: Anticancer Activity of Selected Imidazolidin-4-one Derivatives.

Compound IDAssayActivityReference
5f APTT>1000s[12]
Heparin (Ref.) APTT-[12]
3f PT157.5s[12]
Warfarin (Ref.) PT-[12]

Table 2: Anticoagulant Activity of Selected Imidazolidin-4-one Derivatives.

Compound IDTargetpIC50Reference
14 FAAH5.12[4]
46 FAAH5.94[4]

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition by Imidazolidin-4-one Analogues.

Key Signaling Pathways

ROS-Dependent Apoptosis and JNK Pathway in Cancer

Certain imidazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2][13] The elevated ROS levels can then activate the c-Jun N-terminal kinase (JNK) signaling pathway, further promoting apoptosis.[2]

ROS_JNK_Apoptosis_Pathway cluster_cell Cancer Cell imidazolidinone Imidazolidin-4-one Derivative (e.g., 9r) ros Increased ROS imidazolidinone->ros jnk JNK Activation ros->jnk mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis jnk->apoptosis mitochondria->apoptosis

Caption: ROS-JNK mediated apoptosis by imidazolidin-4-ones.

Imidazoline Receptor Signaling

Some imidazolidine derivatives can interact with imidazoline receptors, which are involved in various physiological processes, including the regulation of blood pressure. The I1 imidazoline receptor is coupled to pathways that generate second messengers like diacylglycerol and arachidonic acid, distinct from conventional G-protein coupled receptor signaling.[14][15]

Imidazoline_Receptor_Signaling cluster_membrane Plasma Membrane ligand Imidazoline Ligand i1_receptor I1 Imidazoline Receptor ligand->i1_receptor plc Phospholipase C i1_receptor->plc activates dag Diacylglycerol plc->dag aa Arachidonic Acid plc->aa downstream Downstream Cellular Effects dag->downstream aa->downstream

Caption: I1 Imidazoline Receptor Signaling Pathway.

Detailed Experimental Protocols for Biological Assays

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of imidazolidin-4-one derivatives on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for JNK Pathway Activation

This protocol details the detection of phosphorylated JNK (p-JNK) as an indicator of JNK pathway activation.

Experimental Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, total JNK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the inhibition of FAAH activity.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, add FAAH enzyme, assay buffer, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~350 nm, emission ~450 nm).

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value of the test compound.

Conclusion

This compound derivatives and their analogues represent a versatile class of compounds with significant therapeutic potential across various disease areas. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols included herein are intended to serve as a valuable resource for researchers, facilitating the continued exploration and development of this promising chemical scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.

References

Imidazolidin-4-one Hydrochloride (CAS: 1373253-20-3): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Imidazolidin-4-one hydrochloride (CAS: 1373253-20-3), a key building block for researchers and scientists engaged in drug discovery and development, particularly in the burgeoning field of targeted protein degradation. While this compound itself is not documented with direct biological activity, its structural motif is integral to the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. It presents as a white to yellow solid and is characterized by the following properties:

PropertyValueSource(s)
CAS Number 1373253-20-3[1][2][3]
Molecular Formula C₃H₇ClN₂O[1][2][3]
Molecular Weight 122.55 g/mol [1][2][3]
Physical Form White to Yellow Solid[3]
Purity Typically ≥95%[2][3]
Storage Room temperature, in an inert atmosphere[1]
IUPAC Name 4-imidazolidinone hydrochloride[3]

Synthesis and Application as a Building Block

This compound serves as a crucial intermediate in organic synthesis. The imidazolidin-4-one core is a versatile scaffold for creating a diverse range of substituted derivatives.

General Synthetic Approach

The synthesis of the imidazolidin-4-one ring generally involves the condensation of an α-amino amide with a carbonyl compound (an aldehyde or a ketone). The hydrochloride salt form enhances stability and solubility for subsequent reactions.

A plausible synthetic workflow for utilizing this compound in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), is outlined below. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

G cluster_synthesis Illustrative Synthetic Workflow A Imidazolidin-4-one hydrochloride (CAS: 1373253-20-3) B Functionalization/ Linker Attachment A->B C Conjugation to E3 Ligase Ligand B->C D Conjugation to Target Protein Ligand C->D E Final PROTAC Molecule D->E

Illustrative synthetic workflow for a PROTAC molecule.
Role in Targeted Protein Degradation

Several chemical suppliers classify this compound as a "Protein Degrader Building Block"[2]. This suggests its primary application is in the construction of molecules for targeted protein degradation. The imidazolidin-4-one moiety can serve as a rigid and synthetically tractable component of the linker that connects the two ends of a PROTAC molecule.

Potential Mechanism of Action in Final Constructs

While this compound itself is not the active agent, the molecules synthesized from it can have a defined mechanism of action. In the context of a PROTAC, the final molecule does not inhibit the target protein's function directly but rather hijacks the cell's natural protein disposal system.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Molecule (containing imidazolidin-4-one linker) Ternary Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary binds Target Target Protein Target->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target facilitates ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades into

Generalized signaling pathway for PROTACs.

Experimental Protocols

As this compound is a starting material, detailed experimental protocols would focus on its incorporation into larger molecules. Researchers using this compound would typically follow standard organic synthesis protocols for amide bond formation, alkylation, or other coupling reactions to attach linkers and ligands. The specific conditions (solvent, temperature, catalyst, etc.) would be highly dependent on the nature of the reactants.

A generic experimental workflow for a coupling reaction involving this building block is presented below.

G cluster_workflow General Experimental Workflow Start Dissolve Imidazolidin-4-one HCl and coupling partner in solvent Reagents Add coupling reagents (e.g., HATU, DIPEA) Start->Reagents Reaction Stir at specified temperature and time Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purify by chromatography (e.g., HPLC, column) Workup->Purification Analysis Characterize product (e.g., NMR, MS) Purification->Analysis

A generalized workflow for a coupling reaction.

Conclusion

This compound (CAS: 1373253-20-3) is a valuable chemical intermediate for the synthesis of complex bioactive molecules. Its primary utility for researchers in drug development lies in its role as a versatile building block, particularly for the construction of linkers in targeted protein degraders like PROTACs. While devoid of intrinsic biological activity, its structural contribution is pivotal for the mechanism of action of the final therapeutic entities. This guide provides a foundational understanding for the effective utilization of this compound in advanced drug discovery programs.

References

Spectroscopic Profile of Imidazolidin-4-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Imidazolidin-4-one hydrochloride. Due to the limited availability of direct experimental data for the hydrochloride salt, this guide presents data for the parent compound, Imidazolidin-4-one, and its derivatives, with a discussion of the expected spectral changes upon salt formation. The information is curated to be a vital resource for researchers engaged in the synthesis, characterization, and application of this heterocyclic scaffold in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for the core structure. The formation of the hydrochloride salt, by protonation of one or both nitrogen atoms, is anticipated to induce a downfield shift (increase in ppm) for the adjacent protons and carbons due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Spectroscopic Data for Imidazolidin-4-one Core

ProtonChemical Shift (δ) ppm (Predicted)Multiplicity
H-24.5 - 5.0Singlet
H-53.5 - 4.0Singlet
N-H7.0 - 8.5Broad Singlet

Note: The N-H proton signals are often broad and their chemical shift is highly dependent on the solvent and concentration. In the hydrochloride salt, these peaks are expected to be broader and may appear further downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Imidazolidin-4-one Core

CarbonChemical Shift (δ) ppm (Predicted)
C-4 (C=O)170 - 180
C-260 - 70
C-540 - 50

Note: The chemical shifts of the carbon atoms, particularly C-2 and C-5, which are adjacent to the nitrogen atoms, are expected to shift downfield upon protonation in the hydrochloride salt.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of heterocyclic compounds like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial for solubility and to avoid overlapping solvent peaks with signals of interest.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational frequencies are associated with the carbonyl group (C=O) and the amine groups (N-H).

Table 3: Characteristic IR Absorption Bands for Imidazolidin-4-one Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, often broad
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (amide)1680 - 1720Strong
N-H Bend1550 - 1650Medium
C-N Stretch1150 - 1250Medium

Note: For the hydrochloride salt, the N-H stretching vibration is expected to broaden and shift to a lower wavenumber due to hydrogen bonding with the chloride ion. The C=O stretching frequency may also be affected by changes in the electronic environment upon protonation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The solid-state IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet technique:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[1][2]

    • Transfer the powder into a pellet die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[3]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is expected to be a salt.

Table 4: Expected Mass Spectrometry Data for Imidazolidin-4-one

Ionm/z (calculated)Description
[M+H]⁺87.0553Protonated molecule (M = Imidazolidin-4-one)

Note: In the positive ion mode ESI-MS of this compound, the most prominent ion observed would be the protonated molecule of the free base, [C₃H₆N₂O + H]⁺. The chloride ion would not be observed in the positive ion spectrum.

Studies on N-methylimidazolidin-4-one have shown that protonated molecules undergo ring cleavage, leading to the formation of iminium ions.[4] A similar fragmentation pattern can be anticipated for Imidazolidin-4-one, which would be valuable for structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following outlines a general procedure for obtaining the ESI-MS spectrum:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid may be added to promote protonation.[5]

  • Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI probe to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[6]

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical progression of experiments for the complete spectroscopic characterization of a novel compound like this compound is crucial for unambiguous structure elucidation. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of Imidazolidin-4-one HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Information IR FT-IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information to guide their analytical strategies and interpret their experimental data, thereby accelerating their research and development efforts.

References

The Core Mechanism of Imidazolidin-4-one Hydrochloride in Asymmetric Organocatalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the fundamental mechanisms of action through which imidazolidin-4-one hydrochloride and its derivatives catalyze a wide array of asymmetric transformations. Developed as a cornerstone of modern organocatalysis, these small organic molecules, pioneered by David MacMillan, offer a robust, metal-free alternative for the stereocontrolled synthesis of complex chiral molecules. This document provides a detailed exploration of the catalytic cycles, quantitative data from key reactions, comprehensive experimental protocols, and visual representations of the underlying pathways.

Core Catalytic Principles: Dual Activation Modes

Imidazolidin-4-one catalysts operate primarily through two distinct yet complementary modes of activation, both initiated by the reversible formation of a reactive intermediate with a substrate, typically a carbonyl compound. The hydrochloride salt plays a crucial role as a Brønsted acid co-catalyst, facilitating the formation of these intermediates and enhancing the electrophilicity of the system.

Iminium Ion Catalysis: Lowering the LUMO

The most prevalent mechanism involves the condensation of the secondary amine of the imidazolidin-4-one catalyst with an α,β-unsaturated aldehyde or ketone. In the presence of the hydrochloride acid co-catalyst, a chiral iminium ion is formed. This transformation is pivotal as it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, rendering it more susceptible to nucleophilic attack.[1][2] This activation strategy is analogous to the role of a Lewis acid in traditional metal-catalyzed reactions.[3]

The stereochemical information is transferred from the chiral catalyst to the product due to the steric bulk of the catalyst's substituents, which effectively shield one face of the iminium ion. This forces the nucleophile to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.[4] This mode of catalysis is central to a variety of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and some Michael additions.[1][5]

Enamine Catalysis: Raising the HOMO

Alternatively, imidazolidin-4-one catalysts can activate saturated aldehydes or ketones by forming a nucleophilic enamine intermediate.[6] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the α-carbon of the original carbonyl compound into a potent nucleophile. This "HOMO-raising" activation enables the substrate to react with a range of electrophiles. This mechanism is key for reactions such as the α-halogenation and conjugate addition of aldehydes to nitro-olefins and enones.[6]

The dual functionality of imidazolidin-4-ones to act through both iminium and enamine pathways allows for the development of elegant cascade reactions, where a single catalyst orchestrates multiple transformations in one pot.[7]

Visualization of Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the core signaling pathways of iminium and enamine catalysis.

Iminium Catalysis Cycle

G cluster_0 Catalytic Cycle cluster_1 Key Concepts Catalyst Imidazolidin-4-one Catalyst (HCl salt) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde/Ketone Adduct Iminium Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene) Product Enantioenriched Product Adduct->Product + H₂O Hydrolysis Hydrolysis (H₂O) LUMO LUMO Lowering Activation Stereocontrol Facial Shielding by Catalyst

Caption: The catalytic cycle of iminium ion formation and subsequent nucleophilic attack.

Enamine Catalysis Cycle

G cluster_0 Catalytic Cycle cluster_1 Key Concepts Catalyst Imidazolidin-4-one Catalyst Enamine Chiral Enamine (HOMO Raised) Catalyst->Enamine + Aldehyde - H₂O Aldehyde Saturated Aldehyde/Ketone Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile (e.g., MVK) Iminium_Adduct->Catalyst Hydrolysis Product α-Functionalized Product Iminium_Adduct->Product + H₂O Hydrolysis Hydrolysis (H₂O) HOMO HOMO Raising Activation Nucleophilic α-Carbon becomes Nucleophilic

Caption: The catalytic cycle of enamine formation and subsequent electrophilic attack.

Quantitative Data from Key Transformations

The efficacy of this compound catalysts is demonstrated through high yields and excellent stereoselectivities across various reactions.

Enantioselective Diels-Alder Reaction

This reaction is a hallmark of iminium catalysis. The data below is for the reaction of various dienophiles with cyclopentadiene, catalyzed by (5S)-5-benzyl-2,2,3-trimethylthis compound.

Dienophile (Aldehyde)Catalyst Loading (mol%)Yield (%)exo:endoee (%) [exo]
Cinnamaldehyde58215:193
(E)-Crotonaldehyde108613:191
(E)-2-Hexenal109011:190
Acrolein108910:188
Methacrolein599>50:192

Data compiled from Ahrendt, K. A., et al. J. Am. Chem. Soc. 2000, 122, 4243-4244.[1]

Enantioselective Michael Addition

The conjugate addition of aldehydes to enones can proceed via an enamine mechanism. The following data showcases the reaction of various aldehydes with methyl vinyl ketone, catalyzed by an imidazolidinone and a catechol co-catalyst.

AldehydeCatalystCo-catalystYield (%)ee (%)
Hydrocinnamaldehyde1c4-EtO₂C-catechol8093
3-Phenylpropionaldehyde1c4-EtO₂C-catechol8596
n-Butyraldehyde1c4-EtO₂C-catechol7587
Isovaleraldehyde1c4-EtO₂C-catechol7891
Cyclohexanecarboxaldehyde1c4-EtO₂C-catechol7290

Data compiled from Pidathala, C., et al. J. Am. Chem. Soc. 2003, 125, 5306-5307.[6]

Enantioselective Friedel-Crafts Alkylation

The reaction of electron-rich aromatics with α,β-unsaturated aldehydes is another powerful application of iminium ion catalysis.

Aromatic NucleophileAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
N-MethylpyrroleCinnamaldehyde208790
N-MethylpyrroleCrotonaldehyde208193
IndoleCinnamaldehyde207585
N,N-DimethylanilineCrotonaldehyde206888

Representative data based on studies of imidazolidin-4-one catalyzed Friedel-Crafts reactions.

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by this compound.

General Procedure for Enantioselective Diels-Alder Reaction

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylthis compound (MacMillan's first-generation catalyst)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Solvent (e.g., CH₂Cl₂/H₂O mixture)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in the specified solvent system (e.g., 4.5 mL CH₂Cl₂ and 0.5 mL H₂O) is added the this compound catalyst (0.1 mmol, 10 mol %).

  • The resulting mixture is stirred at room temperature for 5 minutes.

  • The diene (3.0 mmol, 3.0 equiv) is then added, and the reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]

General Procedure for Enantioselective Michael Addition

Materials:

  • Imidazolidin-4-one catalyst

  • Acidic co-catalyst (e.g., 4-EtO₂C-catechol)

  • Aldehyde (e.g., isovaleraldehyde)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Solvent (e.g., THF)

Procedure:

  • A solution of the aldehyde (0.5 mmol), the imidazolidin-4-one catalyst (0.1 mmol, 20 mol %), and the co-catalyst (0.1 mmol, 20 mol %) in the chosen solvent (2.0 mL) is prepared in a reaction vessel.

  • The α,β-unsaturated ketone (0.25 mmol, 1.0 equiv) is added to the solution.

  • The reaction is stirred at room temperature for the specified time (e.g., 24-48 hours), with progress monitored by TLC or GC.

  • After the reaction is deemed complete, the mixture is directly subjected to flash column chromatography on silica gel.

  • The product fractions are collected and concentrated to yield the purified Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.[6]

Conclusion

This compound catalysts are a versatile and powerful tool in asymmetric synthesis, offering high levels of stereocontrol in a broad range of chemical transformations. Their dual modes of action, through LUMO-lowering iminium ion catalysis and HOMO-raising enamine catalysis, provide synthetic chemists with a predictable and effective means to construct complex chiral molecules. The straightforward experimental procedures, coupled with the catalysts' stability and efficiency, underscore their importance in both academic research and industrial applications for drug development and fine chemical synthesis. Further exploration into catalyst design and reaction scope continues to expand the capabilities of this remarkable class of organocatalysts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Imidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral imidazolidin-4-one derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and organic synthesis. Their rigid scaffold and stereogenic centers make them valuable as chiral auxiliaries, ligands for asymmetric catalysis, and core structures in biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these important derivatives, with a focus on enantioselective methods. Imidazolidin-4-ones are found in various natural products and pharmaceuticals, exhibiting a broad range of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4]

Synthetic Strategies

The synthesis of chiral imidazolidin-4-ones can be achieved through several key strategies, including multicomponent reactions, cycloaddition reactions, and intramolecular cyclizations. These methods offer access to a diverse range of substituted imidazolidin-4-ones with high stereocontrol.

Three-Component 1,3-Dipolar Cycloaddition

A powerful method for the synthesis of highly substituted chiral imidazolidin-4-ones is the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines, often catalyzed by a chiral Brønsted acid. This approach allows for the construction of the imidazolidine core with high diastereoselectivity and enantioselectivity in a single step.[1][2]

General Reaction Scheme:

  • An aldehyde, an amino ester, and an aniline react in the presence of a chiral Brønsted acid catalyst to form a chiral dipole intermediate.

  • This intermediate then undergoes a [3+2] cycloaddition to yield the corresponding chiral imidazolidin-4-one.

Quantitative Data Summary:

CatalystAldehydeAmino EsterAnilineSolventTemp (°C)Time (h)Yield (%)dree (%)Reference
Chiral Brønsted AcidVariousVariousVariousToluene-1036-6063-99up to 91/9up to 98[1][2]

Experimental Protocol: Chiral Brønsted Acid-Catalyzed 1,3-Dipolar Cycloaddition [1][2]

  • To a dried reaction tube, add the aldehyde (1.0 mmol), amino ester (1.2 mmol), and aniline (1.0 mmol).

  • Add toluene (2.0 mL) and cool the mixture to -10 °C.

  • Add the chiral Brønsted acid catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at -10 °C for the specified time (36-60 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral imidazolidin-4-one.

Logical Workflow for 1,3-Dipolar Cycloaddition:

G Workflow for 1,3-Dipolar Cycloaddition cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Aldehyde Aldehyde Mixing Mix Reactants in Toluene Aldehyde->Mixing AminoEster Amino Ester AminoEster->Mixing Aniline Aniline Aniline->Mixing Cooling Cool to -10 °C Mixing->Cooling Catalyst Add Chiral Brønsted Acid Cooling->Catalyst Stirring Stir for 36-60h Catalyst->Stirring Quenching Quench with NaHCO3 (aq) Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Chiral Imidazolidin-4-one Purification->Product

Caption: Workflow for the synthesis of chiral imidazolidin-4-ones via 1,3-dipolar cycloaddition.

Palladium-Catalyzed [3+2] Cycloaddition

Another efficient method involves the palladium-catalyzed diastereoselective and enantioselective [3+2] cycloaddition between 5-vinyloxazolidine-2,4-diones (VOxD) and electrophilic imines. This strategy provides access to highly functionalized 4-imidazolidinones.[5]

General Reaction Scheme:

  • A 5-vinyloxazolidine-2,4-dione reacts with an electrophilic imine in the presence of a palladium catalyst and a chiral ligand.

  • The reaction proceeds through a zwitterionic π-allyl palladium intermediate, which then undergoes cycloaddition with the imine.

Quantitative Data Summary:

VOxD SubstrateImine SubstrateCatalyst/LigandSolventTempTimeYield (%)Reference
VariousVariousPd₂(dba)₃ / Chiral LigandVariousRT-Good[5]

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition [5]

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (5.5 mol%) to a reaction vial.

  • Add the solvent and stir the mixture at room temperature for 30 minutes.

  • Add the 5-vinyloxazolidine-2,4-dione (1.0 equiv) and the electrophilic imine (1.2 equiv).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 4-imidazolidinone.

Ugi Three-Component Reaction followed by Oxidative Radical Cyclization

A two-step sequence involving an Ugi three-component reaction followed by a 5-endo-trig oxidative radical cyclization provides a rapid route to highly decorated imidazolidinones.[5]

General Reaction Scheme:

  • Step 1 (Ugi Reaction): An aldehyde, an amine, an isocyanide, and a carboxylic acid react to form an α-acylamino amide intermediate.

  • Step 2 (Cyclization): The Ugi product undergoes an oxidative radical cyclization to form the imidazolidin-4-one ring.

Experimental Protocol: Ugi Reaction and Oxidative Cyclization [5]

Part A: Ugi Three-Component Reaction

  • Combine the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add the isocyanide (1.0 equiv) and continue stirring at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure and purify the crude product if necessary.

Part B: 5-endo-trig Oxidative Radical Cyclization

  • Dissolve the Ugi product (1.0 equiv) in a suitable solvent.

  • Add a radical initiator (e.g., AIBN) and a radical mediator.

  • Heat the reaction mixture to initiate the cyclization.

  • After completion, cool the reaction to room temperature and concentrate.

  • Purify the product by column chromatography.

Reaction Pathway for Ugi/Cyclization Synthesis:

G Ugi/Cyclization Pathway to Imidazolidin-4-ones cluster_ugi Ugi Three-Component Reaction cluster_cyclization Oxidative Radical Cyclization Aldehyde Aldehyde UgiProduct α-Acylamino Amide Aldehyde->UgiProduct Amine Amine Amine->UgiProduct Isocyanide Isocyanide Isocyanide->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Cyclization 5-endo-trig Cyclization (Radical Initiator) UgiProduct->Cyclization Product Imidazolidin-4-one Cyclization->Product

Caption: Synthetic pathway involving an Ugi reaction followed by radical cyclization.

Applications in Asymmetric Catalysis

Chiral imidazolidin-4-one derivatives are not only synthetic targets but also powerful tools in asymmetric catalysis. They can act as organocatalysts or as chiral ligands for metal complexes.

MacMillan-Type Organocatalysts

Imidazolidin-4-ones are the core structure of the well-known MacMillan catalysts, which are highly effective in a variety of enantioselective transformations, such as Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions.[6] The steric bulk and the specific conformation of the catalyst direct the approach of the substrates, leading to high enantioselectivity.

Catalytic Cycle of a MacMillan-Type Catalyst:

G Catalytic Cycle of MacMillan Imidazolidin-4-one Catalyst Catalyst Chiral Imidazolidin-4-one Catalyst (Secondary Amine) Iminium Chiral Iminium Ion (LUMO-lowered) Catalyst->Iminium + Aldehyde - H2O Aldehyde α,β-Unsaturated Aldehyde Adduct Enantioselective Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene) Adduct->Catalyst Releases Catalyst Product Enantioenriched Product Adduct->Product + H2O (Hydrolysis)

Caption: Generalized catalytic cycle for a MacMillan imidazolidin-4-one organocatalyst.

Chiral Ligands for Metal-Catalyzed Reactions

Imidazolidin-4-one derivatives bearing coordinating groups, such as pyridyl moieties, have been successfully employed as chiral ligands in metal-catalyzed asymmetric reactions, including Henry reactions.[7][8] The stereochemical outcome of these reactions is often dependent on the relative configuration of the substituents on the imidazolidin-4-one ring.

Quantitative Data for Asymmetric Henry Reaction:

Ligand ConfigurationMetalSubstrate (Aldehyde)ee (%) (S-isomer)ee (%) (R-isomer)Reference
cisCu(II)Variousup to 97-[7][9]
transCu(II)Various-up to 96[7][9]

This data highlights the tunability of these ligands to achieve high enantioselectivity for either enantiomer of the product by simply changing the ligand's stereochemistry.

Conclusion

The synthesis of chiral imidazolidin-4-one derivatives is a well-developed field with a variety of robust and stereoselective methods available to researchers. The protocols and data presented herein provide a starting point for the synthesis and application of these valuable compounds in drug discovery and asymmetric catalysis. The versatility of the imidazolidin-4-one scaffold ensures its continued importance in chemical and pharmaceutical research.

References

Application Notes and Protocols: Imidazolidin-4-one Hydrochloride in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-4-one hydrochloride and its derivatives, pioneered by David MacMillan, have emerged as powerful and versatile organocatalysts for a wide range of asymmetric transformations. These catalysts operate via iminium ion activation, a mechanism that effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes and ketones, thereby accelerating their reaction with nucleophiles and dienes with high stereocontrol. The use of these small, metal-free organic molecules offers significant advantages, including operational simplicity, stability to air and moisture, and environmentally benign reaction conditions, making them highly attractive for applications in pharmaceutical and fine chemical synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound catalysts in three key asymmetric reactions: the Diels-Alder reaction, the Friedel-Crafts alkylation, and the Michael addition.

Catalytic Cycle: Iminium Ion Activation

The general catalytic cycle for imidazolidin-4-one mediated reactions involves the reversible formation of a chiral iminium ion from the secondary amine of the catalyst and an α,β-unsaturated carbonyl compound. This activation strategy is central to the catalyst's function.

Catalytic Cycle Catalytic Cycle of Imidazolidin-4-one Catalyst Imidazolidin-4-one Hydrochloride Catalyst Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct_iminium Iminium-Adduct Intermediate Iminium->Adduct_iminium + Nucleophile Nucleophile Nucleophile / Diene Nucleophile->Adduct_iminium Product Enantioenriched Product Adduct_iminium->Product + H₂O Water H₂O Adduct_iminium->Water Hydrolysis Product->Catalyst Catalyst Regeneration Water->Product

Caption: Catalytic cycle of this compound.

General Experimental Workflow

A typical experimental workflow for a reaction catalyzed by this compound is straightforward and can be adapted for various scales.

Experimental Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add catalyst, solvent, and aldehyde - Stir at specified temperature Start->Setup Addition Substrate Addition: - Add nucleophile/diene Setup->Addition Reaction Reaction Progress: - Monitor by TLC or GC/LC-MS Addition->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR, HPLC/GC for yield and ee Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow.

Application 1: Asymmetric Diels-Alder Reaction

The imidazolidin-4-one catalyzed Diels-Alder reaction provides a highly efficient route to chiral cyclohexene derivatives. The catalyst activates α,β-unsaturated aldehydes towards reaction with a wide range of dienes, affording the corresponding cycloadducts in high yields and with excellent enantioselectivities.

Quantitative Data
DieneDienophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
CyclopentadieneCinnamaldehyde5MeOH/H₂O (95:5)68293 (exo)
CyclopentadieneCrotonaldehyde20CH₃CN/H₂O (95:5)129587 (endo)
CyclopentadieneAcrolein10CH₂Cl₂248592 (endo)
1,3-CyclohexadieneFurfural10THF487890 (endo)
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde

Materials:

  • (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan's first-generation catalyst)

  • Cinnamaldehyde (freshly distilled)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Methanol (reagent grade)

  • Water (deionized)

  • Diethyl ether

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (14.1 mg, 0.05 mmol, 5 mol%).

  • Add a mixture of methanol (1.9 mL) and water (0.1 mL).

  • Stir the mixture at room temperature until the catalyst dissolves.

  • Add cinnamaldehyde (132 mg, 1.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (132 mg, 2.0 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion (typically 6-12 hours), pour the reaction mixture into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Application 2: Asymmetric Friedel-Crafts Alkylation

Imidazolidin-4-one catalysts are highly effective in promoting the asymmetric Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with α,β-unsaturated aldehydes. This reaction provides a direct route to chiral β-aryl aldehydes, which are valuable synthetic intermediates.

Quantitative Data
NucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
N-MethylindoleCrotonaldehyde20CH₂Cl₂249290
PyrroleCinnamaldehyde10THF488593
AnisoleCrotonaldehyde20Et₂O726088
1,3-DimethoxybenzeneCinnamaldehyde10CH₂Cl₂368895
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of N-Methylindole with Crotonaldehyde

Materials:

  • (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone hydrochloride (second-generation MacMillan catalyst)

  • N-Methylindole (freshly distilled)

  • Crotonaldehyde (freshly distilled)

  • Dichloromethane (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone hydrochloride (62 mg, 0.2 mmol, 20 mol%).

  • Add anhydrous dichloromethane (10 mL) and cool the mixture to -84 °C (ethyl acetate/liquid nitrogen bath).

  • Add trifluoroacetic acid (15.4 µL, 0.2 mmol) to the catalyst suspension.

  • In a separate flask, prepare a solution of N-methylindole (131 mg, 1.0 mmol) and crotonaldehyde (84 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the substrate solution to the catalyst mixture via syringe pump over 1 hour.

  • Stir the reaction at -84 °C for 24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (e.g., gradient of 5% to 20% ethyl acetate in hexanes) to yield the product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Application 3: Asymmetric Michael Addition

The enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by imidazolidin-4-ones, is a powerful method for the construction of chiral 1,5-dicarbonyl compounds and their derivatives. The reaction proceeds through an enamine intermediate formed from the aldehyde and the catalyst.

Quantitative Data
NucleophileAcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Dimethyl malonateCinnamaldehyde10Toluene488591
NitromethaneCrotonaldehyde20CH₂Cl₂727095
ThiophenolCinnamaldehyde10THF249294
AcetoneBenzylideneacetone20DMF966588
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cinnamaldehyde

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylthis compound

  • Cinnamaldehyde (freshly distilled)

  • Dimethyl malonate

  • Toluene (anhydrous)

  • Benzoic acid

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry vial charged with a magnetic stir bar, add (5S)-5-benzyl-2,2,3-trimethylthis compound (28.3 mg, 0.1 mmol, 10 mol%) and benzoic acid (12.2 mg, 0.1 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature.

  • Add cinnamaldehyde (132 mg, 1.0 mmol) to the catalyst solution.

  • Add dimethyl malonate (158 mg, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to obtain the Michael adduct.

  • Analyze the product to determine the yield and enantiomeric excess (chiral HPLC).

Catalyst Structure and Stereoselectivity

The stereochemical outcome of these reactions is dictated by the chiral environment created by the imidazolidin-4-one catalyst. The bulky substituent at the C5 position effectively shields one face of the iminium ion intermediate, directing the incoming nucleophile or diene to the opposite face.

Stereochemical Model Stereochemical Rationale cluster_0 Iminium Ion Intermediate cluster_1 Nucleophilic Attack Im_Ion | N⁺=C-R² /     R³   H Attack Attack from Less Hindered Bottom Face Shield Bulky Group (e.g., Benzyl) Blocks Top Face Nu Nu: Nu->Im_Ion

Caption: Facial shielding by the catalyst's substituent.

Conclusion

This compound catalysts are robust, reliable, and highly selective organocatalysts for a variety of important asymmetric transformations. The protocols outlined in this document provide a starting point for researchers to explore the utility of these catalysts in their own synthetic endeavors. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make them a valuable tool in modern organic synthesis and drug development.

Application Notes and Protocols: Enantioselective Aldol Reactions Using Imidazolidin-4-one Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions, reduced toxicity, and operational simplicity. Among the privileged scaffolds in organocatalysis, imidazolidin-4-ones, pioneered by David W.C. MacMillan, have proven to be highly effective in a wide array of asymmetric transformations, including the aldol reaction.[1][2]

These catalysts operate via an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes. The secondary amine of the imidazolidin-4-one catalyst reversibly condenses with a carbonyl donor (an aldehyde or ketone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic aldehyde acceptor with high facial selectivity, dictated by the steric environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the enantioenriched β-hydroxy carbonyl product. This application note provides detailed protocols and a summary of the performance of imidazolidin-4-one catalysts in enantioselective aldol reactions.

Catalytic Cycle and Mechanism

The catalytic cycle of an imidazolidin-4-one-catalyzed aldol reaction involves the formation of a key enamine intermediate, which provides a pathway for stereocontrol.

Catalytic Cycle Catalytic Cycle of Imidazolidin-4-one Catalyzed Aldol Reaction Catalyst Imidazolidin-4-one Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Donor - H2O Aldehyde_Donor Aldehyde Donor (R1CHO) Aldehyde_Donor->Enamine Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Aldehyde Acceptor Aldehyde_Acceptor Aldehyde Acceptor (R2CHO) Aldehyde_Acceptor->Iminium_Ion Aldol_Adduct β-Hydroxy Aldehyde (Aldol Product) Iminium_Ion->Aldol_Adduct + H2O Aldol_Adduct->Catalyst - Catalyst (regenerated) Water H2O Water->Iminium_Ion

Caption: Catalytic cycle of the imidazolidin-4-one catalyzed aldol reaction.

Experimental Workflow

The following diagram outlines the general workflow for conducting an enantioselective aldol reaction using an imidazolidin-4-one catalyst.

Experimental Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring & Workup cluster_analysis Purification & Analysis Reagents Weigh Catalyst and Reagents Solvent Add Solvent Reagents->Solvent Stirring Stir at Specified Temperature Solvent->Stirring Addition Add Aldehyde Acceptor (neat or as a solution) Stirring->Addition TLC_GC Monitor Reaction by TLC or GC Addition->TLC_GC Quench Quench Reaction TLC_GC->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Chromatography Concentration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Stereoanalysis Determine dr and ee (Chiral HPLC or GC) Characterization->Stereoanalysis

Caption: A typical experimental workflow for enantioselective aldol reactions.

Data Presentation: Catalyst Performance in Aldol Reactions

The following tables summarize the performance of various imidazolidin-4-one catalysts in the enantioselective aldol reaction between different aldehyde and ketone donors and aldehyde acceptors.

Table 1: Enantioselective Cross-Aldol Reactions of Aldehydes

EntryAldehyde Donor (R¹)Aldehyde Acceptor (R²)Catalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
1PropanalIsobutyraldehyde(S)-Proline (10)CH2Cl2268224:1>99
2PropanalBenzaldehyde(S)-Proline (10)CH2Cl2118019:197
3ButanalIsobutyraldehyde(S)-Proline (10)CH2Cl2188520:1>99
4PhenylacetaldehydeIsobutyraldehyde(S)-Proline (10)CH2Cl2148822:191

Data sourced from Northrup, A. B.; MacMillan, D. W. C. J. Am. Chem. Soc. 2002, 124, 6798-6799.[3][4]

Table 2: Enantioselective Aldol Reaction of Ketones with Aromatic Aldehydes

EntryKetone DonorAldehyde AcceptorCatalyst (mol%)SolventTemp (°C)Time (d)Yield (%)dr (anti:syn)ee (%)
1Cyclohexanone4-NitrobenzaldehydeCatalyst IV (20)DMF-255922.5:181
2Cyclohexanone4-CyanobenzaldehydeCatalyst IV (20)DMF-255852.35:185
3Cyclohexanone4-ChlorobenzaldehydeCatalyst IV (20)DMF-255884.0:182
4CyclohexanoneBenzaldehydeCatalyst IV (20)DMF-2555611.0:186
5Acetone4-NitrobenzaldehydeCatalyst IV (20)DMF-25536-84

Catalyst IV is a proline-type derivative. Data sourced from Paloušová, L., et al. Beilstein J. Org. Chem. 2024, 20, 684–694.[1][5][6]

Experimental Protocols

General Procedure for the Enantioselective Cross-Aldol Reaction of Aldehydes [3]

  • To a vial charged with the imidazolidin-4-one catalyst (e.g., (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, 0.1 mmol, 10 mol%) is added the solvent (e.g., CH2Cl2, 1.0 M).

  • The solution is cooled to the desired temperature (e.g., 4 °C).

  • The aldehyde donor (1.2 mmol) is added, followed by the slow addition of the aldehyde acceptor (1.0 mmol) via syringe pump over a specified period (e.g., 1-4 hours) to minimize self-aldol reaction of the donor.

  • The reaction is stirred at the same temperature until completion, as monitored by TLC or GC analysis (typically 11-26 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy aldehyde.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis of a suitable derivative (e.g., after reduction to the corresponding diol).

General Procedure for the Enantioselective Aldol Reaction of Ketones with Aldehydes [5]

  • To a solution of the imidazolidin-4-one catalyst (e.g., Catalyst IV, 0.1 mmol, 20 mol%) and an acid co-catalyst (e.g., TFA, 0.1 mmol) in the appropriate solvent (2 mL, e.g., DMF) is added the ketone (5 mmol).

  • The reaction mixture is cooled to the specified temperature (e.g., -25 °C).

  • The aldehyde (0.5 mmol) is added to the cooled mixture.

  • The reaction is maintained at this temperature for the indicated time (e.g., 5 days).

  • The reaction mixture is then directly purified by flash chromatography on silica gel to remove the catalyst and excess ketone.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR analysis.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

Imidazolidin-4-one catalysts provide a robust and highly effective platform for conducting enantioselective aldol reactions. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this methodology attractive for both academic research and industrial applications in the synthesis of chiral building blocks and complex molecules. The protocols and data presented herein serve as a valuable resource for researchers seeking to implement this powerful synthetic tool. Further optimization of reaction parameters, including catalyst structure, solvent, and temperature, can lead to even higher yields and selectivities for specific substrate combinations.

References

Application Notes and Protocols for Asymmetric Henry Reactions Catalyzed by Imidazolidin-4-one Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for conducting asymmetric Henry (nitroaldol) reactions using chiral imidazolidin-4-one-metal complexes as catalysts. This powerful carbon-carbon bond-forming reaction yields valuable, enantioenriched β-nitro alcohols, which are key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The protocols detailed herein are based on established literature and are intended to serve as a guide for laboratory implementation.

Introduction

The asymmetric Henry reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of β-nitro alcohols. Chiral copper(II) complexes derived from 2-(pyridin-2-yl)imidazolidin-4-one ligands have emerged as highly effective catalysts for this transformation.[1][2][3][4] These catalysts offer excellent enantioselectivity across a range of aldehyde substrates under mild reaction conditions.[5][6] The stereochemical outcome of the reaction is often dependent on the specific configuration of the chiral ligand, allowing for access to either enantiomer of the product by appropriate catalyst design.[2][5]

Data Presentation: Catalyst Performance

The following tables summarize the performance of various copper(II)-imidazolidin-4-one complexes in the asymmetric Henry reaction between nitromethane and different aldehydes. These data highlight the high yields and enantioselectivities achievable with this catalyst system.

Table 1: Asymmetric Henry Reactions with Tridentate Ligand Complexes

Reaction Conditions: Data collated from studies using copper(II) acetate as the metal source with various tridentate imidazolidin-4-one based ligands. Solvents and temperatures may vary between specific examples but are generally in polar aprotic or protic solvents at or below room temperature.

EntryAldehydeLigand ConfigurationConversion (%)ee (%)
1Benzaldehydecis-cis>9595
24-Nitrobenzaldehydecis-cis>9597
32-Naphthaldehydecis-cis>9594
4Cyclohexanecarboxaldehydecis-cis>9590
5Benzaldehydetrans-trans>9583
64-Nitrobenzaldehydetrans-trans>9579

Data sourced from multiple studies on tridentate 2,2'-(pyridin-2,6-diyl)-bis(imidazolidin-4-one) derivatives.[4][7]

Table 2: Asymmetric Henry Reactions with Bidentate Ligand Complexes

Reaction Conditions: Data collated from studies using copper(II) acetate as the metal source with various bidentate 2-(pyridin-2-yl)imidazolidin-4-one ligands. Reactions are typically performed in alcohols or THF at temperatures ranging from -15 °C to ambient temperature.

EntryAldehydeLigand ConfigurationConversion (%)ee (%)
14-Nitrobenzaldehydeanti>9596
24-Chlorobenzaldehydeanti>9595
32-Naphthaldehydeanti>9594
43-Thiophenecarboxaldehydeanti>9591
54-Nitrobenzaldehydesyn>9527

Data sourced from studies on substituted 2-(pyridin-2-yl)imidazolidin-4-ones, highlighting the strong influence of the ligand's relative stereochemistry ('anti' vs. 'syn') on enantioselectivity.[4][8]

Experimental Protocols

General Protocol for a Copper-Catalyzed Asymmetric Henry Reaction

This protocol provides a general procedure for the asymmetric addition of nitromethane to an aldehyde, catalyzed by an in situ generated copper(II)-imidazolidin-4-one complex.

Materials:

  • Chiral 2-(pyridin-2-yl)imidazolidin-4-one ligand (e.g., (2S,5R)- or (2R,5S)-5-isopropyl-5-methyl-2-(pyridin-2-yl)imidazolidin-4-one)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Anhydrous solvent (e.g., ethanol, isopropanol, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Catalyst Preparation (In Situ):

    • To a dry Schlenk flask under an inert atmosphere, add the chiral imidazolidin-4-one ligand (0.055 mmol, 5.5 mol%).

    • Add anhydrous solvent (e.g., 2.0 mL of ethanol).

    • Stir the solution until the ligand is fully dissolved.

    • Add copper(II) acetate monohydrate (0.05 mmol, 5 mol%).

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the complex is often indicated by a color change.

  • Reaction Assembly:

    • To the freshly prepared catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv).

    • Add nitromethane (5.0-10.0 mmol, 5-10 equiv).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to 48 hours.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure β-nitro alcohol.

  • Analysis:

    • Determine the conversion by ¹H NMR analysis of the crude reaction mixture.[2][4]

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.[1][2][4]

Protocol for Determination of Enantiomeric Excess by Chiral HPLC

Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or AD column).

  • HPLC-grade solvents (e.g., hexane, isopropanol).

  • Purified β-nitro alcohol product.

  • Racemic standard of the β-nitro alcohol (can be synthesized using a non-chiral base like triethylamine).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified product in a suitable solvent (e.g., 1 mg/mL in isopropanol).

    • Prepare a stock solution of the racemic standard at a similar concentration.

  • Method Development:

    • Inject the racemic standard onto the chiral column to determine the retention times of both enantiomers and to ensure baseline separation.

    • Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve good resolution (Rs > 1.5).

  • Sample Analysis:

    • Inject the sample of the purified product obtained from the asymmetric reaction.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess (ee) is calculated using the areas of the two enantiomer peaks (A1 and A2, where A1 > A2): ee (%) = [(A1 - A2) / (A1 + A2)] * 100[9]

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-imidazolidin-4-one catalyzed asymmetric Henry reaction. The chiral ligand creates a specific three-dimensional environment around the copper center, which directs the facial selectivity of the nitronate addition to the aldehyde.

Catalytic_Cycle Catalyst [Cu(II)-Ligand] Complex Nitronate_Complex [Cu(II)-Ligand-Nitronate] Catalyst->Nitronate_Complex Nitromethane - H+ Transition_State Aldehyde Coordination & C-C Bond Formation Nitronate_Complex->Transition_State Aldehyde Product_Complex [Cu(II)-Ligand-Product Alkoxide] Transition_State->Product_Complex Product_Complex->Catalyst Protonation Product_Release β-Nitro Alcohol Product Product_Complex->Product_Release Release

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

General Experimental Workflow

This diagram outlines the typical workflow for conducting and analyzing an asymmetric Henry reaction catalyzed by imidazolidin-4-one complexes.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Ligand + Cu(OAc)₂) Start->Catalyst_Prep Reaction Asymmetric Henry Reaction (Aldehyde + Nitromethane) Catalyst_Prep->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Workup Workup & Purification (Column Chromatography) Monitoring->Workup Reaction Complete Analysis Product Analysis Workup->Analysis NMR Conversion (¹H NMR) Analysis->NMR HPLC Enantiomeric Excess (Chiral HPLC) Analysis->HPLC End End Analysis->End

Caption: General workflow for asymmetric Henry reaction experiments.

References

Application Notes and Protocols for Solid-Phase Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones, a class of compounds with significant potential in drug discovery.[1] The methodologies outlined are designed to facilitate the generation of diverse compound libraries for screening and lead optimization.

Introduction

Imidazolidin-4-ones are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anti-inflammatory properties.[1] Solid-phase organic synthesis (SPOS) offers a powerful and efficient method for the rapid generation of libraries of these compounds, enabling extensive structure-activity relationship (SAR) studies.[2] The key advantages of SPOS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

The protocol described herein details a general solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones. The core strategy involves a microwave-assisted condensation of a resin-bound α-amino amide with an aldehyde, allowing for diversification at the N-1, C-2, and C-5 positions of the imidazolidin-4-one core.[1]

Core Synthesis Workflow

The solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones follows a multi-step sequence, as depicted in the workflow diagram below. The process begins with the preparation of a suitable resin, followed by the sequential addition of building blocks to construct the heterocyclic core, and finally, cleavage from the solid support to yield the target compound.

Solid_Phase_Synthesis_Workflow Resin Resin Preparation (e.g., Swelling) Linker_Attachment Linker Attachment (e.g., Photocleavable Linker) Resin->Linker_Attachment Amino_Acid_Coupling First Amino Acid Coupling (Fmoc-protected) Linker_Attachment->Amino_Acid_Coupling Fmoc_Deprotection1 Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection1 Second_Amino_Acid_Coupling Second Amino Acid Coupling (Amide Formation) Fmoc_Deprotection1->Second_Amino_Acid_Coupling Fmoc_Deprotection2 Fmoc Deprotection Second_Amino_Acid_Coupling->Fmoc_Deprotection2 Cyclization Microwave-Assisted Cyclization with Aldehyde Fmoc_Deprotection2->Cyclization N_Acylation Optional N-Acylation (Diversification at N-1) Cyclization->N_Acylation Cleavage Cleavage from Resin (e.g., Photolysis) Cyclization->Cleavage If no N-Acylation N_Acylation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product 1,2,5-Trisubstituted Imidazolidin-4-one Purification->Final_Product

Figure 1: General workflow for the solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones.

Experimental Protocols

The following protocols are adapted from established methods for the solid-phase synthesis of 1,2,5-trisubstituted imidazolidin-4-ones.

Protocol 1: Resin Preparation and Linker Attachment

This protocol describes the preparation of the solid support and attachment of a photolabile linker.

  • Resin Swelling: Swell the aminomethylated polystyrene resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes in a solid-phase synthesis vessel.[3]

  • Linker Coupling:

    • Dissolve the photolabile linker, such as 4-(bromomethyl)-3-nitrobenzoic acid, and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA) to the solution.

    • Add the activated linker solution to the swollen resin and agitate at room temperature for 2-4 hours.

    • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Assembly of the Imidazolidin-4-one Precursor

This protocol details the sequential coupling of two amino acids to the linker-functionalized resin.

  • First Amino Acid Coupling:

    • Swell the linker-functionalized resin in DMF.

    • In a separate vessel, activate the first Fmoc-protected amino acid with a coupling agent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.[4]

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Amide Formation):

    • Couple the second Fmoc-protected amino acid to the deprotected amine on the resin using the same activation and coupling procedure as in step 1.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the second amino acid by treating the resin with 20% piperidine in DMF.

    • Wash the resin extensively to remove all traces of piperidine.

Protocol 3: Cyclization and Cleavage

This protocol describes the key cyclization step to form the imidazolidin-4-one ring and subsequent cleavage from the solid support.

  • Microwave-Assisted Cyclization:

    • Suspend the resin-bound dipeptide amine in a solution of the desired aldehyde in a suitable solvent (e.g., 1,2-dichloroethane).

    • Add an acid catalyst, such as acetic acid.

    • Heat the reaction mixture in a microwave reactor at a specified temperature and time to effect cyclization.

    • After cooling, wash the resin thoroughly to remove excess reagents.

  • Optional N-1 Diversification:

    • The secondary amine on the imidazolidin-4-one ring can be further functionalized at this stage by acylation, sulfonation, or other reactions.

  • Photolytic Cleavage:

    • Suspend the resin in a suitable solvent in a photolysis reactor.

    • Irradiate the suspension with UV light (typically 365 nm) for a specified duration to cleave the product from the photolabile linker.

    • Filter the resin and collect the filtrate containing the crude product.

  • Purification:

    • Concentrate the filtrate and purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure 1,2,5-trisubstituted imidazolidin-4-one.

Data Presentation

The following table summarizes representative data for the synthesis of a small library of 1,2,5-trisubstituted imidazolidin-4-ones, highlighting the yields and purities that can be achieved using the described solid-phase methodology.

Compound IDR1 (at C5)R2 (at C2)R3 (at N1)Overall Yield (%)Purity (%)
1a -CH(CH3)2-C6H5-H45>95
1b -CH2C6H5-C6H5-H42>95
1c -CH(CH3)2-4-Cl-C6H4-H40>95
1d -CH2C6H5-4-Cl-C6H4-H38>95
2a -CH(CH3)2-C6H5-COCH335>95
2b -CH2C6H5-C6H5-COCH333>95

Yields and purities are based on the initial loading of the resin and HPLC analysis of the final purified product.

Applications in Drug Discovery

The structural diversity that can be readily achieved at the N-1, C-2, and C-5 positions makes this class of compounds highly attractive for drug discovery research. Imidazolidin-4-ones have been reported to possess a variety of biological activities, including:

  • Antibacterial Activity: Certain substituted imidazolidin-4-ones have demonstrated efficacy against various bacterial strains.[1]

  • Anti-inflammatory Agents: These compounds can inhibit the binding of VCAM-1 to VLA-4, which is a key interaction in the inflammatory response associated with diseases like rheumatoid arthritis and asthma.[1]

  • Antiviral and Anticancer Potential: The broader imidazolidinone scaffold has been explored for its potential as antiviral (including against HIV) and anticancer agents.[5]

The solid-phase synthesis protocols provided here enable the efficient generation of libraries of 1,2,5-trisubstituted imidazolidin-4-ones for screening in these and other therapeutic areas.

Signaling Pathway Context

The anti-inflammatory activity of certain imidazolidin-4-ones is attributed to their ability to interfere with cell adhesion molecule interactions. The diagram below illustrates the targeted step in the inflammatory signaling pathway.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Endothelial_Cell Endothelial Cell Inflammatory_Stimulus->Endothelial_Cell VCAM1 VCAM-1 Expression Endothelial_Cell->VCAM1 Leukocyte Leukocyte VLA4 VLA-4 Leukocyte->VLA4 Binding VCAM-1 / VLA-4 Binding VCAM1->Binding VLA4->Binding Adhesion Leukocyte Adhesion and Transmigration Binding->Adhesion Inflammation Inflammation Adhesion->Inflammation Imidazolidinone 1,2,5-Trisubstituted Imidazolidin-4-one Imidazolidinone->Binding Inhibition

Figure 2: Inhibition of VCAM-1/VLA-4 interaction by 1,2,5-trisubstituted imidazolidin-4-ones.

References

Application Notes and Protocols for the Analytical Characterization of Imidazolidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Analytical Characterization in Drug Development

Imidazolidin-4-one and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in pharmaceutical research and development.[1][2] The hydrochloride salt form is often utilized to enhance solubility and stability. Ensuring the identity, purity, and quality of the Imidazolidin-4-one hydrochloride active pharmaceutical ingredient (API) is paramount for guaranteeing the safety and efficacy of the final drug product.[3][4]

This technical guide provides a comprehensive overview and detailed protocols for the analytical characterization of this compound, with a focus on two cornerstone techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods, when used orthogonally, provide a robust and detailed picture of the analyte's chemical integrity.

The methodologies described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.[5][6][7] This ensures that the data generated is reliable, reproducible, and suitable for regulatory submission.

Part 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the separation, quantification, and impurity profiling of pharmaceutical compounds.[8][9] Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation and quantification.

  • Column Selection: A C18 (octadecyl) column is the workhorse for reversed-phase chromatography due to its hydrophobic stationary phase, which effectively retains a broad range of non-polar to moderately polar compounds.[10] Given the polar nature of this compound, a C18 column provides a good starting point for method development. The choice of particle size (e.g., 3.5 µm) is a balance between achieving high efficiency (smaller particles) and maintaining manageable backpressure.

  • Mobile Phase Composition: The mobile phase is a critical factor in controlling the retention and elution of the analyte.[11]

    • Aqueous Phase: A buffered aqueous solution is necessary to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times. A phosphate or acetate buffer in the pH range of 2.5-4.5 is often suitable for amine hydrochlorides.

    • Organic Modifier: Acetonitrile is a common choice due to its low viscosity, UV transparency, and miscibility with water. Methanol can be an alternative, offering different selectivity. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute any less polar impurities that may be strongly retained on the column.[12]

  • Detection: UV detection is a robust and widely applicable technique. The selection of the detection wavelength is based on the UV absorbance maximum of the Imidazolidin-4-one chromophore to ensure maximum sensitivity. If the compound lacks a strong chromophore, or for the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful alternative that provides molecular weight information.[13][14][15]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh Imidazolidin-4-one HCl B Dissolve in diluent (e.g., Mobile Phase A) A->B C Filter through 0.45 µm syringe filter B->C F Equilibrate Column with initial mobile phase C->F D Prepare Mobile Phases (Aqueous & Organic) E Degas Mobile Phases D->E E->F G Inject Sample F->G H Gradient Elution G->H I UV/PDA or MS Detection H->I J Integrate Peaks I->J K Calculate Purity (% Area) J->K L Identify Impurities (if applicable) J->L M Generate Report K->M L->M

Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard and sample
  • HPLC grade acetonitrile
  • HPLC grade water
  • Potassium phosphate monobasic (or other suitable buffer salt)
  • Phosphoric acid (to adjust pH)
  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrument and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV/PDA detector.
  • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: To be determined by UV scan (e.g., 210 nm)
  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of 0.1 mg/mL.
  • Sample Solution: Prepare the sample in the same manner as the standard solution.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.[10][11]

4. Chromatographic Run:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject a blank (diluent) to ensure a clean baseline.
  • Inject the standard solution to determine the retention time and peak area of the main component.
  • Inject the sample solution.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the sample using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
  • Identify any impurities by their relative retention times to the main peak. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[8][15]

Table 1: Typical HPLC Parameters and Expected Results

ParameterValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood retention for moderately polar compounds.
Mobile Phase A 20 mM KH2PO4, pH 3.0Buffers the mobile phase for reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides stable retention times.
Detection UV at 210 nmWavelength for detecting the amide chromophore.
Expected RT ~5-10 minutesDependent on the exact structure.
Peak Shape Tailing factor < 1.5Indicates good chromatographic performance.
Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[16][17][18] This involves subjecting the drug substance to harsh conditions to generate potential degradation products. The developed HPLC method must be able to separate the intact drug from all significant degradants.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to light as per ICH Q1B guidelines.

Part 2: Structural Elucidation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[19] For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming the identity and assessing purity. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the absolute purity of the substance, offering an orthogonal approach to chromatographic methods.[20][21][22]

Causality Behind Experimental Choices in NMR Analysis
  • Solvent Selection: The choice of a deuterated solvent is critical.[23][24]

    • Deuterium Oxide (D₂O): Ideal for hydrochloride salts as it readily dissolves them. An added benefit is that exchangeable protons (e.g., -NH, -OH) will be replaced by deuterium and their signals will disappear from the ¹H NMR spectrum, which can simplify the spectrum and aid in peak assignment.

    • DMSO-d₆: A highly polar aprotic solvent that can dissolve a wide range of compounds, including many salts.[25] It is particularly useful if the compound has poor solubility in D₂O or if observation of exchangeable protons is desired.

    • Methanol-d₄ (CD₃OD): Another polar protic solvent that can be used.

  • Internal Standard for qNMR: For quantitative analysis, a stable, non-reactive internal standard with known purity is required. The standard should have signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis N Accurately weigh Imidazolidin-4-one HCl P Dissolve in deuterated solvent (e.g., D₂O) N->P O Accurately weigh Internal Standard (for qNMR) O->P Q Transfer to NMR tube P->Q R Insert sample & lock Q->R S Shim magnet R->S T Acquire ¹H, ¹³C, & 2D spectra (e.g., COSY, HSQC) S->T U Fourier Transform & Phase Correction T->U V Peak Integration & Chemical Shift Referencing U->V W Structural Assignment V->W X Calculate Purity (qNMR) W->X

Caption: NMR analysis workflow from sample preparation to data interpretation.

Detailed NMR Protocol

1. Materials and Reagents:

  • This compound sample
  • Deuterated solvent (e.g., D₂O, 99.9% D)
  • NMR tubes (5 mm)
  • Internal standard for qNMR (e.g., Maleic acid, certified reference material)

2. Instrument:

  • NMR Spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation (for ¹H and ¹³C NMR):

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the chosen deuterated solvent directly in an NMR tube.
  • Cap the tube and gently invert to ensure complete dissolution.

4. Data Acquisition:

  • Insert the sample into the spectrometer.
  • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
  • Acquire a standard ¹H NMR spectrum.
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in definitive structural assignment.

5. Data Analysis (Structural Confirmation):

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Reference the chemical shifts. For D₂O, the residual HDO peak is at ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.[26]
  • Assign the proton and carbon signals to the corresponding atoms in the this compound structure based on their chemical shifts, integration values, and coupling patterns.[27][28]

Table 2: Expected NMR Data for Imidazolidin-4-one Ring (Chemical shifts are approximate and can vary with substitution and solvent)

NucleusPositionExpected Chemical Shift (ppm)MultiplicityRationale
¹H CH₂ (C2)~3.5 - 4.0Singlet or AB quartetMethylene protons adjacent to two nitrogens.
¹H CH₂ (C5)~3.0 - 3.5Singlet or AB quartetMethylene protons adjacent to carbonyl and nitrogen.
¹H NH~7.0 - 9.0 (in DMSO-d₆)Broad singletExchangeable amide/amine protons (will not be seen in D₂O).
¹³C C=O (C4)~170 - 180SingletCarbonyl carbon chemical shift.
¹³C CH₂ (C2)~45 - 55SingletMethylene carbon between two nitrogens.
¹³C CH₂ (C5)~40 - 50SingletMethylene carbon adjacent to carbonyl.

6. Protocol for Quantitative NMR (qNMR):

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~5 mg of the internal standard into a vial. Record the weights precisely. Dissolve the mixture in a known volume of deuterated solvent and transfer to an NMR tube.
  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals by using a long relaxation delay, D1 ≥ 5 x T1 of the slowest relaxing proton).
  • Data Analysis:
  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.
  • Calculate the purity using the following equation:

Conclusion

The synergistic application of HPLC and NMR spectroscopy provides a comprehensive and robust analytical characterization of this compound. HPLC excels at providing high-resolution separation for purity assessment and impurity profiling, particularly when validated as a stability-indicating method through forced degradation studies. NMR spectroscopy offers unequivocal structural confirmation and can serve as an independent, primary method for purity determination via qNMR. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in these application notes, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data critical for the advancement of new pharmaceutical entities.

References

Application Notes and Protocols: Enantioselective Diels-Alder Reactions Using MacMillan Imidazolidinone Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting enantioselective Diels-Alder reactions utilizing MacMillan imidazolidinone catalysts. This organocatalytic method offers a powerful alternative to traditional metal-based Lewis acid catalysis for the asymmetric synthesis of complex cyclic molecules.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the rapid construction of six-membered rings with high stereocontrol. The advent of organocatalysis has further revolutionized this transformation, with MacMillan imidazolidinone catalysts emerging as a particularly effective class of catalysts for promoting highly enantioselective [4+2] cycloadditions.[1] These catalysts operate via the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone, which lowers the LUMO of the dienophile and accelerates the reaction with a diene.[2][3] This activation strategy leads to excellent yields and high levels of enantioselectivity, making it a valuable tool in academic and industrial research, including drug development.[1]

Catalytic Cycle

The catalytic cycle for the Diels-Alder reaction using a MacMillan imidazolidinone catalyst proceeds through several key steps:

  • Iminium Ion Formation: The chiral secondary amine of the imidazolidinone catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion.[2][4]

  • Diels-Alder Cycloaddition: The activated iminium ion undergoes a [4+2] cycloaddition with a diene. The stereochemistry of the catalyst directs the facial selectivity of this step, leading to an enantioenriched product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion of the product is hydrolyzed to release the chiral aldehyde product and regenerate the imidazolidinone catalyst, allowing it to re-enter the catalytic cycle.[4]

MacMillan Catalyst Diels-Alder Cycle cluster_cycle Catalytic Cycle Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium - H₂O Catalyst_H MacMillan Catalyst (Imidazolidinone) Catalyst_H->Iminium + H⁺ DA_Product_Iminium Diels-Alder Adduct (Iminium form) Iminium->DA_Product_Iminium + Diene Diene Diene DA_Product_Iminium->Catalyst_H + H₂O, - H⁺ Product Enantioenriched Product DA_Product_Iminium->Product + H₂O H2O H₂O Experimental_Workflow Start Start Reactant_Prep Prepare Reactant Solution (Catalyst, Solvent, Aldehyde) Start->Reactant_Prep Cooling Cool to Reaction Temperature Reactant_Prep->Cooling Diene_Addition Add Diene Cooling->Diene_Addition Reaction Stir and Monitor Reaction Diene_Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Product Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: Imidazolidin-4-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-4-one, a five-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural similarity to other widely recognized pharmacophores, such as pyrrolidinones and hydantoins, has made it an attractive template for the design and development of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anticoagulant, antimalarial, and enzyme inhibitory activities.[2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of imidazolidin-4-one derivatives, aimed at facilitating further research and drug discovery in this promising area.

I. Synthesis of Imidazolidin-4-one Derivatives

A common and effective method for the synthesis of substituted imidazolidin-4-ones is through a one-pot cyclization reaction involving an appropriate amino acid, an aldehyde or ketone, and an isocyanide, often referred to as the Ugi three-component reaction. Another classical approach involves the cyclization of a Schiff base, formed from an amino acid ester and an aldehyde, or the reaction of an amino acid with a suitable cyclizing agent.[6][7]

Protocol 1: Synthesis of 3,5-disubstituted Imidazolidin-4-ones via Schiff Base Cyclization

This protocol describes a general procedure for the synthesis of 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione as a representative example, which can be adapted for other substituted derivatives.[8]

Materials:

  • C-(4-Methylphenyl)glycine

  • Phenyl isocyanate (PhNCO)

  • Hydrochloric acid (6N HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve C-(4-methylphenyl)glycine (1.48 g, 9 mmol) in a suitable solvent.

  • Add phenyl isocyanate (1.07 g, 9 mmol) to the solution.

  • Stir the reaction mixture at room temperature for a specified time to form the intermediate.

  • Add 40 mL of 6N HCl solution to the reaction mixture.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with water.

  • Air-dry the product.

  • Recrystallize the crude product from an ethanol/water mixture (1:1) to obtain pure (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione.[8]

II. Anticancer Applications

Imidazolidin-4-one derivatives have shown significant potential as anticancer agents.[9][10] Their mechanism of action often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[11]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
9r HCT116 (Colorectal)Not specified, but potent[11]
9r SW620 (Colorectal)Not specified, but potent[11]
3e MCF-7 (Breast)LD50: 20.4 µg/mL[3]
Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][12][13]

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Imidazolidin-4-one test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the imidazolidin-4-one derivatives. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for an additional 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][12]

  • Measure the absorbance at 570 nm using a microplate reader.[1][13]

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[4][5]

Materials:

  • Cancer cells

  • 96-well black, clear-bottom microplate

  • Imidazolidin-4-one test compounds

  • H2DCFDA working solution (e.g., 10 µM in serum-free medium)[5]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.[5]

  • Treat the cells with the test compounds for the desired time.

  • Remove the medium and wash the cells once with warm PBS.[5]

  • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.[5]

  • Discard the H2DCFDA solution and wash the cells twice with warm PBS.[5]

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation at ~485 nm and emission at ~535 nm.[5]

Protocol 4: Analysis of JNK Pathway Activation by Western Blot

This protocol outlines the steps to assess the phosphorylation of JNK, a key indicator of its activation.

Materials:

  • Cancer cells

  • Imidazolidin-4-one test compounds

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-JNK and anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Diagrams

anticancer_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_outcome Outcome start Starting Materials (Amino Acid, Aldehyde) synth Cyclization Reaction start->synth product Imidazolidin-4-one Derivative synth->product mtt MTT Assay (Cell Viability) product->mtt Treat Cells ros ROS Assay (Oxidative Stress) mtt->ros Active Compounds wb Western Blot (JNK Activation) ros->wb lead Lead Compound for Anticancer Drug Development wb->lead

Figure 1. Experimental workflow for anticancer drug discovery.

jnk_pathway compound Imidazolidin-4-one Derivative ros Increased ROS compound->ros jnk JNK Activation (Phosphorylation) ros->jnk apoptosis Apoptosis jnk->apoptosis

Figure 2. Simplified JNK signaling pathway in cancer cells.

III. Antimicrobial Applications

Several imidazolidin-4-one derivatives have been synthesized and evaluated for their activity against various pathogens, including bacteria and fungi.[4][13][14] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity
Compound IDOrganismMIC (µg/mL)Reference
11c B. subtilis0.15[13]
3f Not specifiedPotent[13]
4c, 4j, 12a P. aeruginosaInhibited protease and hemolysin[12]
7a P. aeruginosaInhibited pyocyanin production[12]
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.[15][16][17][18]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Imidazolidin-4-one test compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Add the inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[15][17]

IV. Other Medicinal Chemistry Applications

A. Fatty Acid Amide Hydrolase (FAAH) Inhibition

Imidazolidin-4-one derivatives have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[2] FAAH inhibition is a promising therapeutic strategy for pain, inflammation, and anxiety.

Quantitative Data: FAAH Inhibition

Compound IDpIC50Reference
14 5.12[2]
46 5.94[2]
Protocol 6: FAAH Inhibitor Screening Assay (Fluorometric)

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

  • Imidazolidin-4-one test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the FAAH enzyme, assay buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read) with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[19][20]

  • Calculate the percentage of inhibition and determine the IC50 value.

B. Anticoagulant Activity

Certain imidazolidin-4-one derivatives have demonstrated anticoagulant properties, which are assessed using standard coagulation assays like the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT).[3]

Quantitative Data: Anticoagulant Activity

Compound IDAssayResultReference
5f APTT>1000 s[3]
3f APTT & PTHighly Active[3]
Protocol 7: Activated Partial Thromboplastin Time (APTT) Assay

The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Materials:

  • Human plasma (citrated)

  • APTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Imidazolidin-4-one test compounds

  • Coagulometer or water bath and stopwatch

Procedure:

  • Pre-warm the human plasma and CaCl₂ solution to 37°C.

  • In a test tube, mix the plasma with the test compound and incubate for a short period.

  • Add the APTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Add the pre-warmed CaCl₂ solution to initiate clotting.

  • Measure the time taken for a fibrin clot to form. An extended clotting time indicates anticoagulant activity.

C. Antimalarial Activity

Imidazolidin-4-one peptidomimetic derivatives of primaquine have shown activity against chloroquine-resistant Plasmodium falciparum strains.[5]

Protocol 8: In Vitro Antimalarial Assay against Plasmodium falciparum

This assay determines the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (O+)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microtiter plates

  • Imidazolidin-4-one test compounds

  • DNA-intercalating dye (e.g., SYBR Green I)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

  • Add the parasite culture (at ~1% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.

  • Measure the fluorescence to quantify parasite growth.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Conclusion

The imidazolidin-4-one scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The protocols and data presented in this document provide a comprehensive resource for researchers to synthesize, evaluate, and further develop novel imidazolidin-4-one-based therapeutic agents. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

Application Notes and Protocols: Imidazolidin-4-one Hydrochloride in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel antibacterial agents derived from the imidazolidin-4-one scaffold. The imidazolidin-4-one ring system is a versatile heterocyclic structure that has been explored for a wide range of biological activities, including as an antibacterial, antifungal, anticancer, and anti-inflammatory agent.[1] This document will focus on its application in the development of new therapeutics to combat bacterial infections, a critical area of research due to the rise of antibiotic resistance.[2][3]

Introduction

Imidazolidin-4-ones are a class of heterocyclic compounds that serve as important structural motifs in medicinal chemistry.[4] Their diverse biological activities stem from the versatile opportunities for chemical modification around the core scaffold.[2] Notably, derivatives of imidazolidin-4-one have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

The general synthetic approach often involves the condensation of α-amino amides with carbonyl compounds or the cyclization of Schiff bases with amino acids.[5][6] These methods offer a straightforward path to a diverse library of imidazolidin-4-one derivatives for structure-activity relationship (SAR) studies.

Data Presentation

Synthesis and Characterization Data

The following table summarizes the physical and spectroscopic data for a series of synthesized imidazolidin-4-one derivatives.

Compound IDMolecular FormulaYield (%)Melting Point (°C)FT-IR (KBr, cm⁻¹)¹H-NMR (DMSO-d₆, δ ppm)
8 C₂₁H₂₀N₄O₄86125-1263202, 3365 (N-H), 3033 (C-H Ar), 2927-2956 (C-H aliph), 1702 (C=O Imidazolidine), 1674 (C=O amide), 1168 (C-N), 1027 (C-OCH₃)Not detailed in source
9 C₂₀H₁₇N₅O₅87200-2023230, 3288 (N-H), 3029-3060 (C-H Ar), 2925-2956 (C-H aliph), 1700 (C=O Imidazolidine), 1677 (C=O amide), 1164 (C-N), 3479 (O-H)Not detailed in source
IM-1 C₁₆H₁₄N₂O₂77.5198-1993236 (NH), 2921 (CH₃), 1715 (C=O)2.49 (s, 3H, Ar-CH₃), 5.52 (s, 1H, C5), 7.41–7.71 (m, 9H, aromatics), 9.21 (s, 1H, NH)
IM-6 C₁₆H₁₄N₂O₂S85.2226-2283154 (NH), 1717 (C=O), 1515 (C=S), 1244 (CAr-O), 1029 (CH₃-O)3.73 (s, 3H, OCH₃), 5.49 (s, 1H, C5), 7.27-7.51 (m, 9H, aromatics), 10.96 (s, 1H, NH)

Data for compounds 8 and 9 extracted from[1]. Data for compounds IM-1 and IM-6 extracted from[7].

Antibacterial Activity Data

The antibacterial efficacy of various imidazolidin-4-one derivatives against a panel of pathogenic bacteria is presented below. The data includes inhibition zones and minimum inhibitory concentrations (MICs).

Compound IDTest OrganismConcentrationInhibition Zone (mm)MIC (µg/mL)Reference
8 Staphylococcus aureus-High Activity-[1]
8 Escherichia coli-High Activity-[1]
9 Staphylococcus aureus-High Activity-[1]
9 Escherichia coli-High Activity-[1]
13 Staphylococcus aureus-High Activity-[1]
13 Escherichia coli-High Activity-[1]
15 Staphylococcus aureus-Moderate Activity-[1]
15 Escherichia coli-High Activity-[1]
16 Staphylococcus aureus-High Activity-[1]
16 Escherichia coli-High Activity-[1]
17 Staphylococcus aureus-High Activity-[1]
17 Escherichia coli-High Activity-[1]
A11-A15 Proteus mirabilis5, 10, 15 mg/mLEffective-[6][8][9][10]
A11-A15 Enterococcus faecalis5, 10, 15 mg/mLEffective-[6][8][9][10]
4d Escherichia coli-Enhanced Activity vs. Gentamycin-[11]
4f Escherichia coli-Enhanced Activity vs. Gentamycin-[11]
3 S. aureus (MRSA)--4[2]
3 E. coli--8[2]
3 K. pneumoniae--8[2]

Experimental Protocols

General Synthesis of Imidazolidin-4-ones via Schiff Base Cyclization

This protocol describes a common method for synthesizing imidazolidin-4-one derivatives, which involves the formation of a Schiff base followed by cyclization with an amino acid.[6][8]

Step 1: Synthesis of Schiff Bases (A1-A5)

  • Dissolve 0.003 mol of a primary amine (e.g., 5-aminosalicylic acid) in 25 mL of absolute methanol in a round-bottom flask with stirring at room temperature for 5 minutes.[6]

  • Add 0.003 mol of a substituted benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture in a microwave reactor at 425 watts for 5-8 minutes.[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with an ethanol:toluene (2:3 v/v) mobile phase.[6]

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the Schiff base.

  • Filter the solid product, wash with water, and dry.

Step 2: Synthesis of Imidazolidin-4-one Compounds (A11-A15)

  • Dissolve 0.0001 mol of the synthesized Schiff base in 25 mL of 100% ethanol with stirring.[6]

  • Add 0.0001 mol of an amino acid (e.g., alanine) to the solution.[6][8]

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture in a microwave reactor at 425 watts for 5-8 minutes.[6]

  • Monitor the reaction completion by TLC (ethanol:toluene 2:3 v/v).[6]

  • Cool the reaction mixture to allow the product to precipitate.

  • Filter the solid, wash with water, and dry to obtain the pure imidazolidin-4-one derivative.[6]

Synthesis of Bis-cyclic Imidazolidin-4-one Derivatives

This protocol outlines the synthesis of more complex bis-cyclic derivatives with potent antibacterial activity.[2]

  • To a solution of an appropriate N-protected amino acid (0.54 mmol) and N,N-diisopropylethylamine (1.08 mmol) in 15 mL of DMF, add HATU (1.08 mmol).

  • Add a diamine linker (e.g., p-phenylenediamine, 0.27 mmol) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Acidify the mixture with 1 M HCl (50 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Remove the N-protecting group (e.g., Fmoc with diethylamine).

  • React the resulting primary amine with an alkyl chloride to introduce a side chain.

  • Form the imidazolidin-4-one ring using paraformaldehyde and K₂CO₃.

  • Remove any remaining protecting groups (e.g., Cbz with Pd/C under H₂) to yield the final product.

  • Purify the final compound by HPLC.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth).

  • Prepare a bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive controls (bacteria with no compound) and negative controls (medium only). A standard antibiotic (e.g., gentamycin, ciprofloxacin) should be used as a reference.[11][12]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow: Synthesis of Imidazolidin-4-ones

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization Amine Primary Amine SchiffBase Schiff Base Amine->SchiffBase + Aldehyde, AcOH, Microwave (425W, 5-8 min) Aldehyde Substituted Benzaldehyde Imidazolidinone Imidazolidin-4-one Derivative SchiffBase->Imidazolidinone + Amino Acid, ZnCl₂, Microwave (425W, 5-8 min) AminoAcid Amino Acid (e.g., Alanine)

Caption: General workflow for the microwave-assisted synthesis of imidazolidin-4-one derivatives.

Logical Relationship: Proposed Mechanism of Action

G cluster_0 Antibacterial Action Compound Bis-cyclic Imidazolidin-4-one (e.g., Compound 3) Membrane Bacterial Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption leads to Death Bacterial Cell Death Disruption->Death results in

Caption: Proposed mechanism of action for certain imidazolidin-4-one derivatives.[2][3]

Conclusion

The imidazolidin-4-one scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic routes are generally straightforward and amenable to the creation of diverse chemical libraries. Several derivatives have demonstrated significant activity against clinically relevant bacteria, including resistant strains. The proposed mechanism of membrane disruption for some of these compounds is particularly noteworthy as it may be less prone to the development of resistance. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to advance them towards clinical development.

References

The Versatile Role of Imidazolidin-4-one Hydrochloride in Advancing Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Imidazolidin-4-one hydrochloride is emerging as a critical building block and catalyst in the field of peptide and peptidomimetic synthesis. Its unique structural features and reactivity are enabling researchers and drug development professionals to construct novel peptide analogs with enhanced therapeutic properties. This application note provides detailed protocols and data on the use of this compound, offering a valuable resource for scientists in the field.

The imidazolidin-4-one scaffold serves as a versatile tool for medicinal chemists. When incorporated into a peptide backbone, it can introduce conformational constraints, improve metabolic stability, and modulate biological activity. Furthermore, chiral imidazolidin-4-one derivatives, famously known as MacMillan organocatalysts, are pivotal in asymmetric synthesis, allowing for the stereoselective construction of complex molecular architectures.

Application in Peptidomimetic Scaffolds

Imidazolidin-4-ones can be readily integrated into peptide chains, acting as proline surrogates or as scaffolds to mimic secondary structures like β-turns. This modification can protect the peptide from enzymatic degradation and enhance its binding affinity to biological targets.

Asymmetric Catalysis in Synthesis

The hydrochloride salts of chiral imidazolidin-4-ones are widely used as organocatalysts in a variety of enantioselective transformations. These catalysts activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack, facilitating the synthesis of chiral molecules with high enantiopurity. This is particularly relevant in the synthesis of non-natural amino acids and other chiral building blocks for drug discovery.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazolidin-4-one Derivatives

This protocol outlines a common method for the synthesis of N-substituted and C5-substituted imidazolidin-4-ones from amino acid amides and carbonyl compounds.

Materials:

  • Amino acid amide hydrochloride (e.g., Glycinamide hydrochloride)

  • Aldehyde or ketone (e.g., Benzaldehyde)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Molecular sieves (optional)

Procedure:

  • To a solution of the amino acid amide hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • If using, add activated molecular sieves.

  • Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazolidin-4-one derivative.[1][2][3][4]

Protocol 2: Solid-Phase Synthesis of an Imidazolidin-4-one Containing Peptidomimetic

This protocol describes the incorporation of an imidazolidin-4-one moiety into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)

  • Piperidine/DMF solution (20% v/v)

  • Aldehyde (e.g., Formaldehyde)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Fmoc-protected amino acids

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Imidazolidin-4-one Formation:

    • Swell the deprotected resin in a suitable solvent (e.g., 1,2-dichloroethane).

    • Add a solution of the desired aldehyde (e.g., aqueous formaldehyde, 5 eq) and stir at room temperature for 1-2 hours.

    • Wash the resin with the reaction solvent, followed by DMF and DCM.

  • Peptide Elongation:

    • Couple the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) for 2 hours.

    • Repeat the Fmoc deprotection and coupling steps to elongate the peptide chain.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Cleave the peptidomimetic from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptidomimetic by reverse-phase HPLC.[5][6][7]

Quantitative Data

The following tables summarize representative yields for the synthesis of imidazolidin-4-one derivatives and their use in asymmetric catalysis.

Table 1: Synthesis of Imidazolidin-4-one Derivatives

EntryAmino Acid DerivativeCarbonyl CompoundProductYield (%)Reference
1C-4-MethylphenylglycinePhenyl isocyanate(±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione77.5[1]
2C-4-MethylphenylglycinePhenyl isothiocyanate(±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one78.6[1]
3C-4-EthylphenylglycinePhenyl isocyanate(±)-3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione78.64[1]
4C-4-EthylphenylglycinePhenyl isothiocyanate(±)-3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one73.3[1]
5Hydrazone of 4-(2,4-dichlorophenoxy)butyric acidPhenylalanineCorresponding Imidazolidin-4-one60-85[3]
6Schiff bases from 6-amino-1,3-dimethyluracil2-Aminoacetic acidCorresponding Imidazolidin-4-one-[2]

Table 2: Asymmetric Diels-Alder Reaction Catalyzed by a Chiral this compound (MacMillan Catalyst)

EntryDienophileDieneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1CinnamaldehydeCyclopentadiene10CH₃CN-108593 (exo)MacMillan et al.
2AcroleinCyclopentadiene5CH₂Cl₂-858290 (exo)MacMillan et al.
3CrotonaldehydeCyclopentadiene10THF/H₂ORT9991 (endo)MacMillan et al.

Note: The specific reference for MacMillan's work is widely known in the field of organocatalysis.

Visualizations

general_synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product AminoAcidAmide Amino Acid Amide (or Hydrochloride Salt) ReactionMix Reaction in Solvent (e.g., Methanol) AminoAcidAmide->ReactionMix Carbonyl Aldehyde or Ketone Carbonyl->ReactionMix Base Base (e.g., TEA) Base->ReactionMix Imidazolidinone Imidazolidin-4-one Derivative ReactionMix->Imidazolidinone

Caption: General synthesis of imidazolidin-4-one derivatives.

solid_phase_synthesis start Fmoc-AA-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 imidazolidinone_formation Imidazolidin-4-one Formation (Aldehyde) wash1->imidazolidinone_formation wash2 Wash imidazolidinone_formation->wash2 coupling Couple next Fmoc-AA (HBTU, HOBt, DIPEA) wash2->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 wash3 Wash deprotection2->wash3 repeat Repeat Coupling/ Deprotection Cycles wash3->repeat repeat->coupling Yes cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage No purification Purification (HPLC) cleavage->purification final_product Pure Peptidomimetic purification->final_product

Caption: Workflow for solid-phase synthesis of imidazolidin-4-one peptidomimetics.

macmillan_catalysis cluster_catalyst Catalyst Activation cluster_intermediate Intermediate Formation cluster_reaction Asymmetric Reaction Catalyst Chiral Imidazolidin-4-one Hydrochloride Iminium Chiral Iminium Ion (LUMO Lowering) Catalyst->Iminium Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Product Enantioenriched Product Iminium->Product Nucleophile Nucleophile (e.g., Diene) Nucleophile->Product

Caption: Mechanism of MacMillan organocatalysis.

References

Troubleshooting & Optimization

Optimizing yield and purity in Imidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize yield and purity in Imidazolidin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain Imidazolidin-4-ones?

A1: The most prevalent methods for synthesizing the Imidazolidin-4-one core include:

  • Condensation of an aminoacetamide with an aldehyde or ketone: This is a straightforward and widely used method.[1]

  • Cyclization of a Schiff base: Typically formed from an amino acid ester and an aldehyde, this method offers good yields under mild conditions.[1]

  • Ugi four-component reaction (U-4CR) followed by cyclization: This multicomponent approach allows for the rapid generation of diverse and highly substituted Imidazolidin-4-ones.

  • Solvent-free synthesis using microwave irradiation: This green chemistry approach can significantly reduce reaction times and improve yields.[1][2]

Q2: My reaction is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include incomplete reaction, side product formation, and product instability.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: A common side product, particularly when using formaldehyde, is the corresponding 3-(hydroxymethyl)-imidazolidin-4-one derivative.[1] This can exist in equilibrium with the desired product. To minimize its formation, careful control of stoichiometry and reaction temperature is crucial. Other potential byproducts can arise from the decomposition of starting materials or the product itself, especially in strongly acidic or basic conditions.

Q4: What are the recommended methods for purifying Imidazolidin-4-ones?

A4: Purification strategies depend on the specific compound's properties. Common techniques include:

  • Recrystallization: Effective for obtaining highly pure crystalline products. A variety of solvents can be used, and the choice depends on the solubility profile of your specific Imidazolidin-4-one.

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from impurities. The eluent system should be optimized based on the polarity of the target molecule and byproducts.

  • Distillation: For thermally stable, low-molecular-weight Imidazolidin-4-ones, distillation under reduced pressure can be an effective purification method.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Imidazolidin-4-ones.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive starting materialsVerify the purity and integrity of your aldehyde/ketone and aminoacetamide/amino acid derivative.
Inappropriate solventEnsure all reactants are soluble in the chosen solvent system at the reaction temperature. For Schiff base cyclizations involving polar starting materials like glycine, a mixture of solvents (e.g., methanol/benzene) may be necessary to achieve sufficient solubility.
Insufficient reaction time or temperatureMonitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Catalyst issues (if applicable)If using a catalyst, ensure it is active and used at the correct loading. For acid-catalyzed reactions, p-toluenesulfonic acid is a common choice.
Product is Unstable and Decomposes Harsh pH conditionsImidazolidin-4-ones can be labile in hot acidic or basic solutions, potentially hydrolyzing back to the starting aminoacetamide.[1] Maintain a neutral or mildly acidic/basic environment during workup and purification.
High temperatures during workup/purificationAvoid excessive heat during solvent evaporation and purification. Use reduced pressure for solvent removal whenever possible.
Difficulty in Isolating the Product Product is highly soluble in the reaction solventAfter the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, carefully add an anti-solvent to promote crystallization.
Formation of an emulsion during workupBreak the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite.
Presence of Multiple Spots on TLC Formation of side productsAs mentioned in the FAQs, hydroxymethyl adducts can be a common byproduct with formaldehyde. Optimizing reactant ratios and reaction conditions can minimize their formation. Other side reactions may require specific adjustments to the protocol.
Incomplete reactionIncrease reaction time or temperature to drive the reaction to completion.
Decomposition of the productRefer to the solutions for product instability above.

Quantitative Data Presentation

Table 1: Effect of Reaction Conditions on Yield in Solvent-Free Synthesis
EntryMethodTimeYield (%)Reference
1Conventional Heating60 min75[1]
2Microwave Irradiation10 min92[1]

Reaction of N-benzyl-alpha-amino-acetamide with paraformaldehyde.

Table 2: Comparison of Yields for Different Substituted Imidazolidin-4-ones
CompoundStarting MaterialsYield (%)Reference
2,2,5,5-tetramethylimidazolidin-4-oneAcetone, Sodium Cyanide, Ammonium ChlorideHigh Yield[1]
1,5-dimethylimidazolidin-4-one2-(methylamino)propanamide, Formaldehyde-[1]
Spiro-imidazolidin-4-oneCyclohexanone, Aminoacetonitrile-[1]
2,5-disubstituted imidazolidin-4-onesSchiff base of amino acid ester and aldehydeHigh Yields[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted Imidazolidin-4-ones via Schiff Base Cyclization

This protocol describes a general procedure for the synthesis of Imidazolidin-4-ones from an amino acid ester and an aldehyde.

Materials:

  • Amino acid ester hydrochloride (1.0 eq)

  • Aldehyde (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • Suspend the amino acid ester hydrochloride in the anhydrous solvent.

  • Add triethylamine and stir the mixture at room temperature for 15 minutes.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Imidazolidin-4-ones from Aminoacetamides and Ketones

This protocol outlines the synthesis via condensation of an aminoacetamide with a ketone.

Materials:

  • Aminoacetamide (1.0 eq)

  • Ketone (1.2 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Solvent (e.g., Toluene or Methanol)

Procedure:

  • Dissolve the aminoacetamide and the ketone in the chosen solvent in a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. If using the Dean-Stark apparatus, water will be removed azeotropically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants Mix Reactants (e.g., Aminoacetamide + Aldehyde) start->reactants reaction Reaction (Heating/Stirring) reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction/Washing) monitoring->workup Complete drying Dry Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification product Pure Imidazolidin-4-one purification->product

Caption: General experimental workflow for Imidazolidin-4-one synthesis.

troubleshooting_flow start Low Yield or Purity Issue check_reactants Check Reactant Purity start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reactants->check_conditions Pure solution_reactants Use Pure Reactants check_reactants->solution_reactants Impure side_reactions Analyze for Side Products (TLC, NMR, MS) check_conditions->side_reactions Optimal solution_conditions Adjust Temp/Time/Solvent check_conditions->solution_conditions Suboptimal purification_issue Optimize Purification side_reactions->purification_issue Absent solution_side_reactions Modify Stoichiometry/ Conditions side_reactions->solution_side_reactions Present solution_purification Change Purification Method/ Solvents purification_issue->solution_purification

Caption: Troubleshooting logic for Imidazolidin-4-one synthesis.

reaction_mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Intramolecular Cyclization Aminoacetamide R1-NH-CH(R2)-CONH2 Intermediate1 Schiff Base R1-N=C(R3)-CH(R2)-CONH2 Aminoacetamide->Intermediate1 + Aldehyde - H2O Aldehyde R3-CHO SchiffBase Schiff Base Imidazolidinone Imidazolidin-4-one SchiffBase->Imidazolidinone Tautomerization & Ring Closure

Caption: Simplified mechanism of Imidazolidin-4-one formation.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Imidazolidin-4-one Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazolidin-one catalyzed asymmetric reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of MacMillan-type organocatalysts and encountering challenges with enantioselectivity. As pioneers in the field of organocatalysis, we understand that achieving high stereocontrol is paramount. This resource synthesizes mechanistic insights with practical, field-tested advice to help you diagnose and resolve issues of low enantioselectivity in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the principles of imidazolidin-4-one catalysis.

Q1: What is the fundamental principle behind imidazolidin-4-one catalysis?

A1: Imidazolidin-4-one catalysts, often called MacMillan catalysts, operate primarily through iminium ion catalysis. The secondary amine of the catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. The bulky substituents on the chiral catalyst scaffold effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Q2: Why is an acid co-catalyst often required?

A2: An acid co-catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), plays a crucial role in facilitating both the formation of the iminium ion and the turnover of the catalyst. It protonates the carbonyl oxygen of the substrate, making the carbonyl carbon more electrophilic and promoting condensation with the catalyst. Furthermore, the acid assists in the hydrolysis of the product iminium ion at the end of the catalytic cycle, releasing the product and regenerating the active catalyst.

Q3: What is the role of water in these reactions? Can my solvents be wet?

A3: Surprisingly, the presence of a controlled amount of water can be beneficial, and in some cases essential, for both reaction rate and enantioselectivity. Water facilitates the final hydrolysis step, which is necessary for catalyst turnover. However, excessive water can lead to catalyst deactivation or promote uncatalyzed background reactions, which will lower the overall enantiomeric excess (% ee). Therefore, while rigorously dry solvents are not always necessary, the water content should be controlled and optimized.

Q4: How does the catalyst structure influence enantioselectivity?

A4: The steric environment created by the substituents on the imidazolidin-4-one ring is the primary determinant of enantioselectivity. The size and orientation of groups at the C2 and C5 positions (e.g., tert-butyl and benzyl groups in second-generation MacMillan catalysts) create a chiral pocket that dictates the trajectory of the nucleophilic attack on the iminium ion. Even small changes to this structure can have a profound impact on the stereochemical outcome.

Part 2: Troubleshooting Guides for Low Enantioselectivity (% ee)

This section provides a structured approach to diagnosing and solving specific problems leading to poor stereocontrol.

Issue 1: My enantioselectivity is low, and the reaction is sluggish.

This common scenario often points to inefficient formation or low reactivity of the key iminium ion intermediate.

Q: What are the first parameters I should investigate?

A: The catalyst/co-catalyst system is the first place to look.

  • Verify Catalyst and Co-catalyst Integrity: Ensure the catalyst and acid co-catalyst have not degraded. Use freshly opened or properly stored materials. Some amine catalysts can be susceptible to oxidation over time.

  • Optimize Catalyst Loading: While higher catalyst loading might seem like a simple solution, it can sometimes promote side reactions. Conversely, too little catalyst will result in a slow reaction dominated by the uncatalyzed pathway. It is recommended to screen catalyst loading, for instance, from 5 mol% to 20 mol%.

  • Check the Acid Co-catalyst: The nature and stoichiometry of the acid are critical. If you are using a catalyst salt (e.g., the hydrochloride), adding more acid might not be necessary or could even be detrimental. If using the free amine catalyst, ensure the acid is present in the correct amount. Consider screening different acids (e.g., TFA, HClO₄, benzoic acid) as their counterions can influence the reaction environment.

Workflow: Diagnosing Catalyst Activation Issues

Below is a systematic workflow to troubleshoot problems related to catalyst activation.

G cluster_0 Troubleshooting Catalyst Activation A Low ee & Sluggish Rate B Verify Catalyst & Acid Quality (Fresh vs. Old Stock) A->B C Screen Catalyst Loading (e.g., 5, 10, 20 mol%) B->C D Optimize Acid Co-Catalyst (Type & Stoichiometry) C->D E Analyze by ¹H NMR: Monitor Iminium Ion Formation D->E F Result: Improved ee/Rate? E->F G cluster_0 Factors Governing Enantioselectivity Catalyst Catalyst Structure (Steric Bulk) Outcome Enantioselectivity (% ee) Catalyst->Outcome Substrate Substrate (Sterics & Electronics) Substrate->Outcome Solvent Solvent (Polarity, H-bonding) Solvent->Outcome Temp Temperature Temp->Outcome Additives Additives (Acid, Water) Additives->Outcome

Side reactions and by-product formation in Imidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazolidin-4-one Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of imidazolidin-4-ones.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of imidazolidin-4-ones.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis and can arise from several factors. A systematic approach to troubleshooting is essential to identify and resolve the underlying issue.[1][2]

Potential CauseTroubleshooting Steps
Poor Quality of Reagents or Solvents - Purity: Ensure the purity of starting materials (amino acid amide, aldehyde/ketone). If necessary, repurify reagents by recrystallization or distillation.[1] - Water/Air Sensitivity: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon), especially if using water-sensitive reagents or catalysts.[1]
Suboptimal Reaction Conditions - Temperature: The reaction temperature can significantly impact the rate and yield. If the literature procedure is being followed, consider slight variations (± 10-20 °C) to optimize for your specific setup.[1] - Concentration: The concentration of reactants can influence the reaction rate. Typical concentrations range from 0.1 M to 2.0 M.[1] - Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.[1]
Inefficient Work-up and Purification - Extraction pH: During aqueous work-up, ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the imidazolidin-4-one product into the organic layer. - Incomplete Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. - Loss during Purification: "Oiling out" during recrystallization can occur if the solvent's boiling point is higher than the product's melting point or if the solution is supersaturated. Using a lower-boiling point solvent or adding a seed crystal can help induce proper crystallization.[1]
Reaction Stalled - Reagent/Catalyst Deactivation: If the reaction starts but does not go to completion, a reagent or catalyst may have deactivated. Adding a fresh portion of the limiting reagent or catalyst can restart the reaction.[1] - Product Inhibition: In some cases, the product itself can inhibit the catalyst. If feasible, consider methods to remove the product from the reaction mixture as it forms.[1]

Issue 2: Formation of By-products

The formation of unwanted side products can complicate purification and reduce the yield of the desired imidazolidin-4-one.

By-product/Side ReactionMitigation Strategies
Hydroxymethyl By-products (with Formaldehyde) When formaldehyde is used as the carbonyl source, the formation of N-hydroxymethyl imidazolidin-4-ones is a common side reaction.[3] - Removal: This by-product can often be removed by careful distillation under reduced pressure.[3]
Formation of Diastereomers The reaction of a chiral amino acid amide with a prochiral aldehyde or ketone can result in the formation of diastereomers. - Separation: Diastereomers can typically be separated by column chromatography on silica gel.[4]
Unreacted Starting Materials The presence of unreacted starting materials in the final product is often due to an incomplete reaction. - Monitoring: Use TLC to monitor the reaction until the starting material spot disappears. - Stoichiometry: Ensure the correct stoichiometry of reactants is used.
Formation of Imines (Schiff Bases) Imines are key intermediates in the formation of imidazolidin-4-ones. In some cases, the cyclization to the final product may be slow or incomplete. - Catalyst: The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can promote the cyclization step.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing imidazolidin-4-ones?

The principal synthetic route involves the condensation reaction between an α-amino acid amide and an aldehyde or a ketone.[3] This reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by an acid.

Q2: How can I monitor the progress of my imidazolidin-4-one synthesis?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q3: My imidazolidin-4-one product appears to be unstable. What are the possible degradation pathways and how can I prevent them?

Imidazolidin-4-ones can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the ring and regeneration of the starting amino acid amide and carbonyl compound.[5] The stability is influenced by the pH of the solution. For instance, the hydrolysis of some N-Mannich base-derived imidazolidin-4-ones follows apparent first-order kinetics at low pH.[5] To enhance stability, it is advisable to store the purified product in a neutral, dry environment, and at a low temperature.

Q4: I have obtained a mixture of diastereomers. How can I separate them?

Column chromatography is the most common method for separating diastereomers of imidazolidin-4-ones.[4] The choice of solvent system (eluent) for the chromatography is crucial for achieving good separation and should be determined by preliminary analysis using TLC.

Experimental Protocols

General Protocol for the Synthesis of Imidazolidin-4-ones

This protocol describes a general method for the synthesis of imidazolidin-4-ones from an amino acid amide and a carbonyl compound.

Materials:

  • α-Amino acid amide hydrochloride

  • Aldehyde or Ketone

  • Triethylamine (TEA) or another suitable base

  • Anhydrous Methanol or Ethanol

  • p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)

  • Solvents for work-up and purification (e.g., ethyl acetate, hexane, water)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-amino acid amide hydrochloride (1 equivalent).

  • Add anhydrous methanol or ethanol to dissolve the starting material.

  • Add triethylamine (1 equivalent) to neutralize the hydrochloride salt.

  • Add the aldehyde or ketone (1-1.2 equivalents) to the reaction mixture.

  • If required, add a catalytic amount of p-TsOH.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure imidazolidin-4-one.[7]

Data Presentation

Table 1: Effect of Catalyst on the Yield of Imidazolidin-4-ones

EntryAmino Acid AmideCarbonyl CompoundCatalystSolventYield (%)Reference
1Glycinamide HClBenzaldehydep-TsOHMethanolHigh[3]
2Phenylalaninamide4-NitrobenzaldehydeNoneTHF-[8]
3VariousVariousH-Y ZeoliteMethanolGood[3]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine Amino Acid Amide, Aldehyde/Ketone, Solvent, and Base catalyst Add Catalyst (optional) reagents->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield by_products By-products Present? low_yield->by_products No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes instability Product Unstable? by_products->instability No identify_byproduct Identify By-product (e.g., Hydroxymethyl) by_products->identify_byproduct Yes check_storage Check Storage Conditions (pH, T) instability->check_storage Yes solution Problem Resolved instability->solution No optimize_conditions Optimize Reaction Conditions (T, t, conc.) check_reagents->optimize_conditions improve_workup Improve Work-up and Purification optimize_conditions->improve_workup improve_workup->solution modify_conditions Modify Conditions to Minimize Side Reactions identify_byproduct->modify_conditions purification_strategy Develop Specific Purification Strategy modify_conditions->purification_strategy purification_strategy->solution degradation_study Investigate Degradation Pathways check_storage->degradation_study degradation_study->solution

References

Improving the stability of Imidazolidin-4-one organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the use of imidazolidin-4-one organocatalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of imidazolidin-4-one organocatalysts?

A1: The stability of imidazolidin-4-one organocatalysts is primarily influenced by several factors:

  • Moisture and pH: These catalysts are susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening and inactivation.[1]

  • Solvent: The choice of solvent can impact catalyst stability and reactivity. Protic solvents may facilitate hydrolysis, while immobilization in certain ionic liquids can enhance stability.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Air/Oxygen: While generally stable, prolonged exposure to air and potential oxidizing agents can affect some derivatives.[4]

  • Substituents: The nature of the substituents on the imidazolidin-4-one core can influence the catalyst's electronic properties and steric environment, thereby affecting its stability and catalytic activity.[5][6]

Q2: How can I improve the stability and recyclability of my imidazolidin-4-one catalyst?

A2: Several strategies can be employed to enhance the stability and facilitate the recycling of these catalysts:

  • Immobilization: Covalently attaching the catalyst to a solid support, such as polymers or silica, can improve its robustness and allow for easy recovery by filtration.[7][8]

  • Use of Ionic Liquids: Performing reactions in ionic liquids can provide a stabilizing environment for the catalyst and allow for its recovery and reuse over multiple cycles through simple extraction of the product.[2][9]

  • Controlled Reaction Conditions: Careful control of pH, temperature, and exclusion of excess water can minimize degradation.

Q3: Can deactivated imidazolidin-4-one catalysts be regenerated?

A3: Regeneration of deactivated imidazolidin-4-one catalysts, particularly those deactivated by hydrolysis or fouling, can be challenging. For catalysts that have been deactivated by the deposition of byproducts, a simple wash with an appropriate solvent may be effective. For more significant degradation, regeneration may not be feasible. However, for catalysts immobilized on solid supports or in ionic liquids, the focus is typically on recycling the active catalyst. Some regeneration strategies for heterogeneous catalysts, such as washing with acidic or basic solutions followed by impregnation of the active species, have been reported for other types of catalysts and could potentially be adapted.[10][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no catalytic activity 1. Catalyst degradation: The catalyst may have hydrolyzed due to moisture in the reagents or solvent. 2. Incorrect catalyst form: The catalyst may be in its free base form when the salt form is required for activation, or vice versa. 3. Inappropriate solvent: The chosen solvent may not be optimal for the reaction or may contribute to catalyst deactivation.1. Ensure all reagents and solvents are anhydrous. Store the catalyst in a desiccator. 2. Verify the required form of the catalyst for your specific reaction (e.g., hydrochloride salt). An acid co-catalyst is often necessary.[3] 3. Screen different solvents. Consider using ionic liquids like [Bmim]PF6 for improved stability and recyclability.[2]
Decreased enantioselectivity 1. Presence of water: Water can interfere with the formation of the chiral iminium ion intermediate. 2. Racemization of the catalyst: This is less common but can occur under harsh conditions. 3. Background uncatalyzed reaction: The reaction may proceed non-catalytically, leading to a racemic product.[3]1. Use anhydrous conditions. 2. Avoid prolonged exposure to high temperatures or extreme pH. 3. Lower the reaction temperature to disfavor the uncatalyzed pathway.
Formation of side products 1. Aldol condensation: Aldehydes can undergo self-condensation, especially in the presence of the catalyst. 2. Formation of inactive catalyst diastereomers: The catalyst can react with the aldehyde substrate to form an inactive imidazolidinone diastereomer.1. Slowly add the aldehyde to the reaction mixture. Optimize the reaction temperature and catalyst loading. 2. The choice of substituents on the catalyst can influence the equilibrium between the active enamine/iminium ion and the inactive diastereomer.
Difficulty in catalyst recovery 1. Homogeneous catalysis: The catalyst is dissolved in the reaction mixture, making separation from the product difficult.1. Immobilize the catalyst: Attach the catalyst to a solid support for easy filtration. 2. Use an ionic liquid: The catalyst can be retained in the ionic liquid phase while the product is extracted with an organic solvent.[2]

Data on Catalyst Recyclability

The following tables summarize the performance of imidazolidin-4-one catalysts over multiple reaction cycles under different stability-enhancing conditions.

Table 1: Recyclability of Imidazolidin-4-one Catalysts in Ionic Liquids

CatalystReactionIonic LiquidCycleConversion (%)Enantiomeric Excess (ee, %)
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneDiels-Alder[Bmim]PF619587
29486
39285
49184
58882
Data synthesized from multiple sources for illustrative purposes.[2][9]

Table 2: Recyclability of Immobilized Imidazolidin-4-one Catalysts

Catalyst SupportReactionCycleConversion (%)Enantiomeric Excess (ee, %)
Polymer SupportDiels-Alder19892
29791
39591
Data synthesized from multiple sources for illustrative purposes.[7]

Experimental Protocols

Protocol 1: Improving Catalyst Stability and Recyclability Using Ionic Liquids

This protocol describes a general procedure for conducting an asymmetric Diels-Alder reaction using an imidazolidin-4-one catalyst in an ionic liquid, which facilitates catalyst recycling.

Materials:

  • (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan's first-generation catalyst)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6)

  • Trifluoroacetic acid (TFA)

  • Cyclopentadiene (freshly cracked)

  • trans-Cinnamaldehyde

  • Anhydrous diethyl ether

Procedure:

  • To a vial, add the imidazolidin-4-one catalyst (20 mol%) and [Bmim]PF6 (1.0 mL).

  • Add trifluoroacetic acid (5 mol%) to the mixture.

  • Stir the mixture at room temperature for 10 minutes.

  • Add trans-cinnamaldehyde (1.0 mmol) to the mixture.

  • Cool the reaction mixture to -20 °C.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, add cold diethyl ether (5 mL) to the reaction mixture.

  • Vigorously stir the mixture for 10 minutes. The product will dissolve in the diethyl ether phase, while the catalyst remains in the ionic liquid phase.

  • Separate the diethyl ether layer. Repeat the extraction with diethyl ether (2 x 5 mL).

  • Combine the ether layers and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

  • The ionic liquid phase containing the catalyst can be reused for subsequent reactions by adding fresh reactants.

Protocol 2: Immobilization of an Imidazolidin-4-one Catalyst on a Polymer Support

This protocol outlines a method for immobilizing a MacMillan-type catalyst onto a polymer support via radical polymerization.

Materials:

  • A vinyl-functionalized imidazolidin-4-one monomer

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous 1,4-dioxane

Procedure:

  • In a Schlenk flask, dissolve the vinyl-functionalized imidazolidin-4-one monomer and DEGMA in anhydrous 1,4-dioxane.

  • Add AIBN to the solution.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C under an inert atmosphere for the desired polymerization time.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution to a large volume of cold diethyl ether.

  • Filter the polymer and wash it with diethyl ether.

  • Dry the polymer-supported catalyst under vacuum. The catalyst is now ready for use in heterogeneous catalysis.

Visualizations

Catalyst Degradation Pathway

G Imidazolidin-4-one Hydrolysis Pathway Catalyst Active Imidazolidin-4-one Catalyst Iminium Chiral Iminium Ion (Active Intermediate) Catalyst->Iminium + Aldehyde Hydrolysis Hydrolysis (H2O, H+ or OH-) Catalyst->Hydrolysis Iminium->Hydrolysis RingOpened Ring-Opened Amide (Inactive) Hydrolysis->RingOpened

Caption: Primary degradation pathway of imidazolidin-4-one catalysts via hydrolysis.

Experimental Workflow for Improving Catalyst Stability

G Workflow for Enhancing Catalyst Stability Start Start: Unstable Catalyst Performance Immobilize Immobilize on Solid Support Start->Immobilize IonicLiquid Use Ionic Liquid as Solvent Start->IonicLiquid Test Test Catalyst Recyclability Immobilize->Test IonicLiquid->Test Test->Start Unsuccessful Success Stable and Recyclable Catalyst Test->Success Successful

Caption: Workflow for selecting a method to improve catalyst stability and reusability.

Troubleshooting Logic for Low Enantioselectivity

G Troubleshooting Low Enantioselectivity Start Low Enantioselectivity Observed CheckWater Check for Water Contamination Start->CheckWater DryReagents Dry Reagents and Solvents CheckWater->DryReagents Yes CheckTemp Is Reaction Temperature Optimized? CheckWater->CheckTemp No DryReagents->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckCatalyst Verify Catalyst Integrity CheckTemp->CheckCatalyst Yes LowerTemp->CheckCatalyst NewCatalyst Use Fresh Catalyst CheckCatalyst->NewCatalyst No Success High Enantioselectivity Achieved CheckCatalyst->Success Yes NewCatalyst->Success

Caption: A logical guide for troubleshooting low enantioselectivity in reactions.

References

Overcoming challenges in the cyclization step of Imidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the cyclization step of Imidazolidin-4-one synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of Imidazolidin-4-ones, particularly in the cyclization step involving the condensation of amino acid amides with aldehydes or ketones.

Q1: My reaction shows low to no yield of the desired Imidazolidin-4-one. What are the potential causes and how can I improve the yield?

A1: Low yields are a frequent challenge in Imidazolidin-4-one synthesis. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Incomplete Schiff Base Formation: The initial condensation of the amino amide and the carbonyl compound to form a Schiff base (imine) is a critical equilibrium-driven step.[1] To drive the reaction forward, removal of the water formed during this step is essential.

    • Solution: Conduct the reaction in the presence of a dehydrating agent such as molecular sieves.[2] Alternatively, using a solvent that forms an azeotrope with water (e.g., toluene or benzene) and a Dean-Stark apparatus can be effective.

  • Unfavorable Reaction Conditions: The reaction conditions may not be optimal for the specific substrates being used.

    • Solution:

      • Catalyst: While some reactions proceed without a catalyst, many benefit from the addition of an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[1] Heterogeneous catalysts like H-Y zeolite can also be employed for easier removal.[1]

      • Temperature: Refluxing in a suitable solvent such as methanol or ethanol is a common practice.[2] For sluggish reactions, increasing the temperature might be necessary. However, be aware that excessive heat can lead to side reactions or degradation of the product.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the reaction and improve yields, often under solvent-free conditions.[2]

  • Hydrolysis of the Product: Imidazolidin-4-ones can be labile and susceptible to hydrolysis back to the starting amino amide, especially in the presence of strong acids or bases, or during aqueous workup.[1]

    • Solution: Maintain neutral or slightly acidic conditions during the reaction and workup. Avoid prolonged exposure to highly acidic or basic environments.

  • Steric Hindrance: Bulky substituents on either the amino amide or the carbonyl compound can sterically hinder the cyclization step, leading to lower yields.

    • Solution: Longer reaction times or higher temperatures may be required. In some cases, a different synthetic route might be necessary.

Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

A2: A common side product, especially when using formaldehyde, is the N-hydroxymethyl derivative.[1] This occurs when formaldehyde reacts with the amide nitrogen of the newly formed ring.

  • Identification: This byproduct can often be identified by NMR spectroscopy, where a characteristic signal for the N-CH2-OH group will be present.

  • Minimization and Removal:

    • Reaction Conditions: Using a less reactive aldehyde or ketone can sometimes prevent the formation of such adducts.[1]

    • Removal: The hydroxymethyl group can often be removed by careful distillation under reduced pressure after the reaction is complete.[1]

Q3: The reaction seems to stop at an intermediate stage. What could this intermediate be and how can I promote the final cyclization?

A3: The reaction can sometimes stall at the Schiff base or an imino-oxazolidine intermediate, which exists in equilibrium with the Schiff base.[1]

  • Identification: These intermediates can be detected by TLC or NMR analysis. The Schiff base will show a characteristic C=N stretch in the IR spectrum.

  • Promoting Cyclization:

    • Acid Catalysis: The addition of an acid catalyst like p-TsOH can facilitate the ring closure.[1]

    • Heating: Providing sufficient thermal energy by refluxing for an extended period can help overcome the activation barrier for the cyclization.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.

  • Procedure:

    • Prepare a TLC plate with three lanes: one for the starting amino amide, one for the co-spot (a mixture of the starting material and the reaction mixture), and one for the reaction mixture.

    • Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material and the product.

    • As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot for the Imidazolidin-4-one product will appear. The formation of any side products will also be visible as additional spots.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization step in the synthesis of Imidazolidin-4-ones from amino amides and carbonyls?

A1: The reaction typically proceeds through the following steps:

  • Schiff Base Formation: The primary amine of the amino amide attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amide nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the five-membered ring. This step is often the rate-determining step and can be facilitated by an acid catalyst.

Q2: How do I choose an appropriate solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction.

  • Protic Solvents: Alcohols like methanol and ethanol are commonly used as they are good solvents for the starting materials and facilitate the reaction.[2]

  • Aprotic Solvents: Solvents like toluene or benzene can be used with a Dean-Stark apparatus to remove water azeotropically and drive the initial Schiff base formation.

  • Solvent-Free Conditions: In some cases, particularly with microwave heating, the reaction can be performed without a solvent, offering a greener alternative.[2] A comparative study has shown that solvent-free conditions can lead to higher yields and shorter reaction times compared to reactions in molecular solvents.

Q3: What are the best practices for purifying Imidazolidin-4-ones?

A3:

  • Recrystallization: This is a common method for purifying solid Imidazolidin-4-ones. A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the product and any impurities.

Q4: Can I use amino acid hydrochlorides directly in the synthesis?

A4: Yes, amino acid amide hydrochlorides are often used as starting materials. In such cases, a base like triethylamine (TEA) must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amino amide for the reaction to proceed.[2]

Data Presentation

Table 1: Comparison of Catalysts for Imidazolidin-4-one Synthesis

CatalystSolventReaction TimeYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Methanol6 hGood[1]
H-Y ZeoliteMethanol12 hGood[1]
None (Microwave)None5-15 minGood to Excellent[2]
Copper(I) BromideHFIP36 hup to 89%

Table 2: Effect of Reaction Conditions on Imidazolidin-4-one Synthesis

ConditionDetailsEffectReference
Heating MethodConventional Reflux vs. Microwave IrradiationMicrowave irradiation significantly reduces reaction time (from hours to minutes) and can improve yields.[2]
SolventMethanol vs. Solvent-Free (Microwave)Solvent-free conditions can provide higher yields and are more environmentally friendly.[2]
AdditivesWith vs. Without Molecular SievesThe use of molecular sieves can improve yields by removing water and driving the equilibrium towards product formation.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Imidazolidin-4-ones

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid amide (1.0 eq.) in methanol. If using the hydrochloride salt, add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature.

  • Addition of Carbonyl: To the solution, add the aldehyde or ketone (1.0 eq.).

  • Dehydration (Optional but Recommended): Add activated 4Å molecular sieves to the reaction mixture.

  • Reaction: Reflux the mixture for 6-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter off the molecular sieves (if used) and wash with methanol.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the Imidazolidin-4-one is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Dissolve the crude product in a minimum amount of the boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amino Amide in Solvent B Add Base (if using HCl salt) A->B C Add Carbonyl Compound B->C D Add Dehydrating Agent (e.g., Molecular Sieves) C->D E Heat (Reflux or Microwave) D->E F Monitor by TLC E->F G Cool and Filter F->G H Evaporate Solvent G->H I Purify (Recrystallization or Chromatography) H->I J Characterize Product I->J

Caption: General experimental workflow for Imidazolidin-4-one synthesis.

Troubleshooting_Logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products Observed? Start->SideProducts No AddDehydratingAgent Add Dehydrating Agent (e.g., Molecular Sieves) IncompleteReaction->AddDehydratingAgent Yes AddCatalyst Add Acid Catalyst (e.g., p-TsOH) IncompleteReaction->AddCatalyst No ProductDegradation Product Degradation? SideProducts->ProductDegradation No Purify Purify to Remove Byproduct SideProducts->Purify Yes OptimizeWorkup Optimize Workup pH ProductDegradation->OptimizeWorkup Yes IncreaseTempTime Increase Temperature or Reaction Time AddCatalyst->IncreaseTempTime

Caption: Troubleshooting logic for low yield in Imidazolidin-4-one synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino Amide Amino Amide Schiff Base Schiff Base Amino Amide->Schiff Base + Carbonyl - H2O Aldehyde/Ketone Aldehyde/Ketone Imidazolidin-4-one Imidazolidin-4-one Schiff Base->Imidazolidin-4-one Intramolecular Cyclization

Caption: Simplified reaction mechanism for Imidazolidin-4-one formation.

References

Technical Support Center: Purification of Imidazolidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Imidazolidin-4-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, which promotes the formation of pure crystals. Column chromatography is another potential method, particularly for removing impurities with significantly different polarity.

Q2: How do I select an appropriate recrystallization solvent?

A2: A good recrystallization solvent should dissolve this compound completely at elevated temperatures but poorly at room temperature or below. This differential solubility is key to achieving a high recovery of the purified product. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with a less polar co-solvent or water, are good starting points.[1] A systematic approach to solvent screening is recommended.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Assuming the synthesis involves the reaction of glycinamide hydrochloride with formaldehyde, potential impurities could include unreacted starting materials (glycinamide hydrochloride), byproducts from the polymerization of formaldehyde, and N-hydroxymethyl derivatives.[2] If a benzyl-protected intermediate is used, incomplete debenzylation could also be a source of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and detecting impurities.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. The melting point of the compound can also serve as a preliminary indicator of purity; a sharp melting range close to the literature value suggests high purity.

Q5: My purified this compound is highly hygroscopic. How can I handle and store it?

A5: Hydrochloride salts are often hygroscopic, readily absorbing moisture from the atmosphere.[6] To minimize moisture absorption, handle the compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). For storage, keep the compound in a tightly sealed container with a desiccant.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent or a solvent mixture. - Add a co-solvent in which the compound is less soluble to the hot solution. - Ensure the crude product is fully dissolved before cooling.
Low recovery of purified product The compound is too soluble in the cold recrystallization solvent. Too much solvent was used. The cooling process was too rapid.- Choose a solvent in which the compound is less soluble at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Persistent impurities after recrystallization The impurity has similar solubility to the product in the chosen solvent. The impurity co-crystallizes with the product.- Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Consider using column chromatography for purification.
Product does not crystallize The solution is not supersaturated. The presence of impurities is inhibiting crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Reduce the volume of the solvent by evaporation. - Cool the solution for a longer period or at a lower temperature.
Discoloration of the product Presence of colored impurities. Thermal degradation of the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Avoid excessive heating during dissolution.

Quantitative Data Summary

Specific solubility data for this compound is not extensively available in the reviewed literature. The following table provides a general guide to the solubility of hydrochloride salts in common laboratory solvents. It is strongly recommended to perform preliminary solubility tests with a small amount of your compound to determine the optimal solvent system for recrystallization.

Solvent General Solubility of Hydrochloride Salts Suitability for Recrystallization
WaterOften highly solubleCan be used, often in combination with a miscible organic solvent to reduce solubility upon cooling.
MethanolGenerally solubleGood solvent for dissolving the crude product; often requires a co-solvent for precipitation.
EthanolGenerally solubleSimilar to methanol, a good choice for the primary solvent in a mixed-solvent system.
IsopropanolModerately to sparingly solubleOften a good single solvent for recrystallization of hydrochloride salts.
AcetoneSparingly soluble to insolubleCan be used as a co-solvent to induce precipitation or for washing the final crystals.
Diethyl EtherGenerally insolublePrimarily used as an anti-solvent to precipitate the salt or for washing.
Ethyl AcetateGenerally insolubleCan be used as an anti-solvent.
DichloromethaneSparingly soluble to insolubleCan be used in some cases, but less common for hydrochloride salts.
Hexane/HeptaneInsolubleUsed as anti-solvents.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallizing this compound from a single solvent, such as isopropanol.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent (e.g., isopropanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a water bath; the compound should dissolve completely. Allow the test tube to cool to room temperature and then in an ice bath. Pure crystals should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid. It is advisable to add the solvent in small portions and heat the mixture with swirling.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This protocol is useful when a single solvent does not provide the desired solubility characteristics. A common solvent pair is methanol (good solvent) and diethyl ether (anti-solvent).

  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., methanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent recrystallization protocol, using the cold solvent mixture or the anti-solvent for washing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude Crude Imidazolidin-4-one HCl dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under Vacuum wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: General workflow for the recrystallization of this compound.

troubleshooting_logic start Recrystallization Issue? oiling_out Oiling Out? start->oiling_out Yes low_recovery Low Recovery? start->low_recovery No change_solvent Change Solvent/ Use Co-solvent oiling_out->change_solvent Yes persistent_impurities Persistent Impurities? low_recovery->persistent_impurities No reduce_solvent Reduce Solvent Volume/ Slower Cooling low_recovery->reduce_solvent Yes different_solvent Try Different Solvent/ Column Chromatography persistent_impurities->different_solvent Yes end Successful Purification persistent_impurities->end No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Effect of reaction conditions on the stereoselectivity of Imidazolidin-4-one catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing imidazolidin-4-one catalysts in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of stereocontrol in imidazolidin-4-one catalyzed reactions?

A1: Imidazolidin-4-one catalysts, such as the MacMillan catalyst, operate through the formation of a chiral iminium ion intermediate.[1][2] The catalyst's secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form this intermediate. The bulky substituent on the imidazolidin-4-one backbone effectively shields one face of the dienophile, directing the nucleophile or diene to attack from the less sterically hindered face. This facial bias is the origin of the high enantioselectivity observed in these reactions.

Q2: How does the catalyst's counter-ion affect the reaction?

A2: The counter-ion of the imidazolidin-4-one catalyst salt can significantly influence the reaction's speed and stereoselectivity. For instance, shifting from a hydrochloride salt to a trifluoroacetic acid salt has been shown to prevent substrate decomposition in certain reactions.[3] The choice of the Brønsted acid cocatalyst is crucial and its role has been highlighted in both [3+2] dipolar cycloadditions and Diels-Alder reactions.[3][4]

Q3: Can imidazolidin-4-one catalysts be recycled?

A3: Yes, strategies for recycling imidazolidin-4-one catalysts have been developed. One effective method involves the use of ionic liquids, such as [Bmim]PF6 or [Bmim]SbF6.[5] The product can be easily isolated by extraction with a non-polar solvent like diethyl ether, allowing the ionic liquid containing the catalyst to be reused in subsequent reactions with minimal loss of yield or enantioselectivity.[5]

Troubleshooting Guide

Issue 1: Low Enantioselectivity (Low ee%)

Low enantiomeric excess (ee%) is a common issue that can often be resolved by optimizing the reaction conditions.

Potential Cause Suggested Solution
High Reaction Temperature Lowering the reaction temperature can significantly improve enantioselectivity by reducing the rate of the uncatalyzed background reaction and increasing the energy difference between the diastereomeric transition states. For example, decreasing the temperature from room temperature to -10 °C has been shown to improve the enantiomeric ratio from >96/4 to >99/1 in some cycloadditions.[3]
Inappropriate Solvent The choice of solvent can have a profound impact on stereoselectivity. Protic solvents like isopropanol can sometimes accelerate the uncatalyzed reaction, leading to a racemic product.[3] Screening a range of aprotic solvents of varying polarity (e.g., DMF, CH3CN, CH2Cl2, THF) is recommended. In some cases, solvent choice can even control regioselectivity.[6]
Suboptimal Catalyst Loading While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. It is crucial to find the optimal catalyst loading (typically 5-20 mol%) for your specific reaction.
Presence of Water Water can hydrolyze the iminium ion intermediate, leading to a decrease in the effective catalyst concentration and promoting the uncatalyzed background reaction. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Catalyst Variant The structure of the imidazolidin-4-one catalyst, including its substituents and the associated counter-ion, plays a critical role. Second-generation MacMillan catalysts often provide superior speed and enantioselectivity compared to the first generation.[3] Consider screening different catalyst analogues.
Issue 2: Low Reaction Conversion or Yield

Poor conversion of starting materials to the desired product can be addressed by a systematic evaluation of the reaction parameters.

Potential Cause Suggested Solution
Low Reaction Temperature While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate. A careful balance must be struck. Consider a systematic temperature study to find the optimal point for both yield and enantioselectivity.
Insufficient Catalyst Activity Ensure the catalyst is pure and has not degraded. If using a salt, the appropriate acid co-catalyst is essential.[3] Increasing the catalyst loading may improve conversion, but this should be balanced with cost and potential side reactions.
Poor Substrate Reactivity The electronic properties of the substrates can influence reactivity. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene (in a Diels-Alder reaction) generally increase the reaction rate. The presence of certain substituents on the reactants can affect both the reaction rate and regioselectivity.[6]
Inhibitors in the Reaction Mixture Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents are of high purity.

Data Presentation: Effect of Reaction Conditions on Enantioselectivity

The following tables summarize the impact of various reaction parameters on the stereochemical outcome of representative reactions catalyzed by imidazolidin-4-one derivatives.

Table 1: Effect of Temperature on a [3+2] Dipolar Cycloaddition [3]

EntryCatalystTemperature (°C)Time (h)Conversion (%)Enantiomeric Ratio (er)
1Catalyst CRT<0.5>99>96/4
2Catalyst ERT<0.5>99>96/4
3Catalyst C-101>99>99/1
4Catalyst E-101>99>99/1

Catalyst C: Second-generation MacMillan catalyst hydrochloride salt. Catalyst E: Second-generation MacMillan catalyst trifluoroacetic acid salt.

Table 2: Effect of Solvent on an Asymmetric Aldol Reaction [7]

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1DMF-258595:591
2CH3CN-257890:1085
3THF-257288:1282
4CH2Cl2-256585:1575

Experimental Protocols

Key Experiment: Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for the enantioselective Diels-Alder reaction between cyclopentadiene and cinnamaldehyde catalyzed by a second-generation MacMillan catalyst.

  • To a dry vial under an inert atmosphere, add the imidazolidin-4-one catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, 0.02 mmol, 10 mol%).

  • Add the solvent (e.g., CH2Cl2, 1.0 mL).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.2 mmol, 1.0 equiv).

  • Stir the mixture for 10 minutes.

  • Add the diene (e.g., cyclopentadiene, 0.6 mmol, 3.0 equiv) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Stereoselectivity start Low Stereoselectivity (ee% or dr) check_temp Is the reaction run at low temperature? start->check_temp lower_temp Lower temperature (e.g., 0 °C to -20 °C) check_temp->lower_temp No check_solvent Is the solvent optimized? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen aprotic solvents (e.g., CH2Cl2, THF, Toluene) check_solvent->screen_solvents No check_catalyst Is the catalyst loading and type optimal? check_solvent->check_catalyst Yes screen_solvents->check_catalyst optimize_catalyst Vary catalyst loading (5-20 mol%) Screen different catalyst analogues check_catalyst->optimize_catalyst No check_water Are anhydrous conditions being used? check_catalyst->check_water Yes optimize_catalyst->check_water use_dry Use dry solvents and reagents Run under inert atmosphere check_water->use_dry No success Improved Stereoselectivity check_water->success Yes use_dry->success fail Consult further literature for specific substrate

Caption: A flowchart for troubleshooting low stereoselectivity.

Catalytic_Cycle Catalytic Cycle of Imidazolidin-4-one Catalysis cluster_regeneration Catalyst Regeneration catalyst Imidazolidin-4-one Catalyst (R-NH-R') iminium Chiral Iminium Ion (LUMO Lowered) catalyst->iminium + Substrate - H2O substrate α,β-Unsaturated Aldehyde substrate->iminium adduct_iminium Iminium Adduct iminium->adduct_iminium + Nucleophile nucleophile Nucleophile / Diene nucleophile->adduct_iminium adduct_iminium->catalyst Hydrolysis product Enantioenriched Product adduct_iminium->product + H2O water H2O

Caption: The catalytic cycle for imidazolidin-4-one catalysts.

References

Preventing racemization of chiral Imidazolidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of chiral imidazolidin-4-one derivatives during their experiments.

Troubleshooting Guides

Problem 1: Loss of Enantiomeric Excess (% ee) During Synthesis or Workup

If you observe a decrease in the enantiomeric purity of your chiral imidazolidin-4-one derivative during the course of a reaction or subsequent workup steps, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Harsh pH Conditions Racemization of chiral compounds with a stereocenter adjacent to a carbonyl group can be catalyzed by both acid and base.[1][2] The mechanism often involves the formation of a planar enol or enolate intermediate, which leads to the loss of stereochemical information.[1] For instance, studies on other nitrogen-containing heterocyclic drugs have shown a significant increase in racemization speed with increasing pH.[3][4]
Acidic Conditions: Avoid strong acids and prolonged exposure to even moderate acidic conditions, especially at elevated temperatures. If an acidic wash is necessary, use a dilute, weak acid (e.g., 1% citric acid) and perform the extraction quickly at low temperatures (0-5 °C). Neutralize immediately afterward.
Basic Conditions: Avoid strong inorganic bases like NaOH or KOH, particularly if a nitrogen atom in the ring is unsubstituted.[5] Amine bases are generally less likely to cause racemization.[5] If a basic wash is required, use a mild base like saturated sodium bicarbonate solution and perform the operation swiftly at reduced temperatures.
Elevated Temperatures Thermal energy can provide the activation energy needed to overcome the barrier to racemization.[6]
Maintain the lowest possible temperature throughout your reaction, workup, and purification steps. If heating is necessary, perform a time-course study to determine the optimal balance between reaction rate and retention of enantiopurity.
Inappropriate Solvent Choice Polar, protic solvents can facilitate proton transfer, which may contribute to enolization and subsequent racemization.
Whenever possible, use aprotic solvents (e.g., THF, DCM, Toluene) for reactions and extractions. If a protic solvent is unavoidable, minimize the exposure time and temperature.
Prolonged Reaction or Purification Times The longer your compound is exposed to destabilizing conditions, the greater the risk of racemization.
Optimize your reaction to minimize the required time. For purification, consider using faster techniques like flash column chromatography over slower methods. Monitor the enantiomeric excess of fractions during purification.
Problem 2: Gradual Loss of Enantiomeric Purity During Storage

The chiral integrity of your imidazolidin-4-one derivative may degrade over time, even when stored.

Possible Cause Recommended Solution
Inappropriate Storage Temperature As with reactions, higher storage temperatures can lead to racemization over time.
Store your chiral imidazolidin-4-one derivatives at low temperatures. For long-term storage, -20 °C or below is recommended.
Exposure to Light Photochemical reactions can sometimes provide a pathway for racemization.
Store your compounds in amber vials or otherwise protected from light.
Storage in Solution Storing the compound in solution, especially in protic or non-neutral pH solvents, can accelerate racemization.
For long-term storage, it is best to store the compound as a neat solid. If storage in solution is necessary, use a non-polar, aprotic solvent and ensure it is free of acidic or basic impurities.
Presence of Acidic or Basic Impurities Trace amounts of acid or base in the storage container or solvent can catalyze racemization over time.
Ensure that storage vials and solvents are clean and neutral. For highly sensitive compounds, consider storing over a neutral drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral imidazolidin-4-ones?

A1: The most probable mechanism is through the formation of a planar enol or enolate intermediate under acidic or basic conditions, respectively.[1][2] The key structural feature that allows for this is the presence of a hydrogen atom on the chiral carbon adjacent to the carbonyl group (the α-carbon). Deprotonation of this hydrogen under basic conditions, or protonation of the carbonyl oxygen followed by deprotonation of the α-carbon under acidic conditions, leads to the formation of a planar, achiral intermediate. Re-protonation can then occur from either face with equal probability, resulting in a racemic mixture.

Q2: How do substituents on the imidazolidin-4-one ring affect the rate of racemization?

A2: While systematic studies are limited for a wide range of derivatives, general principles suggest:

  • Substituents at the α-carbon (C5): A bulky substituent at the chiral center may provide steric hindrance that disfavors the formation of a planar enol/enolate, potentially slowing down racemization.

  • Substituents on the nitrogen atoms (N1 and N3): Electron-withdrawing groups on the nitrogen atoms can increase the acidity of the α-proton, potentially making the compound more susceptible to base-catalyzed racemization. Conversely, electron-donating groups may decrease the acidity of the α-proton. For the related chiral imidazolines, it has been shown that an unsubstituted nitrogen is a prerequisite for racemization by strong inorganic bases.[5]

Q3: What analytical technique is best for monitoring the racemization of my compound?

A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess of your compound.[7][8] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Q4: Can I use my chiral imidazolidin-4-one derivative as a catalyst in a reaction that requires high temperatures?

A4: It is possible, but you should first assess the thermal stability of your specific derivative. You can perform a simple experiment by dissolving your compound in the reaction solvent, heating it to the desired temperature for the planned reaction time, and then analyzing the enantiomeric excess by chiral HPLC. If significant racemization occurs, you may need to find a milder reaction condition or a more stable catalyst.

Q5: My synthesis involves a deprotection step using a strong acid. How can I minimize racemization?

A5: If a strong acid is unavoidable, you should aim to minimize both the exposure time and the temperature. Cool the reaction mixture to 0 °C or below before adding the acid. Monitor the reaction closely and quench it as soon as it is complete. Immediately neutralize the mixture with a mild base (e.g., saturated NaHCO₃ solution) at low temperature before proceeding with the workup.

Experimental Protocols

Protocol for Monitoring Racemization by Chiral HPLC

This protocol outlines a general procedure for assessing the chiral stability of an imidazolidin-4-one derivative under specific conditions (e.g., in a particular solvent at a certain pH and temperature).

1. Materials and Equipment:

  • Your chiral imidazolidin-4-one derivative of known enantiomeric excess.

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar, depending on the compound).

  • HPLC system with a UV detector.

  • Thermostatted column compartment and autosampler.

  • pH meter and appropriate buffers if studying pH effects.

2. Method Development (Initial Screening):

  • Dissolve a small amount of your racemic or enantiomerically enriched compound in the mobile phase.

  • Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to find a condition that provides baseline separation of the two enantiomers.

  • Optimize the flow rate and column temperature to achieve good peak shape and resolution in a reasonable analysis time.

3. Sample Preparation for Stability Study:

  • Prepare a stock solution of your enantiomerically pure or enriched imidazolidin-4-one derivative in the solvent you wish to study.

  • If studying pH effects, dissolve the compound in a buffered aqueous/organic mixture at the desired pH.

  • Divide the solution into several vials.

4. Stability Testing:

  • Inject a sample at time zero (t=0) to determine the initial enantiomeric excess.

  • Store the vials under the desired test conditions (e.g., room temperature, 50 °C, etc.).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, cool it to room temperature if heated, and inject a sample into the HPLC.

5. Data Analysis:

  • For each time point, calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

  • Plot % ee versus time to visualize the rate of racemization.

Visualizations

Mechanism of Racemization

G cluster_acid Acid-Catalyzed Racemization cluster_base Base-Catalyzed Racemization R_Enantiomer_Acid R-Enantiomer ProtonatedCarbonyl Protonated Carbonyl R_Enantiomer_Acid->ProtonatedCarbonyl + H⁺ ProtonatedCarbonyl->R_Enantiomer_Acid - H⁺ Enol Planar Enol (Achiral) ProtonatedCarbonyl->Enol - H⁺ (from α-C) Enol->ProtonatedCarbonyl + H⁺ (to α-C) S_Enantiomer_Acid S-Enantiomer Enol->S_Enantiomer_Acid + H⁺ (to α-C, opposite face) - H⁺ (from O) R_Enantiomer_Base R-Enantiomer Enolate Planar Enolate (Achiral) R_Enantiomer_Base->Enolate - H⁺ (from α-C) Enolate->R_Enantiomer_Base + H⁺ S_Enantiomer_Base S-Enantiomer Enolate->S_Enantiomer_Base + H⁺ (opposite face)

Caption: Mechanisms of acid- and base-catalyzed racemization via planar intermediates.

Troubleshooting Workflow for Racemization

G Start Loss of % ee Observed CheckStep When is racemization occurring? Start->CheckStep DuringReaction During Reaction/Workup CheckStep->DuringReaction Yes DuringStorage During Storage CheckStep->DuringStorage No CheckTemp High Temperature? DuringReaction->CheckTemp CheckStorageTemp Stored at RT? DuringStorage->CheckStorageTemp LowerTemp Lower Reaction/Workup Temp CheckTemp->LowerTemp Yes CheckpH Harsh pH? CheckTemp->CheckpH No UseMild Use Mild Acid/Base (e.g., NaHCO₃) CheckpH->UseMild Yes CheckTime Long Exposure? CheckpH->CheckTime No ReduceTime Reduce Reaction/Purification Time CheckTime->ReduceTime Yes StoreCold Store at ≤ -20 °C CheckStorageTemp->StoreCold Yes CheckForm Stored in Solution? CheckStorageTemp->CheckForm No StoreSolid Store as Neat Solid CheckForm->StoreSolid Yes

References

Catalyst loading and solvent effects in Imidazolidin-4-one catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazolidin-4-one organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on catalyst loading and solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for imidazolidin-4-one catalysis?

A1: Catalyst loading can vary significantly depending on the specific reaction, substrates, and catalyst generation. While older protocols sometimes required high catalyst loadings, modern methods, especially with second-generation MacMillan catalysts, often achieve excellent results with loadings as low as 1-5 mol%.[1] However, loadings up to 20 mol% are also common, particularly during initial reaction optimization.[2][3] The goal is generally to use the lowest possible loading that maintains high yield and enantioselectivity.

Q2: How does catalyst loading impact reaction yield and enantioselectivity?

A2: Catalyst loading directly influences the reaction rate. Insufficient loading can lead to slow or incomplete conversions and low yields.[4] Conversely, excessively high loading is not cost-effective and can sometimes complicate product purification. The effect on enantioselectivity is often linked to the rate of the catalyzed versus the uncatalyzed "background" reaction.[5] A higher catalyst loading can accelerate the desired chiral pathway, potentially overriding the non-selective background reaction and thus improving the enantiomeric excess (ee).[4]

Q3: How do I select the appropriate solvent for my reaction?

A3: Solvent selection is critical and can dramatically affect reaction speed, yield, regioselectivity, and enantioselectivity.[4][6] A screening process is highly recommended. Non-polar aprotic solvents like toluene and dichloromethane (DCM) are common starting points.[1] Toluene is often cited as a good general-purpose solvent for solubility and performance.[5] The choice may also depend on substrate solubility; for instance, DCM might be required for nitrones that are poorly soluble in toluene.[1]

Q4: What are the typical effects of protic vs. aprotic solvents?

A4: Protic solvents, such as alcohols (isopropanol, methanol), can sometimes accelerate cycloaddition reactions.[1] However, they can also promote the uncatalyzed background reaction, which is detrimental to enantioselectivity.[5] Protic solvents can also solvate and potentially deactivate the catalyst or intermediates through hydrogen bonding.[6] For these reasons, aprotic solvents are generally preferred for maintaining high enantioselectivity in imidazolidin-4-one catalysis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction shows low conversion or fails to yield any product. What are the common causes and how can I fix them?

A: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following areas is the best approach.

  • Catalyst Inactivity or Degradation: The catalyst may be inactive or decomposing under the reaction conditions.

    • Solution: Ensure you are using a high-purity catalyst from a reliable source. Second-generation MacMillan catalysts, particularly as hydrochloride salts, are often more robust and active than first-generation catalysts.[1][5] Handle the catalyst according to best practices to avoid degradation.[7] Consider if high temperatures are causing decomposition.[4]

  • Insufficient Catalyst Loading: The reaction rate may be too slow due to an insufficient amount of catalyst.

    • Solution: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%, then to 20 mol%) to see if conversion improves.

  • Impurities in Reagents or Solvents: Water and oxygen are common culprits that can deactivate organocatalysts.

    • Solution: Use rigorously dried and degassed solvents. Ensure reagents are pure and free from contaminants that could react with the catalyst. Peroxides in ethereal solvents like THF can be particularly detrimental.[4] Running reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3]

  • Poor Solvent Choice: The chosen solvent may not be optimal for the reaction.

    • Solution: The solvent can influence catalyst and substrate solubility and the stability of the catalytic intermediates.[8] Perform a solvent screen with a range of polar aprotic and non-polar solvents (e.g., Toluene, DCM, THF, Acetonitrile, DMF) to identify the optimal medium.[4]

Problem 2: High Yield but Low Enantioselectivity (ee)

Q: My reaction proceeds to completion, but the product has a low enantiomeric excess. How can I improve stereocontrol?

A: Poor enantioselectivity is often caused by a competing non-selective background reaction or suboptimal reaction conditions.

  • Uncatalyzed Background Reaction: The starting materials may be reacting non-catalytically to form a racemic product, thus lowering the overall ee.[4] This is a known characteristic of reactions involving highly reactive substrates.[5]

    • Solution 1: Lower the reaction temperature. Reducing the temperature generally slows the uncatalyzed reaction more significantly than the catalyzed one, leading to higher ee.[4][5] Temperatures of -10 °C or -20 °C are often effective.[1][3]

    • Solution 2: Adjust the catalyst loading. A higher catalyst concentration can sometimes accelerate the chiral pathway enough to outcompete the background reaction.

  • Incorrect Catalyst Choice: The catalyst structure is crucial for inducing chirality.

    • Solution: Second-generation MacMillan catalysts generally provide superior speed and enantioselectivity compared to first-generation versions.[1] Ensure the catalyst's chiral environment is suitable for your specific substrates.

  • Solvent Effects: The solvent can influence the conformation of the transition state, directly impacting enantioselectivity.[4]

    • Solution: Avoid protic solvents like methanol or ethanol, which can facilitate the uncatalyzed reaction pathway.[5] Screen a variety of aprotic solvents to find one that maximizes stereocontrol.

  • Catalyst Racemization: Under harsh conditions, the chiral catalyst itself could potentially racemize.

    • Solution: Confirm the stability of your catalyst under the reaction conditions and avoid unnecessarily high temperatures or prolonged reaction times.[4]

Data Presentation

Table 1: Effect of Solvent on a MacMillan Catalyst-Catalyzed 1,3-Dipolar Cycloaddition

EntryCatalyst (Salt)SolventTemp (°C)Time (h)Conversion (%)e.r. ((S)/(R))
1Catalyst C (HCl)TolueneRT<0.5>9996/4
2Catalyst C (HCl)DCMRT<0.5>9997/3
3Catalyst C (HCl)CH₃CNRT<0.5>9996/4
4Catalyst C (HCl)i-PrOHRT<0.5>9985/15
5Catalyst C (HCl)Toluene-102>99>99/1
6Catalyst E (TFA)Toluene-102>99>99/1

Data synthesized from a study on 1,3-dipolar cycloadditions. Catalyst C is a second-generation MacMillan catalyst.[1][5]

Table 2: Influence of Catalyst Generation and Loading on a Diels-Alder Reaction

EntryCatalystLoading (mol %)SolventYield (%)ee (%)
11st Gen. MacMillan (HCl Salt)20CH₃OH/H₂O8291 (exo)
22nd Gen. MacMillan (HCl Salt)10Toluene95>99 (endo)
32nd Gen. MacMillan (TFA Salt)10Toluene96>99 (endo)
42nd Gen. MacMillan (HCl Salt)5DCM9198 (endo)

Data compiled from representative imidazolidin-4-one catalyzed Diels-Alder reactions.[1][9]

Experimental Protocols

Protocol 1: General Procedure for an Imidazolidin-4-one Catalyzed Asymmetric Diels-Alder Reaction

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the imidazolidin-4-one catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride, 0.02 mmol, 10 mol%).

  • Solvent and Additive: Add the appropriate anhydrous solvent (e.g., 1.0 mL of Toluene). If the catalyst is a salt, no further acid additive is typically needed. If using the free-base catalyst, an acid co-catalyst (e.g., TFA, 0.02 mmol, 10 mol%) may be required. Stir the mixture for 10 minutes at the desired reaction temperature (e.g., -10 °C).

  • Substrate Addition: Add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution and stir for another 5-10 minutes.

  • Reaction Initiation: Add the diene (e.g., cyclopentadiene, 0.6 mmol, 3.0 equiv) dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the aldehyde is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired Diels-Alder adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Troubleshooting via Solvent Screening

  • Setup: Prepare a parallel set of five flame-dried reaction vials, each under an inert atmosphere.

  • Catalyst Addition: To each vial, add the same amount of imidazolidin-4-one catalyst (e.g., 10 mol%).

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent:

    • Vial 1: Toluene

    • Vial 2: Dichloromethane (DCM)

    • Vial 3: Tetrahydrofuran (THF)

    • Vial 4: Acetonitrile (CH₃CN)

    • Vial 5: N,N-Dimethylformamide (DMF)

  • Reaction: Cool all vials to the desired temperature (e.g., room temperature). Add the aldehyde (1.0 equiv) and then the second substrate (e.g., 1.2 equiv) to each vial.

  • Monitoring: Stir all reactions for a set period (e.g., 24 hours). Take an aliquot from each vial for analysis.

  • Analysis: Analyze the conversion and enantiomeric excess for each reaction using HPLC or GC.

  • Evaluation: Compare the results to identify the solvent that provides the optimal balance of reaction rate, yield, and enantioselectivity.[4]

Visualizations

Troubleshooting_Low_Yield start Problem: Low or No Yield check_catalyst 1. Check Catalyst Integrity start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_reagents 3. Verify Reagents & Solvents start->check_reagents cat_active Is catalyst active? (Gen 2? HCl salt?) check_catalyst->cat_active temp_ok Is temperature appropriate? check_conditions->temp_ok reagents_pure Are reagents pure? check_reagents->reagents_pure cat_active->check_conditions Yes increase_loading Increase Catalyst Loading (e.g., 5% -> 10% -> 20%) cat_active->increase_loading No / Unsure solution Solution Found increase_loading->solution time_ok Is reaction time sufficient? temp_ok->time_ok Yes time_ok->check_reagents Yes solvent_dry Is solvent anhydrous & degassed? reagents_pure->solvent_dry Yes solvent_screen Perform Solvent Screen (Toluene, DCM, etc.) solvent_dry->solvent_screen No / Unsure solvent_dry->solution Yes solvent_screen->solution

Caption: Troubleshooting workflow for low product yield.

Solvent_Selection_Logic Solvent Selection Logic start Start: Reaction Planning solubility Are substrates soluble in non-polar solvents? start->solubility start_toluene Start with Toluene solubility->start_toluene Yes try_dcm Try Dichloromethane (DCM) solubility->try_dcm No check_ee Is enantioselectivity (ee) a key objective? start_toluene->check_ee try_dcm->check_ee avoid_protic Avoid Protic Solvents (e.g., MeOH, iPrOH) check_ee->avoid_protic High ee is critical screen_aprotic Screen Aprotic Solvents (Toluene, DCM, THF, MeCN) check_ee->screen_aprotic Yes end Optimal Solvent Identified check_ee->end No (e.g., racemic synthesis) avoid_protic->screen_aprotic screen_aprotic->end

Caption: Logic diagram for initial solvent selection.

Iminium_Catalysis_Cycle cluster_legend Catalytic Cycle catalyst Imidazolidin-4-one Catalyst (R₂NH) iminium Iminium Ion (LUMO Lowered) catalyst->iminium + Aldehyde - H₂O center aldehyde α,β-Unsaturated Aldehyde adduct Covalently Bound Product iminium->adduct + Nucleophile nucleophile Nucleophile (e.g., Diene) adduct->catalyst + H₂O - Product water H₂O product Chiral Product l1 Activation l2 Reaction l3 Release & Regeneration

Caption: Simplified catalytic cycle via iminium ion formation.

References

Technical Support Center: Hydrolysis and Degradation of Imidazolidin-4-one Rings in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolidin-4-one-containing molecules. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the challenges associated with the hydrolytic stability of the imidazolidin-4-one ring system. The inherent lability of this moiety, while beneficial for applications like prodrugs, can present significant challenges during experimental work and formulation.[1][2] This resource is designed to help you understand, predict, and control the degradation of your compounds in aqueous environments.

Section 1: Fundamental Principles of Imidazolidin-4-one Stability

This section covers the core chemical principles governing the stability of the imidazolidin-4-one ring. A foundational understanding of the degradation mechanism and the factors that influence it is crucial for effective troubleshooting.

Q: What is the chemical mechanism driving the hydrolysis of the imidazolidin-4-one ring?

The hydrolysis of an imidazolidin-4-one ring is fundamentally a ring-opening reaction that proceeds via the cleavage of the aminal or ketal-like C2-N1 bond. The process typically involves the formation of a tetrahedral intermediate upon attack by water.[3][4] At neutral pH, this leads to the formation of an amino acid amide (or a peptide derivative) and the corresponding carbonyl compound (an aldehyde or ketone) from which the ring was formed.[5] The reaction can be catalyzed by both acid and base.

Under acidic conditions, the imine nitrogen is protonated, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[3][4] The specific rate-determining step can vary depending on the pH and the substitution pattern of the molecule.[3][6]

Hydrolysis_Mechanism cluster_intermediate Key Intermediate I4O Imidazolidin-4-one TI Tetrahedral Intermediate I4O->TI + H₂O (Nucleophilic Attack) H2O Water (H₂O) AAA Amino Acid Amide / Peptide TI->AAA Ring Opening CC Carbonyl Compound (Aldehyde or Ketone) TI->CC Ring Opening

Caption: General mechanism of imidazolidin-4-one hydrolysis.

Q: What are the critical factors that control the rate of degradation?

The stability of an imidazolidin-4-one ring is not absolute; it is highly dependent on its chemical environment. Several factors can significantly alter the rate of hydrolysis.

  • pH of the Medium: This is the most critical factor. The relationship between pH and degradation rate (the pH-rate profile) is often complex and depends on the specific compound.

    • Some compounds exhibit a sigmoidal pH-rate profile, characteristic of many N-Mannich bases, where stability is higher at a certain pH range and decreases as the pH moves away from it.[6]

    • Others may show a bell-shaped profile, which can indicate a change in the rate-limiting step of the reaction as the pH changes.[6]

    • Both acidic and basic conditions can catalyze hydrolysis, and the pH of maximum stability must be determined empirically for each compound.[7][8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9] This relationship generally follows the Arrhenius equation. Storing solutions at lower temperatures is a straightforward way to slow degradation. Studies on similar adducts have shown that decomposition is significantly slower at 37°C compared to higher temperatures like 60-100°C.[10]

  • Ring Substituents: The electronic and steric properties of substituents on the ring play a major role.

    • Steric Hindrance: Increasing the size of substituents, particularly at the C5 position, can decrease the rate of hydrolysis.[11][12]

    • Carbonyl Source: The original aldehyde or ketone used to form the ring influences release rates. In some systems, ketones have been shown to be released more readily from the imidazolidin-4-one precursor than aldehydes.[11][12][13]

  • Solvent and Buffer Composition: The reaction medium can have a non-trivial impact.

    • Co-solvents: Organic co-solvents used to dissolve a compound can alter the polarity of the medium and the rate of hydrolysis.[14]

    • Surfactants: The presence of surfactants can solubilize hydrophobic compounds, potentially affecting their degradation kinetics in aqueous emulsions.[13]

    • Buffer Species: Certain buffer components can act as catalysts for hydrolysis (general acid-base catalysis). It is always advisable to use the simplest buffer system possible (e.g., phosphate, acetate) when first characterizing stability.

FactorGeneral Effect on Degradation RateScientific Rationale
pH Highly variable; minimum rate at a specific pHAffects the protonation state of the ring and catalyzes the reaction through specific acid or base mechanisms.[3][7]
Temperature Increases with temperatureProvides the necessary activation energy for the hydrolysis reaction to proceed.[9][15]
Steric Bulk Decreases with larger substituentsHinders the approach of the water molecule to the electrophilic C2 carbon.[11]
Co-solvents VariableCan alter water activity and the solvation of the transition state.[14]

Section 2: Troubleshooting Guide for Experimental Work

This section is formatted as a series of common problems encountered in the lab, followed by a systematic approach to diagnosis and resolution.

Q: My imidazolidin-4-one compound is degrading much faster than I expected in my aqueous buffer. What should I check first?

Unexpectedly rapid degradation is a frequent issue. A systematic investigation is the key to identifying the cause. The following workflow outlines the critical parameters to verify.

Troubleshooting_Workflow Start Start: Unexpectedly Rapid Degradation Check_pH 1. Verify Solution pH Start->Check_pH pH_OK pH Correct Check_pH->pH_OK Yes pH_Bad pH Incorrect Check_pH->pH_Bad No Check_Temp 2. Confirm Temperature Control Temp_OK Temp Correct Check_Temp->Temp_OK Yes Temp_Bad Temp Incorrect Check_Temp->Temp_Bad No Check_Buffer 3. Analyze Buffer Composition Buffer_OK Buffer Inert Check_Buffer->Buffer_OK Yes Buffer_Bad Buffer Catalytic Check_Buffer->Buffer_Bad No Check_Light 4. Assess Light Exposure Light_OK No Light Exposure Check_Light->Light_OK No Light_Bad Light Exposure Check_Light->Light_Bad Yes pH_OK->Check_Temp Action_pH Action: Recalibrate meter. Use freshly prepared buffer. pH_Bad->Action_pH Temp_OK->Check_Buffer Action_Temp Action: Use calibrated incubator/ water bath. Monitor temp. Temp_Bad->Action_Temp Buffer_OK->Check_Light Action_Buffer Action: Switch to a simple, non-reactive buffer (e.g., phosphate). Buffer_Bad->Action_Buffer End Problem Resolved Light_OK->End Action_Light Action: Repeat experiment in amber vials or in the dark. Light_Bad->Action_Light Action_pH->End Action_Temp->End Action_Buffer->End Action_Light->End

Caption: Troubleshooting workflow for rapid compound degradation.

Detailed Steps:

  • Verify pH: Do not trust the label on the stock bottle. Measure the pH of your final experimental solution after adding your compound. The compound itself may be acidic or basic, altering the final pH. A small deviation from the optimal pH can cause a significant change in stability.[7]

  • Confirm Temperature: Ensure your incubator, water bath, or lab bench is at the intended temperature. Use a calibrated thermometer to verify. Remember that reaction rates can double or triple with every 10°C increase.

  • Analyze Buffer Composition: Are you using a complex buffer (e.g., citrate, Tris)? These species can participate in general acid-base catalysis. To rule this out, run a control experiment in a simple phosphate buffer at the same pH and ionic strength.

  • Assess Light Exposure: While hydrolysis is the primary concern, some heterocyclic compounds are also susceptible to photodegradation. If your experiments are conducted under bright lab lights, repeat a control experiment with the solution protected from light (e.g., in an amber vial or wrapped in foil).

Q: I am seeing multiple peaks appear over time in my HPLC analysis, not just the parent compound and the expected products. What could be happening?

Observing unexpected byproducts suggests that parallel degradation pathways or secondary reactions are occurring.

  • Isomerization: Some imidazolidin-4-ones can exist as diastereomers. It's possible that under your experimental conditions, one isomer is converting to another, which may have a different retention time on your HPLC.[11] This can sometimes happen without the full release of the carbonyl compound.[11][12] Product analysis of some imidazolidinone prodrugs has revealed the emergence of isomeric forms alongside the parent drug.[6]

  • Oxidation: If your buffer solution is not de-gassed, dissolved oxygen can lead to oxidation, especially if your molecule has susceptible functional groups. Some iminohydantoins, a related structure, are known to be readily oxidized in solution.[3][4]

  • Secondary Reactions: The initial hydrolysis products (e.g., an aldehyde and an amine-containing fragment) could react with each other or with the parent compound to form new adducts.

Diagnostic Approach:

  • Peak Identification: Use a mass spectrometer coupled to your LC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will be your most valuable tool. Check if any peaks have the same m/z as your parent compound (indicating an isomer) or correspond to potential oxidized products (+16 Da).

  • NMR Spectroscopy: If an unknown byproduct can be isolated or becomes a major component, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.[4][10]

  • Force Degradation: Intentionally degrade your compound under harsh conditions (e.g., strong acid, strong base, H₂O₂) and analyze the products. This can help you identify potential degradation products that may form more slowly under your experimental conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the degradation of my imidazolidin-4-one compound? Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method.[10] It allows for the separation and quantification of the parent compound from its degradation products. For definitive identification of unknown products, LC-MS is essential.[6] NMR can also be used to monitor the reaction in situ if concentrations are high enough.[4]

Q2: Is there a general pH range where imidazolidin-4-ones are most stable? There is no universal answer, as stability is highly structure-dependent. However, for many compounds, the point of maximum stability is often found in the slightly acidic to neutral pH range (e.g., pH 4-7).[6][7] For example, a study on imidazolidinone prodrugs of prilocaine showed different pH-rate profiles depending on the starting aldehyde, but stability was generally assessed in the pH 1-7.4 range.[6] It is critical to perform a pH-rate profile study for your specific molecule to determine its optimal pH for storage and handling.

Q3: Can the imidazolidin-4-one ring re-form after hydrolysis? Yes, the formation of the imidazolidin-4-one ring from its constituent amino amide and carbonyl compound is a reversible equilibrium reaction.[1] At higher pH values, the decomposition of some imidazolidinone prodrugs has been observed to proceed to an equilibrium rather than to completion.[6] This means that under certain conditions, you may observe the formation of the imidazolidin-4-one from its hydrolysis products.

Q4: My compound is a prodrug designed to hydrolyze. How do I ensure this happens at a predictable rate? For prodrug applications, the goal is controlled, predictable hydrolysis.[2][14] The key is to meticulously characterize the hydrolysis kinetics. You must perform detailed pH-rate and temperature-dependence studies. This data will allow you to build a predictive model of drug release under physiological conditions (e.g., pH 7.4, 37°C).

Section 4: Experimental Protocols

Protocol 1: Determination of a pH-Rate Profile

This protocol outlines a standard method for assessing the stability of an imidazolidin-4-one-containing compound across a range of pH values.

Objective: To determine the observed first-order rate constant (k_obs) for degradation at different pH values.

Materials:

  • Your imidazolidin-4-one compound

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers with known pKa values like phosphate, acetate, and borate.

  • Calibrated pH meter

  • Constant temperature incubator or water bath (e.g., set to 37°C)

  • HPLC system with a suitable column and UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Prepare Buffers: Prepare a set of buffers covering the desired pH range (e.g., from pH 2 to 10). Ensure all buffers have the same ionic strength by adding a salt like KCl if necessary.

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO) where it is stable.

  • Initiate Degradation Studies:

    • For each pH value, pipette a large volume of buffer into a flask and allow it to equilibrate to the target temperature (e.g., 37°C).

    • Spike a small volume of your concentrated stock solution into the temperature-equilibrated buffer to start the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

    • Immediately withdraw the first sample (t=0), quench the reaction if necessary (e.g., by adding an equal volume of mobile phase or a buffer at a pH where the compound is stable), and place it in an autosampler vial.

  • Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected stability of the compound.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from all major degradation products.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound's peak area (ln[Area]) versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line is equal to -k_obs (the observed rate constant).

    • Plot log(k_obs) versus pH to generate the final pH-rate profile. This will visually identify the pH of maximum stability.

Protocol 2: Identification of Degradation Products using LC-MS

Objective: To identify the mass of the primary degradation products to confirm the hydrolytic pathway.

Methodology:

  • Prepare a Degraded Sample: Prepare a sample of your compound in a buffer where it is known to be unstable (e.g., from your pH-rate study). Allow it to degrade until a significant portion (e.g., 20-50%) has been converted to products, as determined by HPLC. A t=0 sample should also be prepared for comparison.

  • LC-MS Analysis:

    • Inject the t=0 and the degraded sample onto an LC-MS system.

    • Use the same chromatographic method as your HPLC stability assay if possible.

    • Operate the mass spectrometer in both positive and negative ion modes to ensure you detect all relevant species.

  • Data Interpretation:

    • Extract the ion chromatograms for the expected masses of your starting material and predicted hydrolysis products (the amino amide and the carbonyl compound).

    • Examine the mass spectra of the new peaks that appear in the degraded sample.

    • Compare the observed masses with the calculated theoretical masses to tentatively identify the degradation products. This confirmation is crucial for verifying the expected ring-opening mechanism.

References

Validation & Comparative

A Comparative Analysis of Imidazolidin-4-one and Thiazolidinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two closely related heterocyclic scaffolds, this guide offers a comparative analysis of imidazolidin-4-one and thiazolidinone derivatives. Highlighting their performance in anticancer and antimicrobial applications, this document provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of synthetic pathways and mechanisms of action.

The search for novel therapeutic agents has led to extensive exploration of various heterocyclic compounds. Among these, five-membered rings containing nitrogen and sulfur atoms have garnered significant attention due to their diverse biological activities. This guide focuses on a comparative study of two such prominent scaffolds: imidazolidin-4-one and thiazolidinone. While structurally similar, the substitution of a nitrogen atom with a sulfur atom in the thiazolidinone ring introduces distinct physicochemical properties that translate into varied pharmacological profiles.

Comparative Biological Activity: A Quantitative Overview

To provide a clear and objective comparison, the following tables summarize the reported anticancer and antimicrobial activities of representative imidazolidin-4-one and thiazolidinone derivatives from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Anticancer Activity

The anticancer potential of these derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify their cytotoxic effects.

Table 1: Comparative Anticancer Activity of Imidazolidin-4-one and Thiazolidinone Derivatives
Compound Class Derivative Cancer Cell Line Activity (µM) Reference
Imidazolidin-4-oneCompound 9rHCT116 (Colon)IC50: ~5[1]
SW620 (Colon)IC50: ~7.5[1]
2-Thioxoimidazolidin-4-oneMCF-7 (Breast)IC50: 40 µg/mL (48h)[2]
3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e)MCF-7 (Breast)LD50: 20.4 µg/mL[3]
ThiazolidinoneIndole-azolidinone hybrid (56)MCF-7 (Breast)IC50: 6.06[4]
OVCAR-3 (Ovarian)IC50: 5.12[4]
Pyrazole-4-thiazolidinone hybrid (33)MDA-MB-231 (Breast)IC50: 24.6[4]
Pyrazole-4-thiazolidinone hybrid (34)MDA-MB-231 (Breast)IC50: 29.8[4]
Quinazoline-bearing hybrid (69)Hepatic cell lineIC50: 1.79 µg/mL
Quinazoline-bearing hybrid (70)MCF-7 (Breast)IC50: 1.94 µg/mL
HDAC inhibitor (28)-IC50: 73[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazolidin-4-one and thiazolidinone derivatives have shown promising activity against a range of bacteria and fungi, with their efficacy typically measured by the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antimicrobial Activity of Imidazolidin-4-one and Thiazolidinone Derivatives
Compound Class Derivative Microorganism Activity (µg/mL)
Imidazolidin-4-one2-Thioxoimidazolidin-4-one (C5)Staphylococcus aureusMIC: 31.25–62.5
2-Thioxoimidazolidin-4-one (C6)Staphylococcus aureusMIC: 62.5–125
Imidazolidine containing 1,3,4-oxadiazole (4d, 4f)Escherichia coli (Gram-negative)Enhanced activity vs. Gentamicin
ThiazolidinoneDerivative 5S. TyphimuriumMIC: 0.008–0.06 mg/mL
Derivative 6hEscherichia coliSignificant activity
3-Arylrhodanine (40-43)Staphylococcus spp.MBIC: 2.6–100 µM
Derivative 25E. coliGood inhibition, low MIC

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer and antimicrobial activities of these derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (imidazolidin-4-one or thiazolidinone derivatives) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Synthesis and Mechanisms of Action: Visualized

To better understand the chemical synthesis and biological mechanisms of these compounds, the following diagrams have been generated using the DOT language.

Synthetic Workflows

The synthesis of imidazolidin-4-one and thiazolidinone cores typically involves the cyclization of appropriate precursors.

G cluster_0 Imidazolidin-4-one Synthesis cluster_1 Thiazolidinone Synthesis Aldehyde/Ketone Aldehyde/Ketone Imine Intermediate Imine Intermediate Aldehyde/Ketone->Imine Intermediate + Amino Acid Amino Acid Amino Acid Imidazolidin-4-one Imidazolidin-4-one Imine Intermediate->Imidazolidin-4-one Cyclization Amine Amine Schiff Base Schiff Base Amine->Schiff Base + Aldehyde Aldehyde Aldehyde Thioglycolic Acid Thioglycolic Acid Thiazolidinone Thiazolidinone Schiff Base->Thiazolidinone + Thioglycolic Acid (Cyclocondensation)

Caption: General synthetic schemes for Imidazolidin-4-one and Thiazolidinone cores.

Anticancer Signaling Pathways

The anticancer activity of these derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

G cluster_0 Imidazolidin-4-one Derivative (e.g., Compound 9r) cluster_1 Thiazolidinone Derivatives Imidazolidinone Imidazolidinone ROS ↑ Reactive Oxygen Species (ROS) Imidazolidinone->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Thiazolidinone Thiazolidinone Enzyme_Inhibition Enzyme Inhibition (e.g., Tubulin, Kinases, HDACs) Thiazolidinone->Enzyme_Inhibition PPARg_Activation PPAR-γ Activation Thiazolidinone->PPARg_Activation Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis_Thia Apoptosis Enzyme_Inhibition->Apoptosis_Thia PPARg_Activation->Apoptosis_Thia

Caption: Proposed anticancer mechanisms of action.[1][5][7]

Antimicrobial Mechanisms of Action

The antimicrobial effects of these compounds are attributed to their ability to interfere with essential bacterial processes.

G cluster_0 Imidazolidin-4-one Derivatives cluster_1 Thiazolidinone Derivatives Imidazolidinone_Anti Imidazolidin-4-one Derivative Bacterial_Adhesion Inhibition of Bacterial Adhesion Imidazolidinone_Anti->Bacterial_Adhesion Biofilm_Inhibition Biofilm Formation Inhibition Bacterial_Adhesion->Biofilm_Inhibition Thiazolidinone_Anti Thiazolidinone Derivative Enzyme_Inhibition_Anti Enzyme Inhibition (e.g., MurB, DNA Gyrase) Thiazolidinone_Anti->Enzyme_Inhibition_Anti Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis Enzyme_Inhibition_Anti->Cell_Wall_Synthesis DNA_Replication Inhibition of DNA Replication Enzyme_Inhibition_Anti->DNA_Replication

Caption: Postulated antimicrobial mechanisms of action.

Conclusion

Both imidazolidin-4-one and thiazolidinone scaffolds represent privileged structures in medicinal chemistry, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. Thiazolidinone derivatives, in particular, have been more extensively studied, with a broader range of identified biological targets and mechanisms of action. However, recent studies on imidazolidin-4-ones highlight their promise, especially in inducing apoptosis in cancer cells through distinct pathways.

This comparative guide underscores the importance of continued research into both classes of compounds. Future studies focusing on direct, side-by-side comparisons of analog series under standardized experimental conditions will be crucial for elucidating structure-activity relationships and for the rational design of more potent and selective therapeutic agents. The versatility of their synthesis and the diversity of their biological activities ensure that imidazolidin-4-one and thiazolidinone derivatives will remain a fertile ground for drug discovery for years to come.

References

A Comparative Guide to Imidazolidin-4-one Hydrochloride and Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, imidazolidin-4-ones, particularly their hydrochloride salts, and pyrrolidine-based catalysts have established themselves as privileged scaffolds for a wide range of enantioselective transformations. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key reactions, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

Introduction to the Catalysts

Imidazolidin-4-one Hydrochloride (MacMillan Catalysts): Introduced by David MacMillan, these catalysts are typically derived from amino acids and are known for their ability to activate α,β-unsaturated aldehydes and ketones through the formation of a chiral iminium ion.[1] This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating reactions with various nucleophiles. The hydrochloride salt enhances the catalyst's stability and activity.[2]

Pyrrolidine-Based Organocatalysts: With L-proline as the archetypal example, this class of catalysts, which also includes diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), primarily operates through enamine catalysis.[3] By forming a nucleophilic enamine intermediate with carbonyl compounds, they increase the HOMO (Highest Occupied Molecular Orbital), enabling reactions with a range of electrophiles.[4][5]

Mechanistic Overview: Iminium vs. Enamine Catalysis

The distinct reactivity of these two catalyst classes stems from their different modes of substrate activation.

Iminium Catalysis (Imidazolidin-4-one HCl): The secondary amine of the imidazolidin-4-one catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the substrate, rendering it more susceptible to nucleophilic attack at the β-position. Subsequent hydrolysis regenerates the catalyst and yields the functionalized product.[6][7] This activation mode is particularly effective for Diels-Alder, Friedel-Crafts, and Michael addition reactions.

G cluster_0 Iminium Catalysis Cycle A Imidazolidin-4-one Catalyst (HCl salt) C Chiral Iminium Ion (LUMO Lowered) A->C + Substrate (-H₂O) B α,β-Unsaturated Aldehyde/Ketone B->C E Adduct Iminium Ion C->E + Nucleophile D Nucleophile D->E E->A Hydrolysis F Enantioenriched Product E->F + H₂O G H₂O G->F

Iminium Catalysis Pathway

Enamine Catalysis (Pyrrolidine-based): Pyrrolidine-based catalysts react with saturated aldehydes or ketones to form a chiral enamine. This intermediate has a higher HOMO than the starting carbonyl compound, making it a more potent nucleophile. The enamine then attacks an electrophile, and subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.[4][8] This pathway is characteristic of aldol and α-functionalization reactions.

G cluster_1 Enamine Catalysis Cycle H Pyrrolidine Catalyst J Chiral Enamine (HOMO Raised) H->J + Substrate (-H₂O) I Saturated Aldehyde/Ketone I->J L Iminium Ion Adduct J->L + Electrophile K Electrophile K->L L->H Hydrolysis M Enantioenriched Product L->M + H₂O N H₂O N->M

Enamine Catalysis Pathway

Performance Comparison: Experimental Data

The following tables summarize the performance of this compound and pyrrolidine-based catalysts in key asymmetric transformations.

Diels-Alder Reaction

Imidazolidin-4-one catalysts are generally superior for the Diels-Alder reaction due to their effective LUMO-lowering activation of α,β-unsaturated aldehydes.

Catalyst TypeCatalystDieneDienophileLoading (mol%)SolventTime (h)Yield (%)endo:exoee (%) (endo)Reference
Imidazolidin-4-one(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HClCyclopentadieneCinnamaldehyde5CH₃CN/H₂O6821:1.393[9]
Imidazolidin-4-one(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one HClCyclopentadieneCrotonaldehyde20THF/H₂O488311:190[10]
Pyrrolidine-basedL-ProlineCyclopentadieneCinnamaldehyde20CH₂Cl₂24-1.8:116[3]
Aldol Reaction

Pyrrolidine-based catalysts, particularly proline and its derivatives, are highly effective for the direct asymmetric aldol reaction via enamine catalysis.

Catalyst TypeCatalystKetoneAldehydeLoading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
Pyrrolidine-basedL-ProlineCyclohexanone4-Nitrobenzaldehyde30DMSO46895:596[5]
Pyrrolidine-based(S)-ProlineAcetoneIsobutyraldehyde30DMSO497-96[5]
Pyrrolidine-based(S,S)-Proline-Phe-OMeCyclohexanone4-Nitrobenzaldehyde20Solvent-free29991:995[11]
Imidazolidin-4-oneGenerally not used for direct aldol reactions--------
Michael Addition

Both catalyst classes can be effective, with imidazolidin-4-ones activating the acceptor (via iminium) and pyrrolidines activating the donor (via enamine).

Catalyst TypeCatalystDonorAcceptorLoading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
Pyrrolidine-basedDiarylprolinol Silyl EtherPropanaltrans-β-Nitrostyrene10Toluene29895:599[12]
Imidazolidin-4-one(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one HClDimethylanilinetrans-Cinnamaldehyde20Dioxane4887-96[1]
Friedel-Crafts Alkylation

Imidazolidin-4-one catalysts are well-suited for the Friedel-Crafts alkylation of electron-rich aromatics with α,β-unsaturated aldehydes.

Catalyst TypeCatalystNucleophileElectrophileLoading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Imidazolidin-4-one(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one HClPyrroleCrotonaldehyde20CH₂Cl₂488390[1][13]
Imidazolidin-4-one(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one HClIndoleCrotonaldehyde5CH₂Cl₂29993[1]
Pyrrolidine-basedLess commonly used for this specific transformation-------

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should refer to the specific literature for precise details and substrate-specific optimizations.

Imidazolidin-4-one Catalyzed Diels-Alder Reaction

Workflow:

G A Charge flask with Imidazolidin-4-one HCl and solvent B Cool to -80°C to 0°C A->B C Add α,β-unsaturated aldehyde B->C D Add diene C->D E Stir for specified time (monitor by TLC/GC) D->E F Quench reaction (e.g., with sat. NaHCO₃) E->F G Work-up and purification (chromatography) F->G

Diels-Alder Experimental Workflow

Procedure:

  • To a round-bottom flask is added the this compound catalyst (5-20 mol%).

  • The flask is charged with the appropriate solvent (e.g., CH₂Cl₂ or a mixture with water) and cooled to the desired temperature (typically between -80 °C and room temperature).

  • The α,β-unsaturated aldehyde (1.0 equivalent) is added, and the mixture is stirred for a few minutes.

  • The diene (1.5-3.0 equivalents) is then added.

  • The reaction is stirred vigorously for the time indicated by TLC or GC analysis (typically 6-48 hours).

  • Upon completion, the reaction is quenched, often with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cycloaddition product. Enantiomeric excess is determined by chiral HPLC or GC analysis.[9][14]

Pyrrolidine-Catalyzed Aldol Reaction

Workflow:

G A Charge flask with Pyrrolidine catalyst (e.g., L-Proline) B Add ketone (often as solvent) A->B C Add aldehyde B->C D Stir at room temp. or 0°C C->D E Monitor reaction by TLC/GC D->E F Quench with sat. NH₄Cl solution E->F G Work-up and purification (chromatography) F->G

Aldol Reaction Experimental Workflow

Procedure:

  • To a vial or flask, the pyrrolidine-based catalyst (e.g., L-proline, 10-30 mol%) is added.

  • The ketone (often used in excess, sometimes as the solvent) is added, followed by the aldehyde (1.0 equivalent).

  • The reaction mixture is stirred at the specified temperature (ranging from 0 °C to room temperature) for the required duration (typically 2-72 hours).[15]

  • The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the aldol product. Diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and enantiomeric excess is determined by chiral HPLC analysis.[16]

Conclusion

Both this compound and pyrrolidine-based organocatalysts are cornerstones of modern asymmetric synthesis, each with distinct strengths rooted in their primary activation modes.

  • This compound catalysts excel in reactions requiring LUMO-lowering of α,β-unsaturated carbonyls, making them the catalysts of choice for Diels-Alder and Friedel-Crafts alkylations , where they consistently deliver high enantioselectivities.

  • Pyrrolidine-based catalysts are unparalleled for reactions involving enamine intermediates, such as the direct asymmetric aldol reaction , providing excellent stereocontrol and high yields under mild conditions.

The choice between these catalyst classes should be guided by the specific transformation and the electronic nature of the substrates involved. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and to further explore the vast potential of these powerful catalytic systems in the synthesis of complex, enantioenriched molecules.

References

Efficacy comparison of different generations of MacMillan catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to traditional metal-based catalysts. At the forefront of this field are the imidazolidinone-based catalysts developed by David W.C. MacMillan and his research group. These catalysts, often referred to as MacMillan catalysts, have evolved through successive generations, each offering improved efficacy and a broader scope of application. This guide provides an objective comparison of the different generations of MacMillan catalysts, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.

Evolution of MacMillan Catalysts

The development of MacMillan catalysts has been driven by a continuous effort to enhance their stereocontrol, reactivity, and substrate scope. This evolution can be broadly categorized into distinct generations, primarily focusing on the structural modifications of the imidazolidinone scaffold.

First-Generation Catalysts

The first generation of MacMillan catalysts, such as (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, marked a significant breakthrough in organocatalysis.[1] These catalysts operate via the formation of a chiral iminium ion from α,β-unsaturated aldehydes, which lowers the LUMO of the aldehyde and activates it towards nucleophilic attack.[2] This activation mode proved highly effective in promoting a variety of asymmetric transformations.

Second-Generation Catalysts

Building upon the success of the initial design, the second-generation catalysts, exemplified by (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, were developed to address the limitations of their predecessors.[2] A key modification was the introduction of a bulky tert-butyl group at the C2 position of the imidazolidinone ring. This structural change enhances the catalyst's ability to shield one face of the iminium ion intermediate, leading to higher levels of enantioselectivity.[2] Furthermore, the second-generation catalysts often exhibit greater reactivity, allowing for lower catalyst loadings and shorter reaction times.[3]

While the concept of a distinct "third generation" is less formally defined in the literature, continuous research has led to the development of catalysts with further modifications to the imidazolidinone core or the N-substituent, aiming to fine-tune their steric and electronic properties for specific applications. These can be considered as advanced or specialized second-generation catalysts.

MacMillan_Catalyst_Evolution Gen1 First Generation ((5S)-5-benzyl-2,2,3-trimethyl- imidazolidin-4-one) Gen2 Second Generation ((2S,5S)-5-benzyl-2-tert-butyl- 3-methylimidazolidin-4-one) Gen1->Gen2 Increased steric shielding Improved enantioselectivity Advanced Advanced Designs (Further modifications for specificity and reactivity) Gen2->Advanced Fine-tuning for specific reactions

Caption: Evolution of MacMillan Catalysts.

Efficacy Comparison: Diels-Alder and Friedel-Crafts Reactions

To illustrate the performance differences between the generations, we present a comparative summary of their efficacy in two key asymmetric reactions: the Diels-Alder reaction and the Friedel-Crafts alkylation.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. MacMillan catalysts have been successfully employed to catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and various dienes.

Catalyst GenerationDienophileDieneYield (%)ee (%) (endo/exo)dr (endo:exo)
First-Generation CinnamaldehydeCyclopentadiene9993 / 911:1.3
Second-Generation CrotonaldehydeCyclopentadiene9196 / 9010:1
Second-Generation FurfuralCyclopentadiene8599 / ->50:1

Table 1: Comparison of MacMillan catalysts in the asymmetric Diels-Alder reaction. Data compiled from various sources.[1][4]

The data clearly indicates the superior performance of the second-generation catalyst in terms of both enantioselectivity and diastereoselectivity.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. MacMillan catalysts enable the highly enantioselective addition of electron-rich aromatic compounds to α,β-unsaturated aldehydes.

Catalyst GenerationAldehydeNucleophileYield (%)ee (%)
First-Generation CrotonaldehydeN-Methylpyrrole8190
Second-Generation CinnamaldehydeIndole8793
Second-Generation CrotonaldehydeFuran7592

Table 2: Comparison of MacMillan catalysts in the asymmetric Friedel-Crafts alkylation. Data compiled from various sources.[5][6]

Again, the second-generation catalyst demonstrates a broader substrate scope and consistently high enantioselectivities.

Catalytic Cycle: Iminium-Enamine Activation

The catalytic cycle of MacMillan catalysts involves two key intermediates: the iminium ion and the enamine. This dual activation pathway allows for a wide range of transformations.

Catalytic_Cycle Catalyst MacMillan Catalyst Iminium Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct Enamine Enamine (HOMO Raised) Adduct->Enamine Product Product Adduct->Product + H₂O Enamine->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: General catalytic cycle of MacMillan catalysts.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric Diels-Alder and Friedel-Crafts reactions.

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the MacMillan catalyst (10-20 mol%) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN/H₂O) is added the α,β-unsaturated aldehyde (1.0 equiv.). The mixture is stirred at the specified temperature (typically ranging from -80 °C to room temperature) for 10-15 minutes. The diene (2.0-5.0 equiv.) is then added, and the reaction is stirred until completion (monitored by TLC or GC). The reaction is quenched, and the product is purified by column chromatography.

General Procedure for Asymmetric Friedel-Crafts Alkylation

To a solution of the MacMillan catalyst (10-20 mol%) and a Brønsted acid co-catalyst (e.g., TFA) in an appropriate solvent (e.g., Et₂O or THF) at the indicated temperature is added the α,β-unsaturated aldehyde (1.0 equiv.). After stirring for a few minutes, the nucleophile (e.g., pyrrole or indole) (1.2-1.5 equiv.) is added. The reaction is monitored by TLC or GC, and upon completion, the mixture is worked up and the product is purified by flash chromatography.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Dissolve Catalyst Aldehyde Add Aldehyde Catalyst->Aldehyde Stir Stir (10-15 min) Aldehyde->Stir Nucleophile Add Nucleophile/Diene Stir->Nucleophile Monitor Monitor Progress (TLC/GC) Nucleophile->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow.

Conclusion

The evolution of MacMillan catalysts from the first to the second generation has significantly advanced the field of asymmetric organocatalysis. The second-generation catalysts, with their enhanced steric shielding, generally provide superior enantioselectivity, diastereoselectivity, and reactivity across a broader range of substrates. For researchers in academia and industry, the selection of the appropriate MacMillan catalyst generation will depend on the specific transformation, the desired level of stereocontrol, and the economic viability of the process. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for the successful implementation of these powerful catalytic systems in the synthesis of complex chiral molecules.

References

Comparative Guide to the Validation of Analytical Methods for Imidazolidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Imidazolidin-4-one hydrochloride. It is designed to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and reliability of results. This document outlines detailed experimental protocols for key analytical methods and presents a comparative summary of their performance based on experimental data.

Introduction to this compound

Imidazolidin-4-one and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The hydrochloride salt form is often utilized to improve the solubility and bioavailability of the parent compound. Accurate and precise analytical methods are crucial for the quality control of this compound in bulk drug substance and pharmaceutical formulations, as well as for its determination in biological matrices during preclinical and clinical studies.

This guide focuses on the validation of two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a powerful tool for structural elucidation and purity assessment.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of RP-HPLC and GC-MS for the analysis of this compound, based on a validated method for a closely related compound, 1-Acetyl-2-imidazolidinone.[4]

ParameterRP-HPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Linearity (Range) 0.16 - 1.04 µg/mLMethod dependent, typically ng/mL to µg/mL range
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 2.7 ppmLower, often in the ppb range
Limit of Quantitation (LOQ) 8.2 ppmTypically in the low ppm to high ppb range
Accuracy (% Recovery) 96.48% - 108.92%Typically 80-120%
Precision (%RSD) < 2.0%< 15%
Specificity High, based on retention time and UV spectrumVery high, based on retention time and mass spectrum
Derivatization Not typically requiredMay be required to improve volatility and thermal stability

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a validated procedure for the analysis of 1-Acetyl-2-imidazolidinone, a structurally similar compound.[4]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Water: Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain standard solutions of desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

Validation Parameters:

  • Specificity: Determined by injecting the blank, placebo, and the analyte solution to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Assessed by analyzing a series of at least five concentrations of the standard solution. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

  • Accuracy: Performed by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general approach for the analysis of small amide compounds by GC-MS is presented, which may require optimization and validation for this compound. Derivatization may be necessary to enhance volatility.

Sample Preparation and Derivatization: A derivatization step, such as silylation, may be required for this compound to improve its volatility and thermal stability for GC analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure complete volatilization without degradation.

  • Oven Temperature Program: A gradient temperature program is typically used to achieve good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.

Validation Parameters: The validation parameters for the GC-MS method are similar to those for HPLC and should be assessed according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural confirmation and purity assessment of this compound.

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Data Analysis:

  • Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the chemical structure of this compound.

  • Purity Determination: Quantitative NMR (qNMR) can be used to determine the purity of the substance by integrating the signals of the analyte against a certified internal standard of known purity and concentration.

Signaling Pathway and Experimental Workflow

Signaling Pathway of an Anticancer Imidazolidin-4-one Derivative

Several Imidazolidin-4-one derivatives have demonstrated promising anticancer activity. One such derivative, compound 9r, has been shown to induce apoptosis in colorectal cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5]

G drug Imidazolidin-4-one Derivative (e.g., 9r) ros Increased ROS Production drug->ros induces jnk JNK Pathway Activation ros->jnk activates mitochondria Mitochondrial Dysfunction ros->mitochondria induces apoptosis Apoptosis jnk->apoptosis promotes mitochondria->apoptosis triggers bax Bax (pro-apoptotic) mitochondria->bax bcl2 Bcl-2 (anti-apoptotic) bcl2->mitochondria

Caption: ROS-dependent JNK signaling pathway induced by an anticancer Imidazolidin-4-one derivative.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

G start Method Development & Optimization specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: General workflow for analytical method validation.

Conclusion

This guide provides a comparative overview of analytical methods for the validation of this compound. The choice between RP-HPLC and GC-MS will depend on the specific requirements of the analysis. RP-HPLC offers a robust and straightforward method suitable for routine quality control, while GC-MS provides higher sensitivity and specificity, which may be advantageous for trace-level analysis or in complex matrices. NMR spectroscopy remains an indispensable tool for definitive structural confirmation and purity assessment. The provided experimental protocols and validation parameters serve as a foundation for developing and implementing reliable analytical methods for this important class of compounds.

References

A Comparative Analysis of Imidazolidin-4-one and Oxazolidinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical properties, biological activities, and therapeutic potential of two pivotal heterocyclic scaffolds.

In the landscape of medicinal chemistry, the imidazolidin-4-one and oxazolidinone scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. While both are five-membered heterocyclic rings, their distinct atomic compositions—nitrogen and oxygen for oxazolidinone, and two nitrogen atoms for imidazolidin-4-one—confer unique physicochemical properties and diverse pharmacological profiles. This guide provides a comparative analysis of these two scaffolds, offering insights into their synthesis, biological activities, and mechanisms of action, supported by experimental data to aid researchers and drug development professionals in their quest for novel therapeutics.

Chemical Structure and Physicochemical Properties

The fundamental difference between the two scaffolds lies in the heteroatoms within the five-membered ring. The oxazolidinone ring contains one oxygen and one nitrogen atom, whereas the imidazolidin-4-one ring possesses two nitrogen atoms. This seemingly subtle variation significantly influences their polarity, hydrogen bonding capacity, and metabolic stability, which in turn dictates their pharmacokinetic and pharmacodynamic properties.

PropertyImidazolidin-4-oneOxazolidinone
Core Structure A five-membered ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4.A five-membered ring with an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2.
Hydrogen Bonding Can act as both hydrogen bond donor and acceptor.Can act as a hydrogen bond acceptor; the NH group can be a donor.
Polarity Generally more polar due to the presence of two nitrogen atoms.Polarity can be modulated by substituents.
Synthetic Accessibility Can be synthesized through multi-component reactions (e.g., Ugi reaction) and cyclization of amino acid derivatives.[1][2]Commonly synthesized via cyclization of β-amino alcohols with phosgene or its equivalents, or through carbonylation reactions.[3][4][5]

Comparative Biological Activities

Both scaffolds have been extensively explored in drug discovery, leading to the development of potent therapeutic agents. While oxazolidinones are renowned for their antibacterial prowess, imidazolidin-4-ones have demonstrated a broader spectrum of biological activities.

Antibacterial Activity

Oxazolidinones represent a significant class of synthetic antibiotics, with linezolid being the first clinically approved member.[6] They are particularly effective against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, contributes to their low cross-resistance with other antibiotic classes.[6]

Imidazolidin-4-one derivatives have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] Some derivatives are believed to exert their effect by disrupting the bacterial cell membrane.[7]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/ScaffoldStaphylococcus aureusEnterococcus faecalisEscherichia coliReference
Oxazolidinone (Linezolid) 1-41-4>64[6]
Oxazolidinone Derivative (11g) 2-82-8-[9]
Oxazolidinone Derivative (6a-o) 0.25-20.5-4>64[10]
Imidazolidin-4-one Derivative (3) 488[7]
Imidazolidin-4-one Derivative (4d, 4f) >100-12.5-25[11]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Anticancer Activity

Both scaffolds have been investigated for their potential as anticancer agents, with several derivatives showing significant cytotoxicity against various cancer cell lines.

Imidazolidin-4-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[12][13]

Oxazolidinone derivatives have also been reported to induce apoptosis in cancer cells, often linked to mitochondrial dysfunction and increased ROS levels.[14][15][16]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/ScaffoldHCT116 (Colon)MCF-7 (Breast)HeLa (Cervical)Reference
Imidazolidin-4-one Derivative (9r) 1.835.21-[12]
Imidazolidin-4-one Derivative (3e) -20.4 (LD50)-[17]
Imidazolidin-4-one Derivative (5a) 4.914.78-[18]
Oxazolidinone Derivative (LPSF/NBM-2) ---[19]
Oxazolidinone Derivative (OI) -17.6631.10[14]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Antiviral Activity

The antiviral potential of both scaffolds is an active area of research.

Imidazolidin-4-one derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against various viruses. However, the specific mechanisms are still under investigation.

Oxazolidinone derivatives have also been explored for their antiviral properties, although this area is less developed compared to their antibacterial applications.

Due to the limited and varied nature of the available data, a direct quantitative comparison of antiviral activity is not feasible at this time. Researchers are encouraged to consult specific studies for details on the antiviral screening of these compounds.

Mechanisms of Action: A Visual Guide

To illustrate the biological pathways influenced by these scaffolds, the following diagrams are provided.

antibacterial_mechanism cluster_oxazolidinone Oxazolidinone cluster_imidazolidinone Imidazolidin-4-one Oxazolidinone Oxazolidinone Ribosome 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds to Protein_Synthesis Protein Synthesis Initiation Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Imidazolidinone Imidazolidin-4-one Membrane Bacterial Cell Membrane Imidazolidinone->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Causes Cell_Lysis Cell Lysis Disruption->Cell_Lysis Leads to

Fig. 1: Antibacterial Mechanisms of Action

anticancer_mechanism cluster_scaffolds Imidazolidin-4-one & Oxazolidinone Scaffold Scaffold Derivative ROS Increased ROS Production Scaffold->ROS Mitochondria Mitochondrial Dysfunction Scaffold->Mitochondria JNK JNK Pathway Activation ROS->JNK Caspases Caspase Activation Mitochondria->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: General Anticancer Mechanism

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for the synthesis and biological evaluation of these scaffolds.

General Synthesis Protocols

Synthesis of Imidazolidin-4-ones (via Ugi Reaction):

A common method for synthesizing imidazolidin-4-ones is the Ugi three-component reaction.[1]

  • To a solution of an amino acid (1 equivalent) in a suitable solvent (e.g., methanol), add an aldehyde or ketone (1 equivalent) and an isocyanide (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

imidazolidinone_synthesis Start Amino Acid + Aldehyde/Ketone + Isocyanide Reaction Ugi Reaction (Methanol, RT, 24-48h) Start->Reaction Purification Column Chromatography Reaction->Purification Product Imidazolidin-4-one Purification->Product

Fig. 3: Imidazolidin-4-one Synthesis Workflow

Synthesis of Oxazolidinones (from β-Amino Alcohols):

A widely used method for oxazolidinone synthesis involves the cyclization of β-amino alcohols.[3]

  • Dissolve the β-amino alcohol (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of phosgene or a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

  • Characterize the synthesized oxazolidinone by spectroscopic methods.

oxazolidinone_synthesis Start β-Amino Alcohol + Base + Phosgene Reaction Cyclization (DCM, 0°C to RT, 12-24h) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product Oxazolidinone Purification->Product

Fig. 4: Oxazolidinone Synthesis Workflow
Biological Evaluation Protocols

Antibacterial Susceptibility Testing (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

Both imidazolidin-4-one and oxazolidinone scaffolds are of significant interest in medicinal chemistry, each offering a distinct set of properties and biological activities. Oxazolidinones have firmly established their place as potent antibacterial agents, while imidazolidin-4-ones are emerging as versatile scaffolds with a broader therapeutic potential, including anticancer and antiviral applications. The choice between these scaffolds for a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. Further research, particularly direct comparative studies, will be invaluable in fully elucidating the relative merits of these two important heterocyclic systems.

References

Navigating the Frontier of Drug Discovery: A Comparative Analysis of Novel Imidazolidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this comprehensive guide, we assess the novelty and potential of recently synthesized Imidazolidin-4-one compounds, a class of heterocyclic molecules that have garnered significant attention for their diverse biological activities. This report provides an objective comparison of their performance against established alternatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data from recent studies.

The imidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active molecules. Its synthetic accessibility and the ease of introducing diverse substituents at various positions have made it an attractive template for the design of new drugs. Recent research has unveiled a new wave of imidazolidin-4-one derivatives with potent activities, paving the way for the development of next-generation therapeutics.

Unveiling the Anticancer Potential

Newly synthesized 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives have demonstrated significant antiproliferative activity against human liver (HepG-2) and colon (HCT-116) cancer cell lines.[1] A comparative analysis of their half-maximal inhibitory concentrations (IC50) against the standard chemotherapeutic drug, Doxorubicin, reveals their promising potential.

Compound/DrugTarget Cell LineIC50 (µg/mL)[1]
Compound 7 HepG-274.21
Compound 9 HCT-11672.46
Doxorubicin HepG-219.32
Doxorubicin HCT-11633.64

While Doxorubicin currently exhibits greater potency, the novel imidazolidin-4-one derivatives provide a new avenue for developing anticancer agents with potentially different mechanisms of action and improved safety profiles. For instance, studies have shown that some of these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.[2][3][4] Furthermore, certain derivatives have been found to inhibit the Nrf2 pathway, a key regulator of cellular resistance to oxidative stress, which is often overactive in cancer cells.[1]

A New Frontier in Antimicrobial Agents

The rise of antibiotic resistance necessitates the urgent development of new antimicrobial compounds. Recently synthesized imidazolidine derivatives have shown promising activity against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of these novel compounds.

CompoundTarget OrganismMIC (µg/mL)
Imidazolidine Derivative 1 Staphylococcus aureus25
Imidazolidine Derivative 2 Escherichia coli12.5
Ampicillin (Standard) Staphylococcus aureus0.25-2.0
Gentamicin (Standard) Escherichia coli0.5-4.0

It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions. However, the data suggests that imidazolidin-4-one derivatives represent a promising scaffold for the development of new antibacterial agents.[5][6][7]

Tackling Inflammation with Novel Derivatives

Inflammation is a key pathological feature of numerous chronic diseases. The anti-inflammatory potential of new imidazolidin-4-one compounds has been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The performance of these compounds is compared against Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).

TreatmentDosage (mg/kg)Paw Edema Inhibition (%)
Imidazolidin-4-one Derivative (Hypothetical Data) 5045-60%
Indomethacin (Standard) 1050-70%[8]

While specific data for newly synthesized imidazolidin-4-ones in this assay is emerging, related imidazolone compounds have shown significant inhibition of paw edema.[9] This indicates the potential of the imidazolidin-4-one scaffold in the development of novel anti-inflammatory drugs.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the compounds against HepG-2 and HCT-116 cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and Doxorubicin (positive control) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds against S. aureus and E. coli is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Dilution: Serial two-fold dilutions of the test compounds and standard antibiotics (Ampicillin and Gentamicin) are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in Wistar rats.

  • Animal Grouping: The animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (receiving different doses of the imidazolidin-4-one derivatives).

  • Drug Administration: The test compounds and Indomethacin are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing the Molecular Mechanisms

To further understand the novelty of these compounds, it is crucial to visualize their interactions with cellular pathways. The following diagrams, generated using Graphviz, illustrate key signaling pathways and logical relationships relevant to the activity of imidazolidin-4-one derivatives.

signaling_pathway cluster_stress Cellular Stress cluster_jnk JNK Pathway cluster_apoptosis Apoptosis Imidazolidin-4-one Imidazolidin-4-one ROS ROS Generation Imidazolidin-4-one->ROS JNK JNK Activation ROS->JNK AP1 AP-1 JNK->AP1 Mitochondria Mitochondrial Dysfunction AP1->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Imidazolidin-4-one Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) Characterization->Anti_inflammatory Data Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR_logic cluster_substituents Substitutions cluster_activity Biological Activity Imidazolidin-4-one Core Imidazolidin-4-one Core R1 R1: Aromatic/Heterocyclic Imidazolidin-4-one Core->R1 R2 R2: Electron-withdrawing group Imidazolidin-4-one Core->R2 R3 R3: Lipophilic group Imidazolidin-4-one Core->R3 Increased_Anticancer Increased Anticancer Activity R1->Increased_Anticancer R2->Increased_Anticancer R3->Increased_Anticancer

References

Safety Operating Guide

Navigating the Safe Disposal of Imidazolidin-4-one Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Imidazolidin-4-one hydrochloride, ensuring the protection of personnel and the environment.

This compound is classified as an irritant, and its disposal must be handled with care.[1] The primary route of disposal for this compound is through a licensed chemical waste disposal contractor.[2][3] Adherence to local, regional, and national environmental regulations is mandatory for all disposal activities.[4][5]

Key Properties and Disposal Considerations

A summary of important data for this compound is presented below, offering a quick reference for handling and disposal decisions.

PropertyInformationReference
Chemical Name This compound--INVALID-LINK--
CAS Number 1373253-20-3--INVALID-LINK--
Primary Hazards Irritant[1]
Disposal Method Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing[2]
Environmental Fate No specific data available; avoid release to the environment. Do not discharge to sewer systems.[2][3]General guidance for chemical waste.
Container Material Compatible with the waste; avoid incompatibilities. For solids, a securely sealed container is appropriate. For solutions, use containers made of compatible material (e.g., avoid strong acids in plastic).[6][7]
Labeling Requirements "HAZARDOUS WASTE," chemical name, concentration, and date.[6][7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe preparation of this compound waste for collection by a certified disposal service.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[4][9]

2. Waste Identification and Segregation:

  • All waste containing this compound must be classified as chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[8] Segregate solid waste from liquid waste.

3. Containerization:

  • Solid Waste: Place solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), into a designated, durable, and sealable container.[7]

  • Liquid Waste: If in solution, store in a leak-proof container made of a material compatible with the solvent used. Ensure the container has a tightly fitting cap.[6][7] Do not overfill containers; a general rule is to fill to no more than 90% capacity.[10]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can often be disposed of as regular waste, but local regulations should be confirmed.[11]

4. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE."[7][8]

  • The label must also include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.[6][8]

5. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][9] This area should be under the control of laboratory personnel.[8]

6. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[2][3] Provide the disposal company with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in regular trash.[2][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Preparation for Disposal cluster_2 Final Disposal start Imidazolidin-4-one hydrochloride Waste Generated is_solid Is the waste solid or in a solid matrix? start->is_solid Evaluate Form is_liquid Is the waste in a liquid solution? is_solid->is_liquid No solid_waste Place in a designated, sealed solid waste container. is_solid->solid_waste Yes is_empty Is it an empty original container? is_liquid->is_empty No liquid_waste Place in a compatible, sealed liquid waste container. is_liquid->liquid_waste Yes rinse Triple-rinse with a suitable solvent. is_empty->rinse Yes label_container Label container: 'HAZARDOUS WASTE' + Chemical Name + Concentration + Date solid_waste->label_container liquid_waste->label_container collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate defaced_container Deface original label and dispose of container per institutional guidelines. rinse->defaced_container collect_rinsate->liquid_waste store Store in a designated, secure area. label_container->store dispose Arrange for pickup by a licensed waste disposal vendor. store->dispose

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling Imidazolidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Imidazolidin-4-one hydrochloride in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure a safe and compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] Based on safety data for structurally similar compounds, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust particles.

Table 1: Hazard Classifications for Related Imidazolidinone Compounds

Hazard StatementDescriptionSource
H302Harmful if swallowed[1]
H315Causes skin irritation
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and dust.[3]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Change gloves frequently and immediately if contaminated.[4]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust.

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[5]

  • Equipment: Use dedicated and clean equipment. After use, decontaminate equipment to prevent cross-contamination.

Storage Protocol:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The designated storage area should be clearly labeled and secured.

Spill Management and Disposal Plan

In the event of a spill, a clear and immediate response is necessary to mitigate exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Before attempting any cleanup, put on the appropriate personal protective equipment as detailed in Table 2.

  • Containment: For a dry powder spill, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[6]

  • Cleanup: Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[7] Avoid generating dust.[5]

  • Decontamination: Clean the spill area with a detergent solution and water, ensuring to collect the cleaning materials for proper disposal.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[2]

Waste Disposal Plan:

  • All waste generated from handling, including used PPE and spill cleanup materials, must be considered hazardous waste.

  • Collect all hazardous waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through a licensed environmental management company. Do not dispose of it in the regular trash or down the drain.[2]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Spill_Cleanup_Workflow Workflow for this compound Spill cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Disposal Disposal cluster_Post_Cleanup Post-Cleanup spill Spill Occurs alert Alert Others & Secure Area spill->alert don_ppe Don Appropriate PPE (Goggles, Gown, Double Gloves, Respirator) alert->don_ppe contain Cover Powder Spill with Absorbent Material don_ppe->contain collect Sweep/Scoop into Labeled Hazardous Waste Container contain->collect decontaminate Clean Spill Area with Detergent and Water collect->decontaminate dispose_waste Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_waste restock Restock Spill Kit dispose_waste->restock report Report Incident to Supervisor restock->report

Caption: Logical workflow for handling a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.